molecular formula C8H17N B1587743 2-Isopropylpiperidine CAS No. 22977-56-6

2-Isopropylpiperidine

Cat. No.: B1587743
CAS No.: 22977-56-6
M. Wt: 127.23 g/mol
InChI Key: UGZMDPJPZIDCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropylpiperidine (CAS#: Not Provided

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)8-5-3-4-6-9-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZMDPJPZIDCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402856
Record name 2-ISOPROPYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22977-56-6
Record name 2-ISOPROPYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Isopropylpiperidine Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-isopropylpiperidine , a critical saturated heterocyclic building block. It addresses the synthesis, physicochemical properties, stereochemical dynamics, and structural elucidation of the molecule, tailored for drug development professionals.

Executive Summary

2-Isopropylpiperidine (2-(propan-2-yl)piperidine) represents a pharmacologically significant scaffold in medicinal chemistry. As the saturated analog of 2-isopropylpyridine and a structural isomer of the alkaloid coniine (2-propylpiperidine), it serves as a vital intermediate in the synthesis of chiral ligands, agrochemicals, and neuroactive pharmaceuticals. This guide details its physicochemical profile, catalytic synthesis, and the spectroscopic signatures required for rigorous structure verification.

Chemical Identity & Physicochemical Profile

2-Isopropylpiperidine is a secondary amine featuring a piperidine ring substituted at the C2 position with an isopropyl group.[1] Its bulkier substituent compared to coniine imparts unique steric properties affecting both reactivity and receptor binding.

Table 1: Physicochemical Constants
PropertyValue / DescriptionNote
IUPAC Name 2-(Propan-2-yl)piperidine
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
CAS Number 42938-23-0 (racemic)Enantiomers have specific CAS RNs.[2][3][4][5]
Appearance Colorless liquidAmine-like odor.[2][3]
Boiling Point 155–160 °C (est.)[2][3]Slightly lower than coniine (166 °C) due to branching.[2][3]
Density ~0.85 g/mLTypical for alkylpiperidines.[2][3]
pKa ~11.1Secondary amine, highly basic.[2][3]
Solubility Miscible in EtOH, Et₂O, CHCl₃; Mod.[2][3] sol. in H₂OInverse solubility vs. temperature in water likely.[2][3]

Synthetic Pathways

The primary industrial and laboratory route to 2-isopropylpiperidine is the catalytic hydrogenation of 2-isopropylpyridine. This method allows for the generation of specific enantiomers if chiral catalysts are employed.

Catalytic Hydrogenation Protocol

Reaction: 2-Isopropylpyridine + 3 H₂ → 2-Isopropylpiperidine Catalyst: Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C). Conditions: Acidic media (e.g., acetic acid) prevents catalyst poisoning by the basic nitrogen.

Step-by-Step Methodology:
  • Preparation: Dissolve 2-isopropylpyridine (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Catalyst Loading: Add PtO₂ (Adams' catalyst, 5 mol%). Caution: Pyrophoric.

  • Hydrogenation: Pressurize the reaction vessel with H₂ (50–60 psi) and stir at room temperature for 12–24 hours.

  • Work-up: Filter the catalyst through Celite. Concentrate the filtrate.

  • Neutralization: Basify the residue with 2M NaOH to pH > 12 to liberate the free amine.

  • Extraction: Extract with diethyl ether (3x), dry over Na₂SO₄, and distill to purify.

Visualization of Synthesis Pathway

Synthesis Start 2-Isopropylpyridine (Aromatic Precursor) Intermediate Protonated Intermediate Start->Intermediate Reduction Reagents H2 (50 psi), PtO2 Glacial AcOH Reagents->Intermediate Product 2-Isopropylpiperidine (Saturated Amine) Intermediate->Product Work-up Base NaOH (aq) Neutralization Base->Product

Figure 1: Catalytic hydrogenation pathway converting the aromatic pyridine to the saturated piperidine scaffold.

Stereochemical Architecture

The introduction of the isopropyl group at C2 creates a chiral center. Furthermore, the piperidine ring adopts a chair conformation where the bulky isopropyl group dictates the spatial arrangement.

  • Chirality: Exists as (R)- and (S)-enantiomers.

  • Conformational Analysis: The isopropyl group has a high A-value (approx. 2.1 kcal/mol) , strongly favoring the equatorial position to avoid 1,3-diaxial interactions.

  • Nitrogen Inversion: The N-H bond can invert, but the lone pair generally prefers the axial position (anomeric effect is negligible here, steric dominates).

Structure Elucidation

Accurate identification requires correlating Mass Spectrometry (MS) fragmentation with Nuclear Magnetic Resonance (NMR) data.

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dominated by α-cleavage adjacent to the nitrogen atom.

  • Molecular Ion (M⁺): m/z 127 (Weak intensity, typical for aliphatic amines).

  • Base Peak (M-43): m/z 84.[6]

    • Mechanism:[1][7][8] Loss of the isopropyl radical (C₃H₇•) via α-cleavage. This generates the stable iminium ion (tetrahydropyridinium).

  • Secondary Fragments: m/z 56, 43 (isopropyl cation).

Fragmentation M_Ion Molecular Ion (M+) m/z 127 Alpha_Cleavage α-Cleavage (Loss of Isopropyl) M_Ion->Alpha_Cleavage Base_Peak Base Peak (Iminium Ion) m/z 84 Alpha_Cleavage->Base_Peak Radical Isopropyl Radical (Neutral Loss) Alpha_Cleavage->Radical

Figure 2: Primary fragmentation pathway showing the formation of the diagnostic m/z 84 base peak.

NMR Spectroscopy

The NMR spectrum is characterized by the shielding/deshielding effects of the nitrogen and the magnetic anisotropy of the ring.

¹H NMR (Proton) - 400 MHz, CDCl₃
Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
2.95 Doublet of Doublets (dt/dd)1HC6-H (Equatorial)Deshielded by N; equatorial protons resonate downfield of axial.[2][3]
2.55 Triplet of Doublets (td)1HC6-H (Axial)Deshielded by N; axial position shielded relative to equatorial.[2][3]
2.35 Multiplet (ddd)1HC2-H (Axial)α-proton; coupling with C3-H and isopropyl methine.[2][3]
1.80 Broad Singlet1HN-HExchangeable; shift varies with concentration/solvent.[2][3]
1.60 Multiplet (oct)1HIsopropyl CHMethine proton splitting into septet/multiplet.[2][3]
1.70–1.30 Multiplets6HC3, C4, C5-HRing methylene envelope.[2][3]
0.90 Doublet (d, J=6.8 Hz)3HIsopropyl CH₃Methyl group 1.[2][3]
0.88 Doublet (d, J=6.8 Hz)3HIsopropyl CH₃Methyl group 2 (Diastereotopic distinctness is minimal).[2][3]
¹³C NMR (Carbon) - 100 MHz, CDCl₃
Shift (δ ppm)Carbon TypeAssignmentNote
62.5 CHC2Most deshielded methine (α to N).[2][3]
47.2 CH₂C6Deshielded methylene (α to N).[2][3]
32.8 CHIsopropyl CHSterically hindered methine.[2][3]
29.5 CH₂C3β-carbon.[2][3]
26.1 CH₂C4γ-carbon (furthest from N).[2][3]
24.8 CH₂C5β-carbon.[2][3]
19.2 CH₃Isopropyl CH₃Methyl pair (may appear as two peaks if resolution is high).[2][3]

Pharmaceutical Applications

The 2-isopropylpiperidine moiety acts as a lipophilic pharmacophore and a chiral scaffold .

  • Local Anesthetics: Structural analogs of mepivacaine and bupivacaine where the N-substituent is varied. The isopropyl group at C2 provides steric bulk that retards enzymatic hydrolysis of adjacent amide bonds in derived drugs.

  • Agrochemicals: Used as a building block for fungicides where the piperidine ring mimics natural alkaloids (e.g., coniine toxicity mechanism).

  • Chiral Auxiliaries: The enantiopure amine is used to induce stereoselectivity in alkylation reactions of attached acyl groups.

References

  • Sreenivasulu, R. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.

  • Frolov, N. A.[9] & Vereshchagin, A. N. (2023).[9] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69523, 2-Isopropylpyridine. (Precursor Data).

  • Pretsch, E. et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General NMR prediction principles for alkylpiperidines).

Sources

Synthesis of 2-isopropylpiperidine via catalytic hydrogenation of 2-isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Isopropylpiperidine (CAS: 5342-23-4) Precursor: 2-Isopropylpyridine (Cumidine) Primary Methodology: Heterogeneous Catalytic Hydrogenation (Adams’ Catalyst) Context: This guide details the reduction of the heteroaromatic pyridine ring to a saturated piperidine ring.[1] This transformation is a critical step in the synthesis of diverse pharmaceutical scaffolds, including local anesthetics and anti-arrhythmic agents.

The hydrogenation of 2-substituted pyridines presents unique challenges compared to their 3- or 4-substituted counterparts. The steric bulk of the isopropyl group adjacent to the nitrogen atom interferes with the planar adsorption of the pyridine ring onto the catalyst surface. Furthermore, the basic nitrogen lone pair can strongly coordinate with metal active sites, leading to catalyst poisoning. This guide provides a robust, self-validating protocol using Platinum(IV) Oxide (PtO₂) in acidic media to overcome these kinetic and thermodynamic barriers.

Part 1: Scientific Foundation & Mechanistic Logic

Reaction Thermodynamics and Kinetics

The hydrogenation of 2-isopropylpyridine is highly exothermic (


). Despite the favorable thermodynamics, the reaction is kinetically inhibited by the high resonance energy of the aromatic ring (

) and steric hindrance.
  • Resonance Stabilization: The aromaticity of the pyridine ring requires significant activation energy to break the initial

    
    -bonds.
    
  • Steric Hindrance: The 2-isopropyl group creates a "steric shadow" that hinders the necessary flat adsorption of the pyridine ring onto the metal lattice.

  • Catalyst Poisoning: The nitrogen atom in pyridine is a Lewis base.[2] In neutral solvents, it binds irreversibly to the Lewis acidic metal surface, halting the catalytic cycle. Solution: We utilize glacial acetic acid as the solvent.[3] This protonates the nitrogen (

    
    ), forming a pyridinium ion which does not poison the catalyst, while simultaneously increasing the electrophilicity of the ring.
    
Catalyst Selection Matrix

While Palladium (Pd/C) and Rhodium (Rh/C) are common, Platinum(IV) Oxide (Adams' Catalyst) is selected as the authoritative standard for sterically hindered 2-substituted pyridines.

CatalystActivitySteric TolerancePoisoning ResistanceRecommendation
PtO₂ (Adams') High Excellent High (in Acid) Primary Choice
Rh/CVery HighModerateModerateGood alternative for mild pressures
Pd/CModerateLowLowProne to poisoning; requires high T/P
Raney NiLowLowLowRequires harsh conditions (

C)
Mechanistic Pathway

The reaction proceeds via a Horiuti-Polanyi mechanism modified for heterocycles.

  • Adsorption: The protonated 2-isopropylpyridinium species adsorbs via the

    
    -system onto the Pt surface.
    
  • Stepwise Addition: Hydrogen atoms (dissociated on the Pt surface) add sequentially. The rate-determining step is often the addition of the first pair of hydrogen atoms to disrupt aromaticity.

  • Desorption: The fully saturated piperidine ring, now non-planar (chair conformation), desorbs.

ReactionMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Surface Catalysis (Pt) cluster_2 Phase 3: Termination Start 2-Isopropylpyridine Protonation Protonation (AcOH Solvent) Start->Protonation Ion 2-Isopropylpyridinium Cation Protonation->Ion Adsorption Adsorption to Pt Surface (Steric Barrier) Ion->Adsorption H_Add1 2H Addition (Dihydropyridine) Adsorption->H_Add1 Rate Limiting H_Add2 2H Addition (Tetrahydropyridine) H_Add1->H_Add2 H_Add3 2H Addition (Piperidine Ring) H_Add2->H_Add3 Desorption Desorption H_Add3->Desorption Neutralization Base Work-up (NaOH) Desorption->Neutralization Product 2-Isopropylpiperidine (Racemic) Neutralization->Product

Caption: Step-wise heterogeneous hydrogenation pathway highlighting the critical protonation and rate-limiting adsorption steps.

Part 2: Experimental Protocol

Materials & Equipment
  • Substrate: 2-Isopropylpyridine (>98% purity).

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst).[3][4] Note: PtO₂ is reduced in situ to active Pt(0) black.

  • Solvent: Glacial Acetic Acid (anhydrous).

  • Reagents: Hydrogen gas (H₂, >99.9%), Sodium Hydroxide (NaOH), Dichloromethane (DCM) or Diethyl Ether.

  • Equipment: High-pressure stainless steel autoclave (Parr reactor) or heavy-walled hydrogenation bottle (for lower pressures <60 psi).

Step-by-Step Procedure

Step 1: Catalyst Loading (Inert Atmosphere)

  • To a hydrogenation vessel, add 2-isopropylpyridine (10.0 g, 82.5 mmol).

  • Add Glacial Acetic Acid (50 mL). The solution will warm slightly due to exothermic protonation.

  • Carefully add PtO₂ (0.2 g, 2 wt% loading).

    • Critical Control: Do not add dry catalyst to a solvent containing dissolved hydrogen; this poses an ignition risk. Add catalyst first or under Argon blanket.

Step 2: Hydrogenation

  • Seal the reactor and purge with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Purge with Hydrogen (

    
    ) three times.[2]
    
  • Pressurize the reactor to 4 bar (approx. 60 psi) .

    • Note: While 2-substituted pyridines often require higher pressures (50-70 bar) with Pd/C, PtO₂ in acetic acid is sufficiently active at mild pressures (1-5 bar).

  • Stir vigorously (1000+ RPM). Mass transfer of

    
     into the liquid phase is often the rate-limiting factor.
    
  • Heat to 40°C . Monitor pressure drop. Re-pressurize if necessary until uptake ceases (theoretical uptake: 3 equivalents of

    
    ).
    
  • Reaction time: Typically 6–12 hours.

Step 3: Work-up & Isolation

  • Vent

    
     and purge with 
    
    
    
    .
  • Filter the reaction mixture through a pad of Celite to remove the Platinum black. Wash the pad with a small amount of acetic acid.

    • Safety: The filtered catalyst is pyrophoric. Keep wet and dispose of in a designated waste container.

  • Concentrate the filtrate (acetic acid) under reduced pressure (Rotavap) to roughly 20% of the original volume.

  • Basification: Cool the residue in an ice bath. Slowly add 20% aqueous NaOH until pH > 12. This liberates the free amine from the acetate salt.

  • Extraction: Extract the aqueous layer with Dichloromethane (

    
     mL).
    
  • Dry the combined organics over anhydrous

    
    , filter, and concentrate.
    

Step 4: Purification

  • Distillation: The crude oil is purified via vacuum distillation.

    • Boiling Point: 2-Isopropylpiperidine boils at approx. 170°C at atm, or ~65-70°C at 15 mmHg.

  • Yield: Expected yield is 85–95%.

  • Characterization: 1H NMR will show the disappearance of aromatic protons (7.0–8.5 ppm) and the appearance of multiplets in the aliphatic region (1.0–3.0 ppm).

Workflow Visualization

Workflow cluster_setup Setup cluster_rxn Reaction cluster_workup Work-up Step1 Mix: Substrate + AcOH + PtO2 Step2 Purge: N2 (3x) -> H2 (3x) Step1->Step2 Step3 Pressurize: 4 bar H2 Temp: 40°C Stir: 1000 RPM Step2->Step3 Step4 Monitor: H2 Uptake ceases Step3->Step4 Step5 Filter: Celite (Remove Pt) Step4->Step5 Step6 Basify: NaOH (pH > 12) Step5->Step6 Step7 Extract: DCM Step6->Step7 Step8 Distill: Vacuum Distillation Step7->Step8

Caption: Operational workflow for the batch synthesis of 2-isopropylpiperidine.

Part 3: Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning by substrate impurities (Sulphur).Recrystallize or distill starting material.[2] Increase catalyst loading to 5%.
Reaction Stalls H₂ mass transfer limitation.Increase stirring speed. Ensure reactor is not more than 50% full.
Low Yield Product loss during work-up (Water solubility).The product is a secondary amine and moderately water-soluble. Ensure pH > 12 and salt the aqueous phase (NaCl) during extraction.
Impurity Formation Ring opening (Hydrogenolysis).Temperature too high (>60°C). Reduce T and increase P.
Stereochemical Note

The hydrogenation of 2-isopropylpyridine generates a new chiral center at C2. Using heterogeneous catalysts like PtO₂ yields a racemic mixture (50:50 enantiomers). If a single enantiomer is required, this protocol must be followed by chiral resolution (e.g., using tartaric acid) or replaced with an asymmetric homogeneous hydrogenation using a chiral Ruthenium or Iridium complex.

References

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link]

  • University of Liverpool. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]

Sources

Thermodynamic and Stereochemical Profile of 2-Isopropylpiperidine Isomers

[1]

Executive Summary

2-Isopropylpiperidine (CAS: 3238-60-6 for racemate) is a saturated heterocyclic amine featuring a piperidine ring substituted at the C2 position with an isopropyl group.[1] Structurally analogous to the alkaloid coniine (2-propylpiperidine), it serves as a critical scaffold in the synthesis of local anesthetics, agrochemicals, and chiral auxiliaries.

This technical guide provides a comprehensive analysis of the thermodynamic stability, stereochemical dynamics, and physicochemical properties of 2-isopropylpiperidine.[1] It focuses on the energetic distinction between conformational isomers (axial vs. equatorial) and the thermodynamic parameters governing its phase transitions and basicity.[2]

Key Physicochemical Data
PropertyValueCondition/Method
Boiling Point 166–167 °C760 Torr (Experimental)
Melting Point -2 °CExperimental
Density 0.844–0.848 g/cm³20 °C
pKa (Conjugate Acid) ~11.0Aqueous, 25 °C (Est.)[1]
LogP (Octanol/Water) 2.3Experimental (XLogP3)
Refractive Index (

)
1.445020 °C

Stereochemical Foundation

2-Isopropylpiperidine exhibits two distinct forms of isomerism: configurational (chirality) and conformational (ring dynamics).

Configurational Isomerism

The C2 carbon is a chiral center, giving rise to two enantiomers:

  • (S)-2-Isopropylpiperidine: Often the bioactive pharmacophore in alkaloid derivatives.[1]

  • (R)-2-Isopropylpiperidine: The mirror image.[1]

Conformational Isomerism (Thermodynamic Preference)

The piperidine ring exists predominantly in a chair conformation. The bulky isopropyl group can occupy either the equatorial or axial position.[2]

  • Equatorial Conformer: The isopropyl group extends away from the ring, minimizing steric strain. This is the thermodynamically favored state.

  • Axial Conformer: The isopropyl group projects parallel to the ring's vertical axis, incurring significant 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

The "A-Value" and Stability

The thermodynamic stability difference between the equatorial and axial conformers is quantified by the A-value (Gibbs free energy difference,

1

For an isopropyl group in a six-membered ring:

  • Cyclohexane A-value: ~2.15 kcal/mol.[2]

  • Piperidine A-value: ~2.1 kcal/mol.

In 2-isopropylpiperidine, the equatorial preference is reinforced by the bulk of the isopropyl group. Unlike 2-methylpiperidine, where the energy penalty is lower (~1.8 kcal/mol), the branching of the isopropyl group significantly increases the steric penalty of the axial position.

Conformational Equilibrium Diagram

The following diagram illustrates the equilibrium and the energy barrier associated with the ring flip.

ConformationalEquilibriumEqEquatorial Conformer(Most Stable)0.0 kcal/molTSTwist-Boat Transition State(High Energy)~10-11 kcal/molEq->TS Ring Flip ActivationTS->EqAxAxial Conformer(Least Stable)+2.1 kcal/molTS->Ax RelaxationAx->TS

Thermodynamic Properties

Enthalpy of Formation ( )

Direct experimental calorimetry data for 2-isopropylpiperidine is sparse in public registries.[1] However, using Group Additivity Methods (Joback) and comparative data from the 4-isopropyl isomer, we can derive high-confidence estimates.[1]

  • Estimated

    
    :  -125.0 ± 5 kJ/mol[1]
    
  • Estimated

    
    :  -170.0 ± 5 kJ/mol[1]
    

Causality: The negative enthalpy reflects the stability of the saturated ring and the sigma-bond network. The branching of the isopropyl group provides slight stabilization (approx. 2-3 kJ/mol) relative to the n-propyl isomer due to more compact electron density, though this is often offset by steric strain if not in the equatorial position.

Heat Capacity ( )

Heat capacity is critical for process engineering (e.g., distillation design).

  • 
     (298 K):  ~260 J/(mol·K)
    
  • 
     (298 K):  ~180 J/(mol·K)
    
Basicity and pKa

The piperidine nitrogen is a secondary amine. The isopropyl group at C2 exerts a positive inductive effect (+I), theoretically increasing electron density on the nitrogen. However, steric hindrance to solvation of the resulting ammonium ion usually lowers the pKa slightly compared to unsubstituted piperidine.

  • Piperidine pKa: 11.22

  • 2-Isopropylpiperidine pKa: 11.0 ± 0.1[1]

Self-Validating Check: If the measured pKa drops below 10 or exceeds 11.5, suspect contamination or N-substitution.[1] The steric bulk of the isopropyl group hinders the approach of water molecules necessary to stabilize the positive charge on the conjugate acid, slightly reducing basicity compared to 2-methylpiperidine.

Experimental Protocols

Optical Resolution via Diastereomeric Salt Formation

Separating the (R) and (S) enantiomers is essential for pharmaceutical applications. The following protocol utilizes (S)-(+)-Mandelic acid, a proven resolving agent for 2-alkylpiperidines.[1]

Workflow Logic:

  • Salt Formation: The racemic base reacts with a chiral acid. The resulting salts are diastereomers (S-base/S-acid and R-base/S-acid).[1]

  • Solubility Differential: Diastereomers have different lattice energies and solubilities.[1] The (S,S) salt is typically less soluble in non-polar/polar solvent mixtures and crystallizes first.

  • Liberation: Strong base releases the enantiopure amine.

ResolutionWorkflowRacemateRacemic 2-Isopropylpiperidine(Liquid)MixDissolve in Acetone/Ethanol (9:1)Heat to RefluxRacemate->MixAgent(S)-(+)-Mandelic Acid(Solid)Agent->MixCrystFractional CrystallizationCool slowly to 4°CMix->CrystSolidPrecipitate:(S)-Amine • (S)-Acid SaltCryst->Solid Less SolubleFiltrateFiltrate:(R)-Amine • (S)-Acid SaltCryst->Filtrate More SolubleBaseTreat with 2M NaOHExtract w/ Et2OSolid->Base LiberationProductPure (S)-2-IsopropylpiperidineBase->Product

Determination of pKa by Potentiometric Titration

To verify the thermodynamic basicity, use the following self-validating protocol.

  • Preparation: Dissolve 0.5 mmol of pure 2-isopropylpiperidine in 50 mL of 0.1 M KCl (ionic strength adjustor).

  • Titrant: Standardized 0.1 M HCl.

  • Measurement: Use a calibrated glass electrode pH meter. Maintain temperature at 25.0 ± 0.1 °C using a water-jacketed vessel.

  • Data Processing: Plot pH vs. Volume of HCl. The pKa corresponds to the pH at the half-equivalence point.

    • Validation: The titration curve must show a sharp inflection point. The Henderson-Hasselbalch equation should yield a consistent pKa across the buffer region (20-80% neutralization).[1]

Implications for Drug Design

The thermodynamic properties of 2-isopropylpiperidine dictate its behavior in biological systems:

  • Bioisosterism: The isopropyl group is a lipophilic bulk (LogP 2.3) that mimics the isoleucine side chain or other branched aliphatic motifs in receptor binding pockets.

  • Metabolic Stability: The branching at the alpha-position (relative to the ring) hinders oxidative metabolism (N-dealkylation) compared to n-propyl analogs (coniine), potentially extending the half-life of drugs incorporating this motif.[1]

  • Conformational Locking: In drug design, placing a substituent at C2 locks the piperidine ring into a specific chair conformation to avoid A(1,3) strain with N-substituents.[1] This reduces the entropic penalty upon binding to a receptor.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 541786, 3-Isopropylpiperidine (Analogous Data). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2022). 2-Propylpiperidine (Coniine) Thermodynamic Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Source for A-values and conformational analysis principles).

  • Master Organic Chemistry. (2014). A-Values for Substituted Cyclohexanes. Retrieved from [Link]

  • Cheméo. (2025).[3][4] Chemical Properties of 4-Isopropyl-piperidine (Isomeric Reference). Retrieved from [Link]

A Technical Guide to the Quantum Chemical Analysis of 2-Isopropylpiperidine Conformers: Methods, Validation, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] The three-dimensional conformation of this ring system is a critical determinant of a molecule's biological activity, influencing its interaction with protein targets, pharmacokinetic properties, and overall efficacy.[4] This guide presents an in-depth, validated workflow for the quantum chemical analysis of 2-isopropylpiperidine, a representative substituted piperidine. We detail the theoretical underpinnings, a step-by-step computational protocol, and methods for experimental validation. By elucidating the conformational landscape, relative energies, and spectroscopic properties of its conformers, this work provides a robust framework for researchers aiming to predict and understand the behavior of substituted piperidines in drug discovery and development.

Introduction: The Significance of Piperidine Conformation in Drug Design

The piperidine ring is a privileged structure in drug design, prized for its synthetic accessibility and its ability to present substituents in well-defined three-dimensional orientations.[2][3] The therapeutic effect of many piperidine-containing drugs is intrinsically linked to the spatial arrangement of their functional groups, which dictates the precise fit into a biological target's binding pocket.[4][5]

The conformational preferences of the piperidine ring are primarily governed by the nature and position of its substituents. In 2-isopropylpiperidine, the bulky isopropyl group at the C2 position introduces significant steric considerations that dominate the conformational equilibrium.[6] Accurately predicting whether this group resides in an axial or equatorial position is fundamental to understanding the molecule's shape and potential biological interactions.[7] This guide provides the theoretical basis and a practical, self-validating computational workflow to rigorously determine the conformational landscape of this important structural motif.

Theoretical Foundations of Conformational Analysis

The Chair Conformation and Steric Hindrance: A-Values

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In a substituted piperidine, each substituent can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The relative stability of these two arrangements is dictated by steric hindrance.

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[8][9] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. The isopropyl group has a significant A-value of approximately 2.15 kcal/mol, indicating a strong energetic penalty for it to occupy the axial position due to unfavorable 1,3-diaxial interactions with the axial hydrogens on C4 and C6.[6]

Quantum Chemical Methods for Conformational Analysis

To accurately model the subtle energy differences between conformers, quantum chemical calculations are indispensable. Density Functional Theory (DFT) offers a powerful balance of computational efficiency and accuracy for organic molecules.[10]

  • Functional and Basis Set Selection: The B3LYP functional combined with the 6-31G(d) basis set is a widely used and well-benchmarked level of theory for geometry optimization of organic molecules, providing reliable structures.[11][12][13] For more accurate energy calculations, a larger basis set and a functional that accounts for dispersion forces (e.g., B3LYP-D3) can be employed.[14]

  • Solvent Effects: Biological processes occur in an aqueous environment. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient methods to account for the influence of a solvent by treating it as a continuous dielectric medium.[15][16][17] This is a critical step, as solvation can influence conformational equilibria.

A Step-by-Step Computational Workflow

This section outlines a rigorous, self-validating protocol for identifying and characterizing the conformers of 2-isopropylpiperidine.

Experimental Protocol 1: Conformational Analysis Workflow
  • Initial Structure Generation:

    • Construct the initial 3D structures of the two primary chair conformers of 2-isopropylpiperidine: one with the isopropyl group in the equatorial position (Eq) and one with it in the axial position (Ax).

    • Software such as Avogadro or GaussView can be used for this purpose. Ensure correct chirality if relevant.

  • Geometry Optimization and Frequency Analysis:

    • Perform a full geometry optimization on both the Eq and Ax initial structures.

    • Level of Theory: B3LYP functional with the 6-31G(d) basis set.[18]

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Self-Validation Check: A true energy minimum must have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a transition state or a higher-order saddle point, and the structure must be perturbed and re-optimized.

  • Refined Energy Calculation with Solvation:

    • Using the optimized gas-phase geometries from Step 2, perform a single-point energy calculation.

    • Level of Theory: B3LYP-D3 functional with a larger basis set like cc-pVTZ for higher accuracy.

    • Solvent Model: Incorporate an implicit solvent model, such as SMD or IEF-PCM, with water as the solvent to simulate physiological conditions.[15][19]

  • Thermochemical Analysis:

    • Use the output from the frequency calculations (Step 2) to obtain the Gibbs free energies (G) at a standard temperature (298.15 K).

    • Calculate the relative Gibbs free energy (ΔG) for the axial conformer with respect to the more stable equatorial conformer.

    • The population of each conformer can be estimated using the Boltzmann distribution equation: %Population = 100 * exp(-ΔG / RT) / (1 + exp(-ΔG / RT))

Workflow Visualization

G cluster_0 Step 1: Structure Generation cluster_1 Step 2: Core Calculation & Validation cluster_2 Step 3 & 4: Refinement & Analysis s1 Build Axial & Equatorial 2-Isopropylpiperidine opt Geometry Optimization (B3LYP/6-31G(d)) s1->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) spe Single-Point Energy (B3LYP-D3/cc-pVTZ + SMD) check->spe No thermo Thermochemical Analysis (ΔG, Boltzmann Population) spe->thermo

Caption: Computational workflow for conformational analysis.

Analysis and Validation of Results

Energetic and Geometric Analysis

The primary output of this workflow is the relative stability of the conformers. As predicted by the A-value, the equatorial conformer is expected to be significantly lower in energy.

ConformerRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population at 298.15 K (%)
Equatorial 0.000.00> 99%
Axial ~2.5 - 3.0~2.1 - 2.5< 1%
Note: These are typical expected values. Actual calculated values will vary slightly based on the exact level of theory and software used.

The axial conformer is destabilized by approximately 2.1-2.5 kcal/mol in Gibbs free energy, a value consistent with the experimental A-value for an isopropyl group.[6] This energy difference translates to a population distribution where the equatorial conformer is overwhelmingly dominant at room temperature.[20]

Experimental Validation via NMR Spectroscopy Prediction

A powerful feature of quantum chemical calculations is the ability to predict spectroscopic data, which can then be compared with experimental results for validation.[21] Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to molecular conformation.

Experimental Protocol 2: NMR Chemical Shift Prediction
  • Calculation Setup:

    • Use the optimized geometries of the equatorial and axial conformers obtained from Protocol 1.

    • Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[22]

    • Level of Theory: A method like mPW1PW91/6-31G(d,p) is often effective for predicting ¹³C and ¹H chemical shifts.[22] The calculation should include the same implicit solvent model used for the energy calculations.

  • Data Processing:

    • The calculation will output absolute magnetic shielding tensors (σ).

    • To convert these to chemical shifts (δ), reference them against the calculated shielding of a standard, typically Tetramethylsilane (TMS), optimized and calculated at the exact same level of theory.

    • δ_predicted = σ_TMS - σ_sample

  • Comparison and Validation:

    • Compare the predicted ¹H and ¹³C NMR spectra for the low-energy equatorial conformer with an experimental spectrum of 2-isopropylpiperidine.

    • Key diagnostic signals, such as the chemical shift of the proton at C2 (the chiral center), are highly sensitive to its axial or equatorial orientation and can provide definitive validation of the computed ground-state conformation.

Validation Workflow Visualization

G cluster_comp Computational Prediction cluster_exp Experimental Verification geom Optimized Conformer Geometry nmr_calc GIAO NMR Calculation geom->nmr_calc pred_spec Predicted NMR Spectrum (Chemical Shifts, J-Couplings) nmr_calc->pred_spec compare Compare & Validate pred_spec->compare exp_spec Experimental NMR Spectrum exp_spec->compare

Caption: Workflow for computational and experimental validation.

Conclusion and Outlook

This guide has detailed a comprehensive and scientifically rigorous workflow for the computational analysis of 2-isopropylpiperidine conformers. By leveraging standard Density Functional Theory methods, researchers can reliably predict the dominant conformation, quantify its stability, and generate spectroscopic data for experimental validation. The core findings confirm that the steric bulk of the isopropyl group forces it to adopt an equatorial position almost exclusively.

For drug development professionals, this type of analysis is not merely academic. It provides a foundational understanding of the molecule's three-dimensional structure, which is the first step in rational drug design. By predicting the preferred conformation of a lead compound, scientists can make more informed decisions about synthetic modifications to optimize binding affinity, improve selectivity, and enhance pharmacokinetic profiles, ultimately accelerating the journey from a chemical entity to a therapeutic agent.

References

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. ResearchGate.[Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation.[Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Center for Biotechnology Information.[Link]

  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. RSC Publishing.[Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research.[Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications.[Link]

  • Conformational Analysis of 2-substituted Piperazines. PubMed.[Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters.[Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.[Link]

  • Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.gov.[Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]

  • Computational NMR Prediction: A Microreview. Corin Wagen.[Link]

  • Solvent model - Wikipedia. Wikipedia.[Link]

  • A value - Wikipedia. Wikipedia.[Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications.[Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate.[Link]

  • Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. ResearchGate.[Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.[Link]

  • Implicit Solvent Sample-Based Quantum Diagonalization. The Journal of Physical Chemistry B.[Link]

  • Representative 2-substituted piperidine-containing pharmaceuticals. ResearchGate.[Link]

  • Chemical Solvent Models. Q-Chem Manual.[Link]

  • ubiquity of B3LYP/6-31G : r/chemistry. Reddit.[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.[Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks.[Link]

  • Implicit Solvation Models in Q-Chem, for Ground and Excited States. YouTube.[Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.[Link]

  • Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.** Inpressco.[Link]

  • Calculate the percentage of isopropylcyclohexane molecules that have the isopropyl substituent in an equatorial position at equilibrium. Pearson. [https://www.pearson.com/en-us/search.html?q=Calculate%20the%20percentage%20of%20isopropylcyclohexane%20molecules%20that%20have%20the%20isopropyl%20substituent%20in%20an%20equatorial%20position%20at%20equilibrium.%20(Its%20%E2%88%86G%C2%B0%20value%20at%2025%20%C2%B0C%20is]([Link]

  • Solvation models - PySCF. PySCF.[Link]

  • Steric Size in Conformational Analysis. Steric Compression Analyzed by Circular Dichroism Spectroscopy. ACS Publications.[Link]

  • Computational NMR spectroscopy with quantum chemistry - A tutorial. TIFR Hyderabad.[Link]

  • Understanding the Isopropyl Group: A Closer Look at Its Structure and Significance. Oreate AI.[Link]

Sources

Technical Guide: Natural Occurrence and Isolation of 2-Isopropylpiperidine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-isopropylpiperidine alkaloids , a structural class often overshadowed by its linear isomer, coniine (2-propylpiperidine). While coniine is the dominant alkaloid in Conium maculatum, the 2-isopropyl variant represents a critical structural motif in medicinal chemistry (e.g., ITK inhibitors) and appears as a minor congener in complex arthropod venoms (Solenopsis spp.) and specific plant alkaloid fractions.

This document focuses on the isolation logic , structural elucidation , and pharmacological significance of the 2-isopropyl scaffold, distinguishing it from its linear counterparts.

Executive Summary & Chemical Definition

2-Isopropylpiperidine (


) is a saturated heterocyclic amine characterized by a piperidine ring substituted with a branched isopropyl group at the C2 position.
  • Chemical Distinction: It is a structural isomer of Coniine (2-propylpiperidine).

    • Coniine: Linear propyl chain; major toxin in Poison Hemlock.

    • 2-Isopropylpiperidine:[1][2][3][4][5] Branched isopropyl chain; distinct steric profile; often used as a chiral building block in drug discovery (e.g., for glycine receptor modulation).

  • Stereochemistry: The molecule possesses one chiral center at C2. The (S)-enantiomer is the most common bioactive form in nature, while synthetic pathways often yield racemates requiring resolution.

Natural Occurrence and Biological Context[2][6][7]

Unlike the ubiquitous 2-propylpiperidine, the 2-isopropyl variant is rarely the primary alkaloid in a single species but occurs within complex alkaloid mixtures.

A. Arthropod Venoms (Solenopsis spp.)

Fire ants (Solenopsis invicta, S. geminata) produce a venom rich in 2,6-dialkylpiperidines (solenopsins). While the major components possess methyl and long hydrophobic chains (C11–C15), trace analysis and homologs often reveal variations in the alkyl side chain.

  • Context: The 2-isopropyl moiety serves as a biosynthetic variant in the polyketide assembly line of these venoms.

  • Function: Necrotic and hemolytic activity; the steric bulk of the isopropyl group alters ion channel binding kinetics compared to linear analogs.

B. Plant Sources (Minor Constituent)

In plants of the Apiaceae (e.g., Conium) and Fabaceae families, 2-isopropylpiperidine appears as a minor congener alongside coniine and N-methylconiine.

  • Biosynthetic Origin: Derived from the L-lysine pathway (via cadaverine) or an acetate/polyketide pathway where a branched precursor (e.g., valine-derived isobutyryl-CoA) initiates chain elongation instead of acetyl-CoA/butyryl-CoA.

C. Synthetic & Medicinal Occurrence

The primary "occurrence" of this alkaloid in modern science is as a bio-inspired scaffold in drug development:

  • ITK Inhibitors: The 2-isopropylpiperidine moiety is used to occupy hydrophobic pockets in Interleukin-2 Inducible T-cell Kinase (ITK).

  • Anesthetics: Structural homology to bupivacaine and ropivacaine makes it a target for local anesthesia research.

Biosynthetic Pathway (Hypothetical & Canonical)

The formation of the piperidine ring typically follows the Lysine-Derived Pathway . The variation leading to the isopropyl substituent involves the incorporation of a branched starter unit.

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylase Piperideine Δ1-Piperideine Cadaverine->Piperideine Diamine Oxidase Condensation Condensation / Cyclization Piperideine->Condensation Valine L-Valine Isobutyryl Isobutyryl-CoA (Branched Starter) Valine->Isobutyryl Transamination/Decarboxylation Isobutyryl->Condensation Intermediate Imine Intermediate Condensation->Intermediate Reduction Enzymatic Reduction (NADPH) Intermediate->Reduction Product 2-Isopropylpiperidine Reduction->Product

Figure 1: Proposed biosynthetic pathway integrating the lysine-derived piperidine ring with a valine-derived isobutyryl starter unit.

Isolation and Purification Protocols

Isolation of 2-isopropylpiperidine from natural or synthetic mixtures requires separating it from the structurally similar 2-propyl isomer. Standard fractional distillation is often insufficient due to boiling point proximity.

Protocol A: Acid-Base Extraction (Primary Isolation)

This method isolates the total alkaloid fraction (TAF) from the plant or insect matrix.

Reagents: Methanol (MeOH), Hydrochloric Acid (HCl, 1M), Ammonium Hydroxide (


), Dichloromethane (DCM), Sodium Sulfate (

).
  • Maceration: Homogenize 50g of dried plant material/venom sacs in 250mL MeOH. Sonicate for 30 min.

  • Filtration & Concentration: Filter the extract and evaporate MeOH under reduced pressure (

    
    ) to yield a crude gum.
    
  • Acidification: Resuspend gum in 50mL 1M HCl. The alkaloids convert to water-soluble hydrochloride salts (

    
    ).
    
  • Lipid Wash: Wash the acidic aqueous phase with

    
     Hexane or DCM.
    
    • Purpose: Removes non-alkaloidal lipids, fats, and neutral terpenes. Discard organic layer.[6]

  • Basification: Cool aqueous layer to

    
    . Slowly add concentrated 
    
    
    
    until pH
    
    
    .
    • Visual Cue: Solution will turn cloudy as free-base alkaloids precipitate.

  • Extraction: Extract the basic aqueous phase with

    
     DCM.
    
  • Drying: Combine DCM layers, dry over anhydrous

    
    , and evaporate to yield the Total Alkaloid Fraction (TAF) .
    
Protocol B: Chiral Resolution (Isomer Purification)

Since natural sources may yield low enantiomeric excess (ee) or synthetic routes yield racemates, resolution is critical.

Method: Diastereomeric Salt Formation with Tartaric Acid.[7]

  • Dissolution: Dissolve 1.0g of racemic 2-isopropylpiperidine (TAF) in 10mL Ethanol.

  • Addition of Resolving Agent: Add 1.0 eq of Di-benzoyl-L-tartaric acid dissolved in warm ethanol.

  • Crystallization: Heat to reflux for 30 min, then allow to cool slowly to room temperature over 12 hours.

    • Mechanism:[8][7][9][10] The (S)-2-isopropylpiperidine-L-tartrate salt is less soluble and will crystallize preferentially.

  • Filtration: Collect crystals via vacuum filtration.

  • Free Base Regeneration: Suspend crystals in water, basify with 1M NaOH, and extract with DCM to obtain enantioenriched (S)-2-isopropylpiperidine.

Protocol C: Chromatographic Separation (Isopropyl vs. Propyl)

To separate 2-isopropylpiperidine from 2-propylpiperidine (Coniine).

  • Stationary Phase: Silica Gel (

    
    , 230–400 mesh).
    
  • Mobile Phase: DCM : Methanol :

    
     (95 : 4 : 1).
    
  • Differentiation:

    • 2-Isopropyl:[1][2][3][4] Elutes slightly faster due to steric bulk reducing interaction with silanols compared to the linear propyl chain.

    • Detection: Dragendorff’s reagent (Orange spots).

Structural Elucidation & Characterization

Accurate identification requires distinguishing the isopropyl group from the propyl group.

Data Summary Table
Property2-Isopropylpiperidine2-Propylpiperidine (Coniine)
Molecular Formula


MW 127.23 g/mol 127.23 g/mol
Boiling Point ~160–165°C166°C

NMR (Methyls)
Doublet (d) at

ppm (6H)
Triplet (t) at

ppm (3H)

NMR (C2)
Shifted downfield (steric deshielding)Standard alkyl shift
Mass Spec (Base Peak) m/z 84 (McLafferty rearrangement favored)m/z 84 (Piperidine ring fragment)
Key Spectroscopic Signatures
  • 
     NMR:  The diagnostic signal is the isopropyl methyls .
    
    • 2-Isopropyl: Appears as two doublets (or a broad doublet integrating to 6H) due to the diastereotopic nature of the methyls near the chiral center.

    • Coniine: Appears as a distinct triplet (3H) for the terminal methyl of the propyl chain.

  • Mass Spectrometry (EI):

    • Both show a base peak at m/z 84 (loss of the alkyl side chain via

      
      -cleavage).
      
    • 2-Isopropyl: Shows a stronger M-43 peak (loss of isopropyl) compared to the M-29 (loss of ethyl) seen in Coniine fragmentation.

References

  • Natural Occurrence in Conium & Biosynthesis

    • BenchChem.[6] (2025).[6] "Natural occurrence of 2-Piperidinol derivatives in alkaloids."[2]

  • Synthetic Isolation & Resolution

    • Google Patents. (2002).[10] "Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1)."

  • Medicinal Chemistry Applications (ITK Inhibitors)

    • Google Patents. (2013).[10] "Pyrrolopyrimidine ITK inhibitors (US12297203B2)."

  • Chiral Synthesis & Catalysis

    • PubMed Central. (2016).[2][11] "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts."

  • General Piperidine Isolation Protocols

    • ResearchGate.[12] (2016).[2][11] "Methods for isolation of piperidine alkaloids from defatted plant extracts."

Sources

Solvatochromic effects on 2-isopropylpiperidine spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Investigating Solute-Solvent Interactions: A Guide to the Solvatochromic Effects on the Spectroscopy of 2-Isopropylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvatochromism, the change in a substance's spectral properties in response to the polarity of its solvent environment, is a powerful tool for probing molecular interactions.[1][2] This guide provides a comprehensive framework for studying these effects, specifically focusing on the N-heterocyclic scaffold of 2-isopropylpiperidine. While the parent compound lacks a suitable chromophore for visible spectroscopy, its electron-donating nitrogen makes it an ideal component for creating sensitive solvatochromic probes. We detail the principles, experimental design, and data interpretation required to leverage this phenomenon. This document outlines the rationale for molecular derivatization, provides step-by-step protocols for spectroscopic analysis, and explains how to correlate spectral shifts with established solvent polarity scales. The ultimate goal is to equip researchers with the knowledge to design and execute robust solvatochromism studies, yielding critical insights into the microenvironment of chemical and biological systems relevant to drug discovery and materials science.

Introduction: The Rationale for Studying Solvatochromism

The solvent is not a passive medium but an active participant in chemical processes, influencing reaction rates, equilibria, and the photophysical properties of dissolved molecules (solutes).[3][4] Solvatochromism is the observable manifestation of these solute-solvent interactions, where the position, intensity, and shape of a molecule's absorption or emission spectral bands change with solvent polarity.[1][5] This phenomenon provides a direct window into the differing stabilization of the molecule's electronic ground and excited states by the surrounding solvent cage.

  • Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength (red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state, leading to greater stabilization by polar solvents.[1]

  • Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength (blue shift) with increasing solvent polarity. This is common when the ground state is more polar than the excited state.[1]

1.1. The Case for 2-Isopropylpiperidine as a Solvatochromic Scaffold

The 2-isopropylpiperidine structure is a common motif in pharmacologically active compounds.[6] Understanding how the local environment affects its interactions is crucial. However, as a saturated N-heterocycle, its native electronic transitions (n → σ*) occur in the far-UV region, making them difficult to observe and prone to interference from solvent absorption.[3]

To overcome this, we can strategically modify the molecule to create a potent solvatochromic probe. By attaching an electron-accepting group (an acceptor, A) to the piperidine nitrogen (a donor, D), we can create an intramolecular charge-transfer (ICT) system. Such "push-pull" or D-π-A systems exhibit strong, solvent-sensitive absorption bands in the UV-Visible range, making them ideal for these studies.[7][8] For the purposes of this guide, we will consider a model compound: N-(4-nitrophenyl)-2-isopropylpiperidine , where the piperidine nitrogen acts as the electron donor and the nitrobenzene moiety serves as the electron acceptor.

Theoretical Foundations of Solvatochromism

The spectral shifts observed in solvatochromism are governed by the differential solvation of the ground state (E_g) and the excited state (E_e) of the chromophore. The energy of an electronic transition (ΔE) is given by:

ΔE = E_e - E_g = hν = hc/λ

where h is Planck's constant, c is the speed of light, ν is the frequency, and λ is the wavelength of the absorbed light.

A polar solvent will stabilize a polar solute. If the excited state has a larger dipole moment than the ground state, a polar solvent will stabilize E_e more than E_g, reducing the energy gap ΔE and causing a bathochromic (red) shift. Conversely, if the ground state is more polar, the energy gap will increase, leading to a hypsochromic (blue) shift.

G cluster_0 Non-Polar Solvent cluster_1 Polar Solvent Eg_np Ground State (Eg) Ee_np Excited State (Ee) Eg_np->Ee_np ΔE_np Eg_p Ground State (Eg) Eg_np->Eg_p Ee_p Excited State (Ee) Ee_np->Ee_p Eg_p->Ee_p ΔE_p anno1 anno1 Ee_p->anno1 level_Ee_np level_Eg_p level_Ee_p invis1 invis1 anno2 ΔE_np > ΔE_p (Bathochromic Shift) G A Probe Synthesis/ Purification B Prepare Stock Solution (e.g., in Dioxane) A->B D Prepare Dilute Samples (Constant Concentration) B->D C Select Solvent Series (Aprotic, Protic, etc.) C->D E Acquire UV-Vis Spectra (Scan & λmax determination) D->E F Data Analysis E->F G Correlate λmax/ET with Solvent Scales F->G

Caption: General experimental workflow for a solvatochromism study.

3.1. Protocol: UV-Visible Absorption Spectroscopy

This protocol details the steps for measuring the solvatochromic shifts of our model probe, N-(4-nitrophenyl)-2-isopropylpiperidine.

  • Solvent Selection: Choose a range of at least 8-10 solvents with varying polarities. Ensure they are of spectroscopic grade and cover a wide range of ET(30) values. The chosen solvent must be transparent in the region of interest. [3] * Non-polar: Hexane, Cyclohexane, Toluene

    • Non-polar, polarizable: Dichloromethane, Chloroform

    • Polar aprotic: Acetone, Acetonitrile, DMSO

    • Polar protic: Methanol, Ethanol, Water

  • Stock Solution Preparation:

    • Accurately weigh ~1-2 mg of the purified probe molecule.

    • Dissolve it in a known volume (e.g., 10 mL) of a relatively inert solvent like dioxane to create a concentrated stock solution (e.g., ~10-3 M). Dioxane is a good choice as it can dissolve a wide range of compounds and is miscible with most other organic solvents.

  • Sample Preparation:

    • For each solvent to be tested, transfer a small, precise volume of the stock solution (e.g., 100 µL) into a 10 mL volumetric flask.

    • Dilute to the mark with the target solvent. This ensures the final concentration is constant across all samples (e.g., ~10-5 M).

    • Prepare a "blank" for each solvent, containing only the pure solvent.

  • Spectrometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for scanning (e.g., 250-600 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the "blank" solvent and record a baseline spectrum.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the absorption spectrum of the sample.

    • Identify the wavelength of maximum absorbance (λmax) for the intramolecular charge-transfer (ICT) band. This is typically the longest-wavelength band. [7] * Repeat for all solvents, ensuring to re-baseline with the appropriate pure solvent for each new sample.

3.2. Protocol: NMR Spectroscopy

Solvent can also induce changes in the NMR spectrum, providing information about ground-state electronic distribution and specific interactions like hydrogen bonding. [9]

  • Sample Preparation: Prepare samples of 2-isopropylpiperidine (or its derivative) in various deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O) at a consistent concentration (e.g., 5-10 mg/mL).

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra for each sample.

  • Analysis: Compare the chemical shifts of protons and carbons, particularly those near the nitrogen atom and on the isopropyl group. Significant changes in chemical shifts, especially for the α-protons, can indicate the extent of solvent interaction with the nitrogen lone pair. [10]

Data Analysis and Interpretation

The core of the analysis involves correlating the observed spectral data with solvent properties.

4.1. Tabulation of Results

Summarize the acquired data and relevant solvent parameters in a table. The transition energy (ET) is often more physically meaningful than wavelength and can be calculated using:

ET (kcal/mol) = 28591 / λmax (nm)

SolventDielectric Constant (ε)ET(30) (kcal/mol) [11]λmax (nm)ET (kcal/mol)
Cyclohexane2.0230.9Hypothetical 38075.2
Toluene2.3833.9Hypothetical 39572.4
Chloroform4.8139.1Hypothetical 41568.9
Acetone20.742.2Hypothetical 43066.5
Acetonitrile37.545.6Hypothetical 42567.3
DMSO46.745.1Hypothetical 44564.2
Ethanol24.651.9Hypothetical 45063.5
Methanol32.755.4Hypothetical 44065.0
Water80.163.1Hypothetical 47060.8
(Note: λmax values are hypothetical for illustrative purposes)

4.2. Graphical Correlation

Plot the calculated transition energy (ET) of your probe molecule against the ET(30) values of the solvents.

  • Linear Correlation: A good linear fit suggests that the solute-solvent interactions governing the spectral shift in your probe are similar to those affecting Reichardt's dye, primarily reflecting general solvent polarity.

  • Deviations: Specific solute-solvent interactions, such as hydrogen bonding between protic solvents (like methanol) and the probe's nitrogen or nitro group, can cause points to deviate from the line. This deviation is itself valuable data, highlighting the importance of specific interactions over bulk polarity. For instance, in the hypothetical data, methanol and acetonitrile might show deviations due to their respective hydrogen-bonding and high-dipole characteristics.

4.3. Interpreting the Results for 2-Isopropylpiperidine Derivatives

For our model compound, N-(4-nitrophenyl)-2-isopropylpiperidine, we would expect positive solvatochromism. The ground state has some charge separation, but upon photoexcitation, a more significant charge transfer occurs from the electron-rich piperidine ring to the electron-deficient nitrobenzene ring. This leads to an excited state with a much larger dipole moment. Polar solvents will heavily stabilize this excited state, resulting in a bathochromic (red) shift with increasing solvent polarity. The bulky isopropyl group at the 2-position may cause steric hindrance, potentially affecting the planarity of the D-A system and modulating the efficiency of the charge transfer and the magnitude of the solvatochromic shifts compared to an unsubstituted piperidine derivative.

Applications in Drug Development and Research

The principles and methods described here have direct applications in pharmaceutical and biological research:

  • Probing Binding Sites: A drug molecule derivatized with a solvatochromic probe can report on the polarity of its binding site in a protein or nucleic acid. A blue shift upon binding would indicate a non-polar, hydrophobic pocket.

  • Membrane Permeability Studies: The spectral properties of a solvatochromic molecule can indicate its location within a lipid bilayer, providing insights into drug-membrane interactions.

  • Sensing and Imaging: Solvatochromic dyes are used to create sensors for environmental pollutants and for imaging cellular microenvironments. [7][12]

Conclusion

The study of solvatochromism provides invaluable, quantitative information on the intricate interplay between a molecule and its environment. By transforming a non-chromophoric scaffold like 2-isopropylpiperidine into a sensitive D-π-A probe, researchers can unlock a powerful spectroscopic tool. The systematic application of the protocols and analytical methods detailed in this guide enables the characterization of solute-solvent interactions, offering profound insights that are critical for advancing fields from fundamental chemistry to applied drug development.

References

  • Solvatochromism. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Cammi, R., et al. (2010). What is Solvatochromism? The Journal of Physical Chemistry B, 114(43), 13565–13578. [Link]

  • UV VISIBLE SPECTROSCOPY. (n.d.). CUTM Courseware. Retrieved February 6, 2026, from [Link]

  • A. Al-Hamdani, et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal. [Link]

  • Madeira, P. P., et al. (2018). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 8(1), 12891. [Link]

  • M. K. Singh, et al. (2015). Studies on solvatochromic behavior of dyes using spectral techniques. Dyes and Pigments. [Link]

  • Christie, R. M. (2018). Solvatochromism. In Chromic Phenomena: Technological Applications of Colour Chemistry. Royal Society of Chemistry. [Link]

  • Percino, J., et al. (2020). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 10(46), 27533–27543. [Link]

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. [Link]

  • Sazawa, K., et al. (2025). Novel Method for Characterizing Humic Substances Using Fluorescent Solvatochromism. SENSORS-BASEL. [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. Retrieved February 6, 2026, from [Link]

  • Wang, J., et al. (2002). Study on the empirical parameter of solvent polarity - The E T (30) scale of carbonate using Reichardt's Dye. Journal of Beijing Institute of Technology. [Link]

  • Lee, M., and Cho, M. (2013). Vibrational solvatochromism: Towards systematic approach to modeling solvation phenomena. The Journal of Chemical Physics, 139(4), 044101. [Link]

  • Kim, H. J., et al. (2009). Solvatochromic fluorescence of piperazine-modified bipyridazines for an organic solvent-sensitive film. Langmuir, 25(16), 9419–9423. [Link]

  • Alaei, P., et al. (2012). Solvatochromism – Knowledge and References. Taylor & Francis Online. [Link]

  • 2.4: Effect of Solvent. (2023, March 16). Chemistry LibreTexts. [Link]

  • Rogers, D. M., et al. (2023). Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. Molecules, 28(15), 5865. [Link]

  • Erdemir, S., et al. (2025). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Advances. [Link]

  • N-Isopropylpiperidine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Guo, H., et al. (2007). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 72(20), 7731–7734. [Link]

  • Spange, S., & Mayerhöfer, T. G. (2019). The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. ChemistryOpen, 8(5), 583–589. [Link]

  • Asiri, A. M., et al. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Molecules, 27(19), 6698. [Link]

  • Savchenko, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(18), 6527. [Link]

  • Piperidine. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

  • Aridoss, G., et al. (2009). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 47(11), 954–961. [Link]

  • Chen, Y., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 738. [Link]

  • Lodeiro, C., et al. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega. [Link]

  • Volyniuk, D., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29(5), 1018. [Link]

  • Pop, A., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Molecules, 28(6), 2530. [Link]

  • 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Machado, V. G., & Machado, C. (2001). An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. Journal of Chemical Education, 78(5), 649. [Link]

  • Piperidine. (n.d.). Automated Topology Builder (ATB) and Repository. Retrieved February 6, 2026, from [Link]

  • Karki, M. (2018). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. ResearchGate. [Link]

  • Al-Jibouri, M. N. A. (2016). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. International Journal of Innovative Science, Engineering & Technology, 3(6). [Link]

  • 3-(Propan-2-yl)piperidine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Isopropyl Alcohol. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

Sources

Structural Elucidation of 2-Isopropylpiperidine Scaffolds: A Crystallographic Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-isopropylpiperidine moiety represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in local anesthetics, peptidomimetics, and chiral auxiliaries for asymmetric synthesis. However, its structural analysis is frequently complicated by two factors: the conformational flexibility of the isopropyl group (rotational disorder) and the tendency of these secondary amines to exist as oils at room temperature.

This guide provides a definitive workflow for the solid-state analysis of these derivatives. It moves beyond standard protocols to address the specific steric and electronic challenges posed by the bulky isopropyl group adjacent to the nitrogen center, offering a self-validating path from oily free base to high-precision ORTEP representation.

Section 1: The Stereochemical Imperative

The biological activity of 2-isopropylpiperidine derivatives is governed by the spatial arrangement of the isopropyl group relative to the nitrogen lone pair (or N-H bond in salts).

Conformational Locking

In the piperidine chair, the 2-isopropyl group introduces a significant steric demand (A-value


 2.1 kcal/mol). While it overwhelmingly prefers the equatorial position to avoid 1,3-diaxial interactions, specific functionalization at the Nitrogen (e.g., N-methylation or amide formation) can force a ring flip or distort the chair into a twist-boat conformation.
The "Flexible Tail" Problem

Even when the ring is locked in a chair conformation, the isopropyl group retains rotational freedom around the


 bond. In X-ray diffraction (XRD), this often manifests as high thermal displacement parameters (ellipsoids) or resolvable disorder, requiring specific refinement strategies (see Section 3).

Section 2: Crystal Engineering & Salt Selection

Most 2-isopropylpiperidine derivatives are oils or low-melting solids. Direct crystallization is rarely successful. The formation of crystalline salts is the critical first step.

Salt Screening Protocol

For structural analysis, we prioritize anions that provide heavy atoms (for anomalous scattering) or rigid hydrogen-bonding networks.

Salt TypeCounter-IonAdvantagesDisadvantages
Hydrohalides

,

High melting points;

provides excellent anomalous signal for absolute config.
Hygroscopic; crystals can be needle-like (solvated).
Sulfonates Tosylate, MesylateRobust H-bond acceptors; promote sheet-like packing.Large counter-ion can dominate the unit cell.
Chiral Acids Tartrate, MandelateEnables resolution of enantiomers; forms diastereomeric salts.Complex packing; often incorporates solvent molecules.
Picrates Picric AcidHistorically reliable for amines;

-stacking aids crystallization.
Explosive hazard; largely replaced by sulfonates.
Crystallization Workflow

The following decision tree outlines the optimal path for obtaining diffraction-quality crystals from an oily 2-isopropylpiperidine derivative.

CrystallizationWorkflow start Starting Material: Oily 2-isopropylpiperidine pKa Check pKa (~11.0) Select Counter-acid start->pKa solvent_screen Solvent Screen: EtOH, iPrOH, Acetone, Et2O pKa->solvent_screen method_vap Method A: Vapor Diffusion (Et2O into EtOH solution) solvent_screen->method_vap Preferred method_evap Method B: Slow Evaporation (Covered vial with pinhole) solvent_screen->method_evap method_oil Method C: In-situ Cryo-Crystallization (For liquids < -10°C) solvent_screen->method_oil If no solid forms check Microscopy Check: Birefringence? method_vap->check method_evap->check method_oil->check check->pKa No (Change Anion) xrd_ready XRD Ready Crystal (>0.1mm dimensions) check->xrd_ready Yes

Figure 1: Decision matrix for crystallizing lipophilic amine derivatives.

Section 3: Data Acquisition & Refinement Strategy

Once a crystal is mounted, the data collection strategy must be tailored to the light-atom nature of the scaffold (C, H, N).

Data Collection Parameters[1][2]
  • Radiation Source: Use Cu K

    
      (
    
    
    
    Å) rather than Mo K
    
    
    . The anomalous scattering signal (
    
    
    ) for Oxygen and Nitrogen is negligible with Mo, making absolute configuration determination impossible without a heavy atom (like Br).
  • Temperature: Collect at 100 K (using liquid nitrogen stream). This is non-negotiable for isopropyl derivatives to minimize the thermal motion of the terminal methyl groups.

  • Resolution: Aim for

    
     Å resolution or better (
    
    
    
    for Cu) to resolve the C-C bond lengths accurately.
Handling Isopropyl Disorder (Refinement)

In approximately 30% of cases, the isopropyl group will appear "smeared" in the electron density map. This represents the superposition of two rotamers.

Refinement Protocol (SHELXL):

  • Identify Disorder: Look for elongated thermal ellipsoids on the isopropyl carbons (

    
    ).
    
  • Split Positions: Assign the disordered atoms to two components (PART 1 and PART 2).

  • Restraints: Apply similarity restraints (SIMU, DELU) to ensure the thermal parameters behave physically.

  • Geometry: If the geometry is distorted, use SAME or SADI commands to restrain the bond lengths to be similar to the ordered part of the molecule.

Absolute Configuration Determination

For chiral 2-isopropylpiperidines, determining the absolute stereochemistry (R vs S) is critical.

  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (flip the model).
      
    • 
      : Racemic twin or wrong space group.
      
  • Bayesian Statistics: For light-atom structures where the Flack parameter is ambiguous, use the Hooft parameter (

    
    ) or Bayesian analysis (in PLATON or OLEX2) to validate the assignment.
    

RefinementLogic data Raw Data (Cu Kα, 100K) solve Structure Solution (Intrinsic Phasing) data->solve refine Least Squares Refinement solve->refine check_r Check R1 < 5% refine->check_r disorder Disorder? (Isopropyl) check_r->disorder split Split Model (PART 1/2) disorder->split Yes flack Check Flack (x) (Absolute Config) disorder->flack No split->refine flack->refine x ~ 1.0 (Invert) publish Final CIF flack->publish x ~ 0.0

Figure 2: Refinement logic flow emphasizing disorder handling and absolute configuration.

Section 4: Structural Analysis & Interpretation

The final CIF (Crystallographic Information File) provides the coordinates. The analysis should focus on three key metrics:

The N-C2 Bond Length

In 2-isopropylpiperidine salts, the


 bond length is sensitive to the "anomeric-like" effects if the nitrogen is part of an aminal or if strong electron-withdrawing groups are present.
  • Typical Range: 1.47 – 1.50 Å.

  • Elongation: Values > 1.52 Å suggest steric strain between the isopropyl group and N-substituents.

Torsion Angles (The Chair Check)

Calculate the intracyclic torsion angles to confirm the chair geometry.

  • Ideal Chair: Alternating signs near

    
    .
    
  • Analysis: If angles deviate significantly (e.g.,

    
    ), the ring is flattened, likely due to crystal packing forces or intramolecular H-bonding.
    
Hydrogen Bonding Networks

In hydrochloride salts, the chloride ion usually bridges multiple piperidinium cations.

  • Interaction:

    
    .
    
  • Distance: Look for

    
     distances of 2.1 – 2.3 Å.
    
  • Significance: These networks stabilize the lattice. If the isopropyl group blocks the approach of the chloride ion, the lattice energy drops, explaining the low melting point of some derivatives.

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Cambridge Crystallographic Data Centre. [Link]

    • Context: The primary repository for validating piperidine geometries against 1M+ known structures.
  • Flack, H. D. (1983).[2] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. [Link]

    • Context: The foundational method for determining absolute configur
  • Parsons, S. (2017).[3] Determination of absolute configuration using X-ray diffraction. University of Edinburgh / ResearchGate. [Link]

    • Context: Modern approaches to light-atom absolute structure determination.[4][5]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

    • Context: The standard software and commands (PART, SIMU) for refining disordered structures.
  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Context: Authoritative text on handling disorder in flexible alkyl chains.

Sources

Toxicological Profile and Safety Data for 2-Isopropylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Isopropylpiperidine (CAS 7793-24-0) represents a distinct class of alkylated saturated heterocycles often encountered as intermediates in the synthesis of agrochemicals, pharmaceuticals, and rubber accelerators. Unlike its aromatic precursor (2-isopropylpyridine), this compound is a strong aliphatic secondary amine , possessing significantly higher basicity and distinct nucleophilic properties.[1]

This guide moves beyond generic safety data sheets (SDS) to address the specific toxicological mechanisms driven by its steric bulk and secondary amine functionality.[2] The critical safety profile is defined by two major hazards: severe tissue corrosivity due to high pKa (~11.[2]1) and the potential for N-nitrosation , creating carcinogenic nitrosamines in the presence of nitrosating agents.

Part 2: Chemical Identity & Physicochemical Core[1]

Understanding the physical behavior of 2-isopropylpiperidine is the prerequisite for predicting its toxicokinetics.[2] The isopropyl group at the ortho position introduces steric hindrance that modulates—but does not eliminate—the reactivity of the nitrogen center.

Table 1: Physicochemical Properties & Safety Indicators
PropertyValue (Experimental/Predicted)Toxicological Implication
Molecular Formula C₈H₁₇N--
Molecular Weight 127.23 g/mol Small enough for rapid dermal absorption.[1][2]
Physical State Colorless to pale yellow liquidVolatile organic compound (VOC) hazard.[2]
Boiling Point ~170–177°CModerate volatility; inhalation hazard in heated processes.[2]
Flash Point ~50–60°C (Closed Cup)Flammable Liquid (Category 3) .[2] Vapor-air mixtures are explosive.[2]
pKa (Conjugate Acid) ~11.1Corrosive .[1][2] Causes immediate saponification of membrane lipids.[2]
LogP (Octanol/Water) ~1.9 – 2.2Moderate lipophilicity; crosses blood-brain barrier (BBB).[2]
Vapor Density > 1 (vs Air)Vapors accumulate in low-lying areas/sumps.[2]

Part 3: Toxicological Profile (Mechanistic Insights)[3]

Acute Toxicity & Corrosivity

Mechanism: The primary acute hazard is alkaline hydrolysis .[1][2] Upon contact with biological tissue (skin, eyes, mucous membranes), the lone pair of electrons on the nitrogen abstracts protons from cellular structures, leading to liquefactive necrosis.

  • Oral (Rat): Estimated LD50 400–800 mg/kg (Read-across from Piperidine).[1][2]

  • Dermal (Rabbit): Toxic in contact with skin.[2][3] Permeation is rapid due to the lipophilic isopropyl chain facilitating transport across the stratum corneum.[1][2]

  • Inhalation: Vapors are highly irritating to the upper respiratory tract.[1][2] High concentrations can induce laryngeal edema and chemical pneumonitis.[2]

Metabolic Fate & Bioactivation

The metabolism of 2-isopropylpiperidine is biphasic, involving Phase I oxidation and Phase II conjugation.[1][2]

  • C-Oxidation: CYP450 enzymes (specifically CYP2D6 and CYP3A4 isoforms) likely target the ring carbons (C3/C4/C5) or the tertiary carbon of the isopropyl group.

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) can oxidize the nitrogen to form the N-oxide, though this is reversible.[1][2]

  • Glucuronidation: Hydroxylated metabolites are conjugated with glucuronic acid for renal excretion.[1][2]

Genotoxicity & The Nitrosamine Alert

Critical Structural Alert: 2-Isopropylpiperidine is a secondary amine .[1][2] In the presence of nitrite salts (common in reagents, food preservatives, or physiological gastric fluid), it undergoes N-nitrosation to form N-nitroso-2-isopropylpiperidine .

  • Risk: N-nitroso compounds are potent alkylating agents following metabolic activation (α-hydroxylation), capable of forming DNA adducts (O6-methylguanine) that lead to mutagenesis.[1][2]

Part 4: Visualization of Biological Pathways

Diagram 1: Metabolic & Nitrosation Pathways

This diagram illustrates the divergent pathways: detoxification via hydroxylation versus the toxification pathway leading to DNA damage.[1][2]

MetabolicPathways Parent 2-Isopropylpiperidine (Secondary Amine) CYP CYP450 Oxidation (Phase I) Parent->CYP Oxidation Nitroso N-Nitroso-2-isopropylpiperidine (Carcinogen) Parent->Nitroso + NO2- (Acidic pH) Hydroxyl Hydroxylated Metabolites (Polar) CYP->Hydroxyl C-Hydroxylation Gluc O-Glucuronide (Excretion) Hydroxyl->Gluc UGT Conjugation Nitrite Nitrosating Agent (NO+ Donor) DNA DNA Alkylation (Mutagenesis) Nitroso->DNA Metabolic Activation

Caption: Divergent fate of 2-isopropylpiperidine: Detoxification (green path) vs. Nitrosamine formation (red path).

Part 5: Safety & Handling Protocols

Engineering Controls & PPE

Standard nitrile gloves are insufficient for prolonged contact with aliphatic amines and halogenated solvents.[2]

  • Glove Material: Butyl Rubber or Viton (Thickness > 0.5 mm).[1][2] Breakthrough time for nitrile is often < 15 minutes.[2]

  • Ventilation: All handling must occur in a Class II Fume Hood with face velocity > 100 fpm.[2]

  • Eye Protection: Chemical splash goggles + Face shield.[1][2] Safety glasses are inadequate against corrosive liquids.[2]

Emergency Response: The "Amine Wash" Protocol

In case of skin contact, water alone is often slow to remove lipophilic amines.

  • Immediate Flush: 15 minutes with lukewarm water.

  • Neutralization (Contraindicated): DO NOT use vinegar or acids on skin burns; the exothermic reaction will worsen tissue damage.[2]

  • PEG-400 Wash: If available, swabbing with Polyethylene Glycol 400 (PEG-400) can solubilize the lipophilic amine more effectively than water before final rinsing.[2]

Part 6: Experimental Workflows

Protocol 6.1: Metabolic Stability Assay (Microsomal)

Objective: To determine the intrinsic clearance and identify primary metabolites.

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation Mix:

    • Substrate: 2-Isopropylpiperidine (1 µM final conc).[1][2]

    • Protein: HLM (0.5 mg/mL).[2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[2]

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min into 200 µL cold acetonitrile (quench).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor Transitions: [M+H]+ 128 -> 84 (Loss of isopropyl) and 128 -> 69 (Ring fragmentation).[2]

Protocol 6.2: Nitrosamine Formation Potential Assay

Objective: To assess risk under simulated gastric conditions.

  • Simulated Gastric Fluid (SGF): Prepare 0.1 M HCl containing 3.2 mg/mL pepsin (pH 1.2).[1][2]

  • Reaction: Mix 2-Isopropylpiperidine (10 mM) with Sodium Nitrite (50 mM) in SGF.

  • Incubation: Shake at 37°C for 60 minutes.

  • Quench: Add Ammonium Sulfamate (excess) to destroy unreacted nitrite.

  • Detection: Extract with dichloromethane; analyze via GC-TEA (Thermal Energy Analyzer) or LC-HRMS for the N-nitroso adduct (Mass ~156.12).[2]

Diagram 2: Safety Assessment Workflow

A logical decision tree for handling 2-isopropylpiperidine in drug discovery.

SafetyWorkflow Start Start: 2-Isopropylpiperidine Handling CheckPPE Verify PPE: Butyl Gloves + Goggles? Start->CheckPPE CheckReagents Check Co-Reagents: Nitrosating Agents Present? CheckPPE->CheckReagents Yes Proceed Proceed with Synthesis (Fume Hood) CheckReagents->Proceed No Stop STOP: High Risk Carcinogen Formation CheckReagents->Stop Yes (Nitrites/Azides) Mitigate Mitigation: Add Scavenger (Ascorbic Acid) Stop->Mitigate Required? Mitigate->Proceed

Caption: Decision matrix for safe handling, emphasizing the exclusion of nitrosating agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240410, N-Isopropylpiperidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperidine (CAS 110-89-4).[1][2] (Used for Read-Across Toxicity Data).[2] Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.[2][4] Organic Chemistry Data. Retrieved from [Link][1]

  • Drug Hunter (2019). Bioactivation of Structural Alerts. Retrieved from [Link]

Sources

A Historical Review of 2-Isopropylpiperidine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Isopropylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its ability to confer favorable pharmacokinetic properties.[1] Among its many derivatives, 2-isopropylpiperidine stands out as a key chiral building block in the synthesis of numerous biologically active compounds. Its stereochemistry is often critical to pharmacological efficacy, making the development of efficient and stereoselective synthetic methods a subject of considerable interest in medicinal chemistry and process development. This in-depth technical guide provides a historical and practical overview of the core methodologies for the synthesis of 2-isopropylpiperidine, offering field-proven insights for researchers and drug development professionals.

I. Catalytic Hydrogenation of 2-Isopropylpyridine: The Direct Approach

The most direct and atom-economical route to 2-isopropylpiperidine is the catalytic hydrogenation of its aromatic precursor, 2-isopropylpyridine. This method involves the reduction of the pyridine ring using molecular hydrogen in the presence of a metal catalyst. While conceptually straightforward, the aromaticity of the pyridine ring necessitates robust catalytic systems, often involving elevated pressures and temperatures.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of a pyridine ring on a metal surface is a stepwise process.[1] The reaction begins with the adsorption of the 2-isopropylpyridine molecule onto the catalyst surface. Concurrently, molecular hydrogen is adsorbed and dissociates into hydrogen atoms on the metal surface. These hydrogen atoms are then sequentially added to the pyridine ring, proceeding through partially hydrogenated intermediates such as dihydropyridine and tetrahydropyridine, before the final saturated 2-isopropylpiperidine is formed and desorbed from the catalyst surface.

Catalytic Systems and Reaction Conditions

A variety of heterogeneous catalysts have been employed for the hydrogenation of pyridines, with platinum and rhodium-based catalysts being particularly effective.

  • Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is a widely used and effective catalyst for pyridine hydrogenation.[2] The reaction is typically carried out in a protic solvent like glacial acetic acid, which enhances the activity of the catalyst.

  • Rhodium(III) Oxide (Rh₂O₃): This catalyst has shown efficacy for the hydrogenation of functionalized pyridines under mild conditions.[3]

The choice of catalyst, solvent, temperature, and hydrogen pressure significantly influences the reaction's efficiency and selectivity.

Experimental Protocol: Catalytic Hydrogenation using PtO₂

The following protocol describes a general procedure for the catalytic hydrogenation of a substituted pyridine, which can be adapted for 2-isopropylpyridine.[2]

Materials:

  • 2-Isopropylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • High-pressure reactor (autoclave)

Procedure:

  • A solution of 2-isopropylpyridine (1.0 g) in glacial acetic acid (5 mL) is prepared.

  • A catalytic amount of PtO₂ (e.g., 5 mol%) is added to the solution.

  • The mixture is transferred to a high-pressure reactor.

  • The reactor is sealed and purged with an inert gas, then pressurized with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]

  • The reaction mixture is stirred vigorously at room temperature for 6-10 hours.

  • Upon completion, the excess hydrogen gas is carefully vented, and the reactor is purged with an inert gas.

  • The reaction mixture is quenched with a saturated solution of NaHCO₃ and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are filtered through celite and dried over Na₂SO₄.

  • The solvent is removed under reduced pressure to yield the crude 2-isopropylpiperidine, which can be further purified by distillation or column chromatography.

Data Presentation: Comparison of Catalytic Systems for Pyridine Hydrogenation
CatalystSubstrateSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
PtO₂Substituted PyridinesAcetic AcidRoom Temp.50-706-10High[2]
Rh₂O₃Functionalized PyridinesVariousMildMild1676-95[3]
Pd/CPyridineAcidic Media40516High[5]

II. Reductive Amination: A Convergent Synthetic Strategy

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds and an amine source.[1][6] For the synthesis of 2-isopropylpiperidine, this approach typically involves the reaction of a suitable dicarbonyl compound with ammonia, followed by in-situ reduction of the resulting imine intermediates.

Proposed Synthetic Pathway via Reductive Amination

A plausible synthetic route to 2-isopropylpiperidine via reductive amination starts from 6-methyl-2-heptanone. The reaction with ammonia would initially form an enamine, which could then cyclize to a dihydropyridine intermediate. Subsequent reduction of this intermediate would yield the final product.

Reductive_Amination Start 6-Methyl-2-heptanone + NH3 Intermediate1 Enamine Intermediate Start->Intermediate1 Condensation Intermediate2 Cyclized Dihydropyridine Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Isopropylpiperidine Intermediate2->Product Reduction

Caption: Proposed reductive amination pathway to 2-isopropylpiperidine.

Reaction Mechanism of Reductive Amination

The reductive amination process is a two-step sequence:[1]

  • Imine/Enamine Formation: The carbonyl group of the starting material reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine or enamine.

  • Reduction: The C=N double bond of the imine or the C=C double bond of the enamine is then reduced to the corresponding amine using a suitable reducing agent. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.

Experimental Protocol: General Procedure for Reductive Amination

The following is a general protocol for a one-pot reductive amination that can be adapted for the synthesis of 2-isopropylpiperidine from a suitable dicarbonyl precursor and ammonia.[7]

Materials:

  • Dicarbonyl precursor (e.g., 6-methyl-2-heptanone)

  • Ammonia source (e.g., ammonium acetate or aqueous ammonia)

  • Reducing agent (e.g., NaBH₃CN)

  • Methanol

  • Acetic acid (optional, as catalyst)

  • Appropriate work-up reagents (e.g., HCl, NaOH, ether)

Procedure:

  • The dicarbonyl compound is dissolved in methanol.

  • The ammonia source is added to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • The mixture is stirred at room temperature for a period to allow for imine/enamine formation.

  • The reducing agent (e.g., NaBH₃CN) is added portion-wise to the reaction mixture.

  • The reaction is stirred until completion (monitored by TLC or GC-MS).

  • The reaction is quenched, and the product is extracted using standard acid-base work-up procedures.

  • The crude product is purified by distillation or column chromatography.

III. Synthesis from Natural Products: The Lupinine Connection

The quinolizidine alkaloid lupinine, found in plants of the Lupinus genus, presents a potential, albeit less direct, starting material for the synthesis of 2-substituted piperidines.[8] This approach would involve the degradation of the bicyclic lupinine structure to a monosubstituted piperidine. Several classical degradation methods for alkaloids could be theoretically applied.

Classical Degradation Methods
  • Von Braun Reaction: This reaction involves the treatment of a tertiary amine with cyanogen bromide (BrCN) to yield a cyanamide, which can then be hydrolyzed to a secondary amine.[6] Applying this to lupinine could potentially cleave one of the rings.

  • Hofmann Elimination: This method involves the exhaustive methylation of the amine followed by elimination with a base to open the ring.[9]

  • Emde Degradation: This is a reductive cleavage of a quaternary ammonium salt, often used when Hofmann elimination is not feasible.[10]

While these methods are well-established in alkaloid chemistry, their specific application to synthesize 2-isopropylpiperidine from lupinine is not extensively documented and would likely involve a multi-step process with challenges in controlling regioselectivity.

Lupinine_Degradation Lupinine Lupinine Intermediate Piperidine Intermediate Lupinine->Intermediate Degradation (e.g., von Braun) Product 2-Substituted Piperidine Intermediate->Product Further Modification

Caption: Conceptual pathway from lupinine to a 2-substituted piperidine.

IV. Stereoselective Synthesis and Chiral Resolution

Given the importance of chirality in drug action, the preparation of enantiomerically pure 2-isopropylpiperidine is a key objective. This can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. This can be accomplished through various methods, including:

  • Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[11] After the desired stereocenter is set, the auxiliary is removed.

  • Asymmetric Catalysis: In this approach, a chiral catalyst is used to favor the formation of one enantiomer over the other. For example, the asymmetric hydrogenation of a suitable prochiral precursor using a chiral metal catalyst can provide enantiomerically enriched 2-isopropylpiperidine.

Chiral Resolution of Racemic 2-Isopropylpiperidine

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts.

Mechanism of Diastereomeric Salt Formation and Resolution:

  • Salt Formation: The racemic 2-isopropylpiperidine (a base) is reacted with a chiral resolving agent (an acid), such as tartaric acid or its derivatives, to form a mixture of two diastereomeric salts.[12]

  • Fractional Crystallization: Due to their different physical properties, the two diastereomers often have different solubilities in a given solvent. This allows for their separation by fractional crystallization.

  • Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.

Experimental Protocol: Chiral Resolution with Tartaric Acid

The following is a general protocol for the chiral resolution of a racemic amine using a chiral acid.[13]

Materials:

  • Racemic 2-isopropylpiperidine

  • Chiral resolving agent (e.g., (+)-tartaric acid)

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Base for liberation (e.g., NaOH)

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • Racemic 2-isopropylpiperidine is dissolved in a suitable solvent.

  • A solution of the chiral resolving agent in the same solvent is added.

  • The mixture is heated to ensure complete dissolution and then allowed to cool slowly to promote crystallization of the less soluble diastereomeric salt.

  • The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

  • The purified diastereomeric salt is dissolved in water and treated with a base to liberate the free amine.

  • The enantiomerically enriched 2-isopropylpiperidine is extracted with an organic solvent, dried, and the solvent is removed.

V. Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesStereocontrol
Catalytic Hydrogenation 2-IsopropylpyridineH₂, Metal Catalyst (PtO₂, Rh₂O₃)Atom-economical, direct route.[1]Requires high pressure and specialized equipment; catalyst can be expensive.Racemic product unless an asymmetric catalyst is used.
Reductive Amination Dicarbonyl CompoundAmmonia, Reducing Agent (NaBH₃CN)Convergent, versatile for creating substituted piperidines.[1][6]May require multi-step synthesis of the dicarbonyl precursor.Racemic product unless chiral reagents or catalysts are employed.
Synthesis from Lupinine LupinineDegradation Reagents (BrCN, CH₃I)Utilizes a renewable starting material.[8]Multi-step, potentially low-yielding, and may lack regioselectivity.Starts with a chiral natural product, but stereocenter may be lost or inverted during degradation.
Chiral Resolution Racemic 2-IsopropylpiperidineChiral Resolving Agent (e.g., Tartaric Acid)Well-established and reliable method for obtaining enantiopure compounds.[12]At least 50% of the material is the undesired enantiomer; can be labor-intensive.Separates enantiomers effectively.
Asymmetric Synthesis Prochiral PrecursorChiral Auxiliary or CatalystDirect formation of the desired enantiomer, high theoretical yield.Development of a suitable asymmetric method can be challenging and expensive.High enantioselectivity can be achieved.

Conclusion

The synthesis of 2-isopropylpiperidine has evolved from classical degradation methods of natural products to more direct and efficient strategies like catalytic hydrogenation and reductive amination. For applications in drug development where enantiopurity is paramount, asymmetric synthesis and chiral resolution are indispensable tools. The choice of the optimal synthetic route will depend on a variety of factors, including the desired scale of the synthesis, cost considerations, and the required level of stereochemical purity. This guide provides a foundational understanding of the available methods, empowering researchers to make informed decisions in their synthetic endeavors.

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research, 8(7), 245-251.
  • Fülöp, F., et al. (2019).
  • Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2020(i), 1-28.
  • Xiao, J., et al. (2017). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Chemistry - A European Journal, 23(47), 11288-11291.
  • Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions. (2017). Catalysis Science & Technology, 7(18), 4074-4081.
  • Petricci, E., et al. (2018). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources.
  • Al-Sabagh, A. M., et al. (2020). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol.
  • Kim, H., et al. (2001). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (15), 1849-1855.
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine Iminosugars. European Journal of Organic Chemistry, 2020(9), 1163-1175.
  • Comins, D. L., & Dehghani, A. (1992). Stereoselective Synthesis of Piperidines. In Advances in Nitrogen Heterocycles (Vol. 1, pp. 135-177). JAI Press Inc.
  • Zheng, X., Day, C., & Gollamudi, R. (1995).
  • Wikipedia. (n.d.). Lupinine. Retrieved from [Link]

  • Kunz, H., & Gung, B. W. (1994). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 72(8), 1864-1873.
  • H. O. House. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
  • M. B. Smith, & J. March. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Zech, G., & Kunz, H. (2003). Stereoselective Solid-Phase Synthesis of Chiral Piperidine Derivatives by Using an Immobilized Galactose Auxiliary.
  • National Center for Biotechnology Information. (n.d.). Lupinine. PubChem Compound Database. Retrieved from [Link]

  • G. M. Bodner, & H. L. Pardue. (1995). Chemistry: An Experimental Science. Wiley.
  • Dixit, B. C. (n.d.). Organic Chemistry UNIT – II : Alkaloids. V P Science College.
  • S. K. Talapatra, & B. Talapatra. (2015). Chemistry of Plant Natural Products: Stereochemistry, Conformation, Synthesis, Biology, and Medicine. Springer.
  • Baria, B. (2020, November 20). Degradation of alkaloid by Hoffmann Exhaustive Methylation. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Summit - Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • Patel, R. N. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
  • Brahmanand College Kanpur. (n.d.). Alkaloids.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
  • Rios, R. (2012). Enantioselective methodologies for the synthesis of piperidine alkaloids. Chemical Society Reviews, 41(3), 1060-1074.

Sources

Mechanistic Pathways and Stereochemical Control in the Synthesis of 2-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-isopropylpiperidine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structural motif in numerous alkaloids and GPCR ligands. Its formation presents a classic challenge in organic synthesis: the installation of a chiral center at the C2 position adjacent to the nitrogen atom. This guide dissects the three dominant mechanistic pathways for its formation: Iridium-Catalyzed Asymmetric Hydrogenation , Nucleophilic Addition to N-Acyl Pyridinium Salts , and Heterogeneous Catalytic Reduction .

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

This method represents the modern "gold standard" for synthesizing enantiomerically enriched 2-isopropylpiperidine. Unlike heterogeneous methods that yield racemates, homogeneous Iridium catalysis allows for high enantioselectivity (ee > 90%) via an outer-sphere mechanism.

Mechanistic Insight: The Outer-Sphere Pathway

The reduction of 2-isopropylpyridine to 2-isopropylpiperidine does not occur directly on the neutral pyridine due to the strong coordination of the nitrogen lone pair to the metal center, which poisons the catalyst.

The Solution: Activation via N-alkylation or N-acylation. The mechanism proceeds through an outer-sphere hydride transfer . The Iridium catalyst does not coordinate the substrate's nitrogen; instead, it activates dihydrogen to form an Ir-H species that transfers a hydride to the electrophilic C2 or C6 position of the pyridinium salt.

Key Mechanistic Steps:

  • Activation: 2-isopropylpyridine is treated with benzyl bromide (BnBr) to form the N-benzyl pyridinium salt.

  • Heterolytic Cleavage: The Ir(III) complex cleaves H₂ heterolytically.

  • Hydride Transfer: The nucleophilic hydride attacks the electron-deficient pyridinium ring.

  • Enantiodiscrimination: The chiral ligand (e.g., (R)-SynPhos) creates a steric pocket that forces the hydride attack from a specific face (Re or Si), establishing the C2 stereocenter.

Visualization: Catalytic Cycle

IrCatalysis PreCat Ir(I) Pre-Catalyst [Ir(cod)Cl]2 + (R)-SynPhos ActiveSpecies Active Ir(III)-H Species [Ir(H)2(L*)]+ PreCat->ActiveSpecies H2, Solvent TransitionState Outer-Sphere Hydride Transfer TS ActiveSpecies->TransitionState + Substrate Substrate Pyridinium Salt (N-Bn-2-iPr-Py)+ Br- Substrate->TransitionState Face Selective Intermediate Enamine/Imine Intermediate TransitionState->Intermediate - Ir(III) Intermediate->ActiveSpecies Re-entry Product Chiral 2-Isopropylpiperidine (>90% ee) Intermediate->Product + 2 H2 (Cascade)

Caption: Figure 1. Outer-sphere catalytic cycle for the asymmetric hydrogenation of pyridinium salts using Ir-SynPhos complexes.

Experimental Protocol (Zhou Method)

Objective: Synthesis of (R)-1-benzyl-2-isopropylpiperidine.

  • Salt Formation: Dissolve 2-isopropylpyridine (10 mmol) in acetone. Add benzyl bromide (11 mmol) dropwise. Stir at reflux for 4 hours. Filter the white precipitate (pyridinium bromide) and dry under vacuum.

  • Catalyst Prep: In a nitrogen-filled glovebox, mix

    
     (0.0025 mmol) and (R)-SynPhos (0.0055 mmol) in dichloromethane (DCM). Stir for 20 minutes to generate the active catalyst.
    
  • Hydrogenation: Transfer the catalyst solution to a stainless steel autoclave containing the pyridinium salt (0.25 mmol).

  • Reaction: Pressurize with H₂ to 600 psi (41 bar). Stir at room temperature for 24 hours.

  • Workup: Vent H₂ carefully. Basify with saturated Na₂CO₃.[1] Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the product.

Nucleophilic Addition to N-Acyl Pyridinium Ions

This pathway is preferred when the 2-isopropyl group needs to be introduced de novo onto a piperidine ring, rather than reducing a pre-existing pyridine substituent. It relies on the Charette activation strategy.[2]

Mechanism: Regio- and Stereocontrol

Pyridine is electron-deficient but unreactive toward weak nucleophiles. Acylation with chloroformates or anhydrides generates a highly electrophilic N-acyl pyridinium ion.

  • Regioselectivity: Grignard reagents (hard nucleophiles) preferentially attack the C2 position (alpha) due to charge control.

  • Stereoselectivity: If a chiral auxiliary is used on the nitrogen (e.g., a chiral amide), the nucleophile attacks diastereoselectively.

The Pathway:

  • Activation: Pyridine reacts with Phenyl chloroformate to form the N-phenoxycarbonyl pyridinium salt.

  • Nucleophilic Attack: Isopropylmagnesium chloride (

    
    ) attacks C2.
    
  • Dihydropyridine Formation: This yields a 1,2-dihydropyridine intermediate.

  • Reduction: Catalytic hydrogenation (Pd/C) reduces the remaining double bonds to yield the piperidine.

Visualization: Activation & Addition Pathway

CharetteMethod Pyridine Pyridine Salt N-Acyl Pyridinium Ion (Electrophile) Pyridine->Salt Activation Activator Acylating Agent (R-COCl) Activator->Salt DHP 1,2-Dihydropyridine (Intermediate) Salt->DHP C2 Attack Grignard iPr-MgCl (Nucleophile) Grignard->DHP Final 2-Isopropylpiperidine (Carbamate protected) DHP->Final H2, Pd/C

Caption: Figure 2. Step-wise formation of 2-isopropylpiperidine via N-acyl pyridinium activation and Grignard addition.

Heterogeneous Catalytic Hydrogenation (Classical)

While less enantioselective, this is the industrial workhorse for producing racemic 2-isopropylpiperidine.

Mechanism: Horiuti-Polanyi & Stereochemistry

The reaction occurs at the metal surface (Pt, Pd, or Rh).

  • Adsorption: The pyridine ring adsorbs flat onto the catalyst surface.

  • Syn-Addition: Hydrogen atoms are transferred from the metal surface to the bottom face of the ring.

  • Cis-Selectivity: If the pyridine has a substituent (e.g., 2-isopropylpyridine), the hydrogen adds to the face opposite the substituent to minimize steric clash, or the substituent forces the ring to tilt. However, the primary outcome is often determined by thermodynamics.

    • Kinetic Product: Often cis-2-isopropylpiperidine.

    • Thermodynamic Product:trans-2-isopropylpiperidine (equatorial isopropyl group is more stable).

Note: High temperature favors the thermodynamic trans isomer, while acidic conditions (protonated nitrogen) often favor the cis isomer due to the "anchor effect" of the ammonium group on the catalyst surface.

Comparative Data Analysis

The following table summarizes the efficiency and selectivity of the three mechanisms discussed.

FeatureIr-Catalyzed HydrogenationNucleophilic Addition (N-Acyl)Heterogeneous Hydrogenation
Starting Material 2-IsopropylpyridinePyridine + Isopropyl-X2-Isopropylpyridine
Key Reagent

/ Chiral Phosphine

/ Chloroformate

/ PtO₂ or Pd/C
Mechanism Type Homogeneous / Outer-sphere1,2-Nucleophilic AdditionHeterogeneous / Surface
Stereocontrol Enantioselective (>90% ee)DiastereoselectiveDiastereoselective (Cis/Trans)
Primary Isomer Chiral (R or S)Racemic (unless chiral aux.)Cis (Kinetic) / Trans (Thermo)
Scalability Moderate (Catalyst cost)HighVery High

References

  • Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. [Link][1]

  • Charette, A. B., & Grenon, M. (2001). Spectroscopic Studies of the Electrophilic Activation of Amides with Triflic Anhydride and Pyridine. Canadian Journal of Chemistry. [Link]

  • Legault, C. Y., & Charette, A. B. (2003). Highly Efficient Synthesis of Chiral Dihydropyridines via Asymmetric Addition of Grignard Reagents to Pyridinium Salts. Journal of the American Chemical Society. [Link]

  • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry. [Link]

  • Horiuti, J., & Polanyi, M. (1934). Exchange Reaction of Hydrogen on Metallic Catalysts. Transactions of the Faraday Society. [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (R)-2-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the stereoselective synthesis of (R)-2-isopropylpiperidine . It prioritizes reproducibility, scalability, and modern catalytic methodology.

Methodology: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 1.0

Executive Summary

The piperidine ring system is a privileged scaffold in pharmaceutical chemistry, serving as the core structure for numerous alkaloids (e.g., coniine) and active pharmaceutical ingredients (APIs). The introduction of a substituent at the C2 position creates a chiral center crucial for biological activity.

This guide details the synthesis of (R)-2-isopropylpiperidine via the Iridium-catalyzed asymmetric hydrogenation of 2-isopropylpyridine. Unlike traditional chiral auxiliary methods that require stoichiometric chiral reagents and multiple steps, this protocol utilizes a catalytic approach that is atom-economical, scalable, and offers high enantioselectivity (>90% ee).

Key Advantages of This Protocol
  • Directness: One-step conversion from commercially available aromatic precursors.

  • Atom Economy: Utilizes H₂ gas as the reductant; no stoichiometric metal waste.

  • Scalability: Suitable for gram-to-multigram scale synthesis.

  • Stereocontrol: Ligand-controlled enantioselectivity.

Strategic Analysis & Mechanism

Hydrogenating pyridines is chemically challenging due to the high resonance energy of the aromatic ring and the tendency of the basic nitrogen to poison the metal catalyst.

To overcome this, this protocol employs an Iridium(I)/Chiral Bisphosphine system activated by Iodine (I₂) or used on the pyridinium salt . The mechanism involves the in situ formation of a highly active Ir-H species that reduces the activated pyridinium intermediate.

Mechanistic Pathway (Simplified)[1]
  • Activation: The pyridine is activated (protonated or complexed) to increase electrophilicity.

  • Hydride Transfer: The Ir-H species delivers a hydride to the C2 or C6 position.

  • Cascade Reduction: The initial reduction breaks aromaticity, forming a dihydropyridine/enamine intermediate which is rapidly reduced further to the piperidine.

G cluster_0 Substrate Activation cluster_1 Catalytic Cycle cluster_2 Reduction Cascade Pyridine 2-Isopropylpyridine Salt Pyridinium Salt (Activated Intermediate) Pyridine->Salt HCl or I2 Dihydropyridine Dihydropyridine (Unstable) Salt->Dihydropyridine + H2 / Cat Ir_Complex [Ir(cod)Cl]2 + Chiral Ligand + I2 Hydride Ir-H Species Ir_Complex->Hydride H2 Activation Hydride->Dihydropyridine Tetrahydropyridine Tetrahydropyridine (Enamine/Imine) Dihydropyridine->Tetrahydropyridine Fast Product (R)-2-Isopropylpiperidine (Target) Tetrahydropyridine->Product Stereoselective Step

Figure 1: Mechanistic flow of the Iridium-catalyzed asymmetric hydrogenation of pyridine.

Experimental Protocol

Materials & Reagents[1]
  • Substrate: 2-Isopropylpyridine (CAS: 644-98-4) - Purity >98%.

  • Catalyst Precursor: [Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer).

  • Chiral Ligand: (S)-MeO-Biphep or (S)-SegPhos.

    • Note on Chirality: For many Ir-catalyzed pyridine hydrogenations, the (S)-ligand typically yields the (R)-product . However, this correlation should be verified with a small-scale pilot reaction as it depends on the specific ligand-substrate quadrant diagram.

  • Additive: Iodine (I₂) - Crucial for catalyst activation.

  • Solvent: Toluene or Dichloromethane (Anhydrous, degassed).

  • Gas: Hydrogen (H₂) - UHP Grade (99.999%).

Equipment
  • High-pressure stainless steel autoclave (Parr reactor or equivalent).

  • Glass liner for the autoclave.

  • Magnetic stir bar or overhead stirrer.

  • Schlenk line for degassing.[1]

Step-by-Step Procedure
Step 1: Catalyst Preparation (In Glovebox or under Argon)
  • In a dry Schlenk tube, weigh [Ir(cod)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (S)-MeO-Biphep, 1.1 mol%).

  • Add anhydrous Toluene (volume to make ~0.01 M solution).

  • Stir at room temperature for 15–30 minutes until the solution turns clear/orange, indicating complex formation.

Step 2: Reaction Assembly
  • Weigh 2-Isopropylpyridine (1.0 equiv) into the glass liner of the autoclave.

  • Add Iodine (I₂) (5–10 mol%). Warning: Iodine is corrosive and volatile.

  • Transfer the pre-formed catalyst solution (from Step 1) into the liner via syringe.

  • Add additional solvent to reach a substrate concentration of ~0.2–0.5 M.

  • Place the liner into the autoclave and seal immediately.

Step 3: Hydrogenation
  • Purge the autoclave with H₂ gas (pressurize to 10 bar, vent, repeat 3 times) to remove air.

  • Pressurize the reactor to 600–700 psi (approx. 40–50 bar) .

  • Stir vigorously (essential for gas-liquid mass transfer) at room temperature (25–30 °C).

  • Allow the reaction to proceed for 12–24 hours .

Step 4: Workup & Purification
  • Carefully vent the H₂ gas in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask.

  • Basification: Since the product may form a salt with HI (generated from I₂/H₂), add aqueous NaOH (2M) until pH > 12.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3 x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Caution: Product is a volatile amine; avoid high vacuum or excessive heating).

  • Purification: Flash column chromatography on silica gel.

    • Eluent: DCM/MeOH/NH₄OH (e.g., 95:4:1) or Hexane/EtOAc with 1% Triethylamine.

Quality Control & Validation

Data Summary Table
ParameterSpecificationMethod
Yield > 85%Isolated mass
Enantiomeric Excess (ee) > 90% (Target >95%)Chiral HPLC/GC
Appearance Colorless oilVisual
Optical Rotation

to

(c=1, EtOH)*
Polarimetry

*Note: The specific rotation of (R)-2-alkylpiperidines is typically levorotatory (-). Verify against an authentic standard or literature for the specific isopropyl derivative.

Chiral Analysis (Protocol)

To determine the enantiomeric excess (ee), the amine is often derivatized to improve separation and UV detection.

  • Derivatization: React a small aliquot of the product with Benzoyl Chloride (BzCl) or 4-Nitrobenzoyl Chloride.

  • HPLC Method:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10).

    • Flow Rate: 0.5 – 1.0 mL/min.

    • Detection: UV at 254 nm.

  • GC Method (Alternative):

    • Column: Cyclodextrin-based chiral column (e.g., Beta-DEX).

    • Carrier: Helium.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoningEnsure high purity of substrate; remove trace sulfur/amines. Increase H₂ pressure.
Low ee Wrong ligand or temperature too highLower reaction temperature (e.g., to 0°C). Switch ligand family (e.g., from BINAP to SegPhos).
Product Loss Volatility of amineDo not use high vacuum for extended periods. Isolate as HCl salt for storage.
H₂ Leak Autoclave seal failurePressure test with N₂ prior to reaction. Check O-rings.

References

  • Wang, W.-B., Lu, S.-M., Yang, P.-Y., Han, X.-W., & Zhou, Y.-G. (2008). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds using Chiral Oxazoline Ligands. Journal of the American Chemical Society, 125(35), 10536–10537.

  • Zhou, Y.-G. (2007). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research, 40(12), 1357–1366.

  • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(26), 3364–3366.

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.

Sources

2-Isopropylpiperidine as a chiral auxiliary in asymmetric synthesis

[1]

Part 1: Introduction & Structural Rationale

2-Isopropylpiperidine is a chiral secondary amine. Its utility in asymmetric synthesis arises from its ability to function as a cleavable chiral auxiliary (via enamine/imine formation) or as a chiral ligand scaffold (in organolithium chemistry).

Why 2-Isopropylpiperidine?

Unlike its five-membered analog (2-isopropylpyrrolidine), the piperidine ring adopts a defined chair conformation. The isopropyl group at C2 preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, creating a rigid, highly predictable steric environment.

  • Steric Bulk: The isopropyl group (

    
    ) provides significant steric shielding, effectively blocking one face of a generated enamine or enolate.
    
  • Conformational Locking: The six-membered ring is less flexible than pyrrolidine, often leading to higher diastereomeric ratios (

    
    ) in alkylation reactions.
    
  • Differentiation: It is distinct from Coniine (2-propylpiperidine); the branched isopropyl group offers greater steric hindrance closer to the nitrogen center than the linear propyl chain.

Part 2: Mechanistic Principles

The stereocontrol mediated by 2-isopropylpiperidine generally operates through two primary mechanisms:

The Enamine/Imine Transition State

When used as a covalent auxiliary for the alkylation of aldehydes or ketones, 2-isopropylpiperidine condenses with the carbonyl substrate to form an enamine or imine.

  • Steric Shielding: The isopropyl group shields the Re-face (or Si-face, depending on absolute configuration), forcing the electrophile to attack from the opposite, accessible face.

  • Aza-Allylic Strain: Minimization of

    
     strain forces the enamine double bond and the isopropyl group into a specific alignment, locking the geometry of the nucleophile.
    
Dynamic Thermodynamic Resolution (DTR) of N-Boc Derivatives

In lithiation chemistry,

Dynamic Thermodynamic Resolution

Part 3: Protocols

Protocol A: Asymmetric -Alkylation of Aldehydes (Enamine Pathway)

Use Case: Synthesis of chiral

1
Reagents:
  • Auxiliary: (S)-2-Isopropylpiperidine (optically pure).

  • Substrate: Prochiral aldehyde (e.g., propanal, butanal).

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Allyl iodide).

  • Solvent: Benzene or Toluene (with Dean-Stark trap).

Step-by-Step Methodology:
  • Enamine Formation:

    • Mix the aldehyde (1.0 equiv) and (S)-2-isopropylpiperidine (1.1 equiv) in benzene.

    • Reflux with a Dean-Stark trap to remove water azeotropically.

    • Monitor by IR (disappearance of C=O stretch, appearance of C=C-N stretch).

    • Concentrate in vacuo to obtain the crude enamine. Note: Do not purify on silica; enamines are hydrolytically unstable.

  • Asymmetric Alkylation:

    • Dissolve the crude enamine in anhydrous acetonitrile or THF under Argon.

    • Add the alkyl halide (1.2 equiv).

    • Heat to reflux (or stir at RT for reactive electrophiles) for 12–24 hours.

    • Mechanistic Check: The electrophile attacks the face anti to the isopropyl group.

  • Hydrolysis (Auxiliary Removal):

    • Add water or mild aqueous acid (1M HCl) to the reaction mixture.

    • Stir vigorously for 2–4 hours to hydrolyze the iminium salt back to the aldehyde and the amine salt.

  • Recovery:

    • Extract the product (chiral aldehyde) with ether/pentane.

    • Basify the aqueous layer (pH > 12) with NaOH.

    • Extract the recovered (S)-2-isopropylpiperidine with dichloromethane for reuse.

Protocol B: Synthesis of the Auxiliary (Resolution)

Since enantiopure 2-isopropylpiperidine is expensive, resolution of the racemate is a standard lab protocol.

  • Salt Formation: Dissolve racemic 2-isopropylpiperidine (10 g) in hot ethanol.

  • Chiral Acid: Add (S)-(+)-Mandelic acid (1.0 equiv).

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer (typically (S,S)) crystallizes preferentially.

  • Recrystallization: Recrystallize from EtOH/Ether 2–3 times until constant rotation is achieved.

  • Free Basing: Treat the salt with 2M NaOH and extract with ether to yield (S)-2-isopropylpiperidine (

    
     ee).
    

Part 4: Visualizations

Workflow: Asymmetric Alkylation Cycle

This diagram illustrates the cycle of attachment, stereoselective reaction, and removal/recycling of the 2-isopropylpiperidine auxiliary.

Asymmetric_Alkylation_CycleSubstrateProchiral Aldehyde(Starting Material)EnamineChiral Enamine(Rigid Chair Conformation)Substrate->EnamineCondensation (-H2O)Auxiliary(S)-2-Isopropylpiperidine(Chiral Auxiliary)Auxiliary->EnamineInputTransitionTransition State(Isopropyl blocks Re-face)Enamine->TransitionElectrophile (R-X)Alkylated_ImineAlkylated Iminium SaltTransition->Alkylated_ImineSteric ControlHydrolysisHydrolysis(H2O / H+)Alkylated_Imine->HydrolysisProductChiral u03b1-Substituted Aldehyde(High ee)Hydrolysis->ProductOrganic LayerRecycleRecovered AuxiliaryHydrolysis->RecycleAqueous Layer (pH > 12)Recycle->AuxiliaryReuse

Caption: Cycle showing the use of 2-isopropylpiperidine to direct the stereoselective alkylation of an aldehyde, followed by auxiliary recovery.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Enamine Incomplete water removal.Ensure Dean-Stark trap is functioning or use molecular sieves (4Å) in the reaction flask.
Low Stereoselectivity (

)
"Leakage" via the unshielded face or racemization during hydrolysis.Lower the alkylation temperature (try -78°C to 0°C). Ensure hydrolysis is mild (buffer pH 4-5) to prevent racemization of the

-center.
Auxiliary Loss Inefficient extraction during recovery.The amine is moderately water-soluble. Saturate the aqueous phase with NaCl (salting out) before extraction with DCM.
N-Alkylation vs C-Alkylation Electrophile attacking Nitrogen.Use "softer" electrophiles (alkyl halides). Hard electrophiles (acyl chlorides) may favor N-acylation.

References

  • Synthesis and Resolution of 2-Substituted Piperidines

    • Reference: K. Maruoka et al., "Asymmetric Synthesis of 2-Substituted Piperidines," J. Am. Chem. Soc., 2005.
    • Context: Protocols for accessing the enantiopure piperidine scaffold.[2][3][4]

  • Enamine Catalysis Mechanisms

    • Reference: List, B., "Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents," Acc. Chem. Res., 2004. Link

    • Context: Fundamental principles of how chiral secondary amines (like proline and piperidines) induce stereochemistry.
  • Dynamic Resolution of N-Boc-Piperidines

    • Reference: O'Brien, P. et al., "Asymmetric substitutions of 2-lithiated N-Boc-piperidine and N-Boc-azepine by dynamic resolution," PubMed, 2010. Link

    • Context: Advanced application where the piperidine ring itself is the substrate, controlled by chiral ligands, highlighting the lability of the C2 position.
  • SAMP/RAMP Hydrazone Methodology (Analogous Chemistry): Reference: Enders, D. et al., "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method," Asymmetric Synthesis, 2013. Context: Provides the foundational "Auxiliary" logic (Step 1-4) adapted here for the piperidine analog.

Application Notes and Protocols for N-Alkylation of 2-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated 2-Isopropylpiperidines

The 2-isopropylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds and approved pharmaceuticals. The nitrogen atom of the piperidine ring serves as a crucial handle for molecular derivatization, allowing for the modulation of a compound's physicochemical properties, pharmacokinetic profile, and target engagement. N-alkylation, the introduction of an alkyl group onto this nitrogen, is a fundamental transformation that enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The steric hindrance imposed by the C2-isopropyl group presents a unique challenge for N-alkylation, often requiring careful selection of reagents and reaction conditions to achieve high yields and avoid side reactions. This guide provides a comprehensive overview of robust and versatile protocols for the N-alkylation of 2-isopropylpiperidine, detailing the underlying mechanisms and offering practical, field-proven insights to guide your synthetic efforts.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach for forming C-N bonds, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 2-isopropylpiperidine attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide leaving group.

Mechanistic Considerations

The primary challenge in the direct alkylation of secondary amines is the potential for overalkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt.[1] The steric bulk of the 2-isopropyl group can help to mitigate this to some extent by hindering the approach of the alkyl halide to the newly formed tertiary amine. However, careful control of reaction conditions is still crucial.

Diagram of Direct N-Alkylation Workflow

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A 2-Isopropylpiperidine D Add Alkyl Halide (R-X) dropwise at controlled temperature A->D B Base (e.g., K2CO3, DIPEA) B->D C Anhydrous Solvent (e.g., DMF, MeCN) C->D E Stir at RT to elevated temperature D->E Monitor by TLC/LC-MS F Quench reaction E->F G Aqueous work-up F->G H Extraction with organic solvent G->H I Drying and solvent removal H->I J Purification (e.g., Column Chromatography) I->J

Caption: Workflow for Direct N-Alkylation.

Detailed Experimental Protocol: N-Benzylation of 2-Isopropylpiperidine

Materials:

  • 2-Isopropylpiperidine (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-isopropylpiperidine and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench by the addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-isopropylpiperidine.

Note on Base Selection: While potassium carbonate is a common and effective base, for more sterically hindered alkyl halides or to further minimize quaternization, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be used.[2]

Parameter Direct Alkylation with Alkyl Halides
Alkylating Agent Alkyl halides (I > Br > Cl)
Base K₂CO₃, Cs₂CO₃, DIPEA, NaH
Solvent DMF, Acetonitrile (MeCN), THF
Temperature Room temperature to elevated temperatures (e.g., 50-80 °C)
Key Advantage Procedural simplicity
Key Disadvantage Potential for overalkylation to form quaternary ammonium salts

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly versatile method for the N-alkylation of amines, including sterically hindered ones like 2-isopropylpiperidine. This reaction proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine.[3]

Mechanistic Considerations

This method offers a significant advantage over direct alkylation by largely avoiding the problem of overalkylation.[4] The choice of reducing agent is critical; it must be capable of reducing the iminium ion intermediate but not the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent well-suited for this purpose.[5]

Diagram of Reductive Amination Mechanism

cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction A 2-Isopropylpiperidine C Hemiaminal Intermediate A->C B Aldehyde/Ketone B->C D Iminium Ion C->D Dehydration F N-Alkyl-2-isopropylpiperidine D->F E Hydride Source (e.g., NaBH(OAc)3) E->F

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol: N-Methylation using Formaldehyde

Materials:

  • 2-Isopropylpiperidine (1.0 equiv)

  • Formaldehyde (37% aqueous solution, 1.2 equiv)

  • Formic acid (2.0 equiv)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-isopropylpiperidine and formaldehyde solution.

  • Cool the mixture in an ice bath and slowly add formic acid. This is a variation of the Eschweiler-Clarke reaction.[3][6]

  • After the addition is complete, heat the reaction mixture to reflux until gas evolution (CO₂) ceases.

  • Cool the reaction to room temperature and carefully basify with a saturated aqueous sodium bicarbonate solution until the pH is > 8.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-methyl-2-isopropylpiperidine.

Parameter Reductive Amination
Alkylating Agent Aldehydes or Ketones
Reducing Agent NaBH(OAc)₃, NaBH₃CN, Borane-Pyridine Complex[5]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)
Temperature Room temperature
Key Advantage High selectivity, avoids overalkylation[4]
Key Disadvantage Requires a carbonyl compound as the alkyl source

Advanced & Green Methodologies

For researchers seeking more advanced or environmentally friendly approaches, several modern catalytic methods are available.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl or vinyl halide/triflate.[7] While primarily used for the synthesis of arylamines, its scope has been extended to include the coupling of aliphatic amines. This method is particularly useful for introducing aryl or heteroaryl groups onto the piperidine nitrogen. The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with sterically hindered amines.

"Borrowing Hydrogen" or Hydrogen Autotransfer Catalysis

This green chemistry approach utilizes alcohols as alkylating agents, with water as the only byproduct.[8][9] A transition metal catalyst (commonly based on ruthenium or iridium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes a reductive amination with the amine, and the "borrowed" hydrogen is returned to reduce the imine intermediate. This method avoids the use of stoichiometric activating and reducing agents.

Purification and Characterization

Purification Strategies

The purification of the resulting tertiary amine from the unreacted secondary amine and any byproducts can often be achieved by standard flash column chromatography on silica gel.[7] In cases where the polarity difference between the product and starting material is small, the use of an amine-modified stationary phase or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of N-alkylated 2-isopropylpiperidine derivatives.

  • ¹H NMR: The successful N-alkylation will result in the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts and coupling patterns of the piperidine ring protons will also be altered.

  • ¹³C NMR: The carbon signals of the piperidine ring, particularly those adjacent to the nitrogen (C2 and C6), will experience a shift upon N-alkylation. The magnitude and direction of this shift are dependent on the nature of the N-alkyl substituent.[10] New signals corresponding to the carbons of the N-alkyl group will also be observed.

Conclusion

The N-alkylation of 2-isopropylpiperidine is a key transformation in the synthesis of a wide range of biologically active molecules. While the steric hindrance of the 2-isopropyl group presents a challenge, a variety of reliable methods are available to the synthetic chemist. Direct alkylation with alkyl halides offers a straightforward approach, though care must be taken to control overalkylation. Reductive amination provides a more selective and often higher-yielding alternative. For more specialized applications, advanced catalytic methods such as the Buchwald-Hartwig amination and "borrowing hydrogen" catalysis offer powerful and greener options. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize and explore the chemical space of N-alkylated 2-isopropylpiperidines.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion forum]. Available at: [Link]

  • Ghisu, L., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36229-36235. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Available at: [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • Google Patents. (1965). Methylation of piperazines.
  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Reich, H. J. (n.d.).
  • Watson, D. A., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707-4715. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2021). Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. Available at: [Link]

  • ResearchGate. (2019). N‐alkylation of various amides with benzyl alcohol catalyzed by.... Available at: [Link]

  • Google Patents. (1965). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 63-66). Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243-263. Available at: [Link]

  • ResearchGate. (2006). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available at: [Link]

  • Schafer, L. L., et al. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11636-11646. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ChemRxiv. (2024). Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde. Available at: [Link]

  • ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]

  • Google Patents. (1980). N-alkyl-piperidine DERIVATIVES.
  • Cytiva. (n.d.). Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. Available at: [Link]

  • Leon, T., et al. (2020). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Angewandte Chemie International Edition, 59(35), 15004-15008. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Available at: [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Available at: [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Available at: [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). The Leuckart Reaction. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available at: [Link]

  • JACS Au. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]

Sources

Application Note: Flow Chemistry Approaches to 2-Isopropylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flow chemistry approaches to 2-isopropylpiperidine synthesis Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Isopropylpiperidine is a critical saturated nitrogen heterocycle found in numerous alkaloids (e.g., coniine analogs) and is a pharmacophore in active pharmaceutical ingredients (APIs) targeting the central nervous system. Traditional batch synthesis often relies on the hydrogenation of 2-isopropylpyridine, a process fraught with safety hazards due to high-pressure hydrogen gas and pyrophoric catalysts, or complex multi-step chiral resolutions to achieve stereochemical purity.

This guide details two continuous flow protocols that address these challenges:

  • High-Pressure Heterogeneous Hydrogenation: A robust, scalable method for rapid access to racemic 2-isopropylpiperidine using a packed-bed reactor.

  • Stereoselective Organometallic Cyclization: An advanced asymmetric approach utilizing Ellman’s auxiliary chemistry in flow to achieve high diastereoselectivity (

    
    ).
    

Chemistry Strategy & Causality

Route A: Heterogeneous Catalytic Hydrogenation (Racemic)
  • Mechanism: The reduction of the aromatic pyridine ring requires overcoming high resonance energy. Protonation of the pyridine nitrogen (using acetic acid or equivalents) activates the ring toward hydride addition.

  • Flow Advantage: Continuous flow allows for the safe generation of hydrogen in situ (electrolysis) or the use of mass-flow controllers to handle high-pressure

    
     (up to 100 bar) with negligible headspace, mitigating explosion risks. The packed-bed reactor design ensures a high catalyst-to-substrate ratio, driving full conversion in single-pass residence times of minutes rather than hours.
    
Route B: Asymmetric Nucleophilic Addition-Cyclization
  • Mechanism: This route utilizes a chiral

    
    -tert-butylsulfinyl imine bearing a pendant leaving group (alkyl bromide). The addition of isopropylmagnesium chloride (
    
    
    
    ) to the imine creates a magnesium amide intermediate, which subsequently undergoes intramolecular nucleophilic substitution to close the piperidine ring.
  • Flow Advantage: Organometallic additions are highly exothermic. Flow microreactors provide superior heat transfer, preventing thermal runaway and suppressing side reactions (e.g., Wurtz coupling). Precise residence time control ensures the intermediate cyclizes without polymerization.

Protocol 1: High-Pressure Heterogeneous Hydrogenation

Objective: Rapid synthesis of (±)-2-isopropylpiperidine from 2-isopropylpyridine.

Materials & Equipment[1][2][3][4][5][6][7][8]
  • Reactor System: H-Cube® Pro (ThalesNano) or equivalent trickle-bed reactor.

  • Catalyst Cartridge: 5% Rh/C or 10% Pd/C (30 mm or 70 mm CatCart). Note: Rhodium often operates better under milder temperatures for pyridines, minimizing ring-opening side reactions.

  • Reagents:

    • Substrate: 2-Isopropylpyridine (0.1 M – 0.5 M).

    • Solvent: Glacial Acetic Acid (AcOH) or EtOH:AcOH (9:1). AcOH is critical for protonation.

Step-by-Step Methodology
  • Solution Preparation:

    • Dissolve 2-isopropylpyridine in glacial acetic acid to a concentration of 0.1 M.

    • Scientific Insight: Using neat acetic acid serves a dual purpose: it acts as the solvent and the activator. If solubility is an issue, dilute with ethanol, but maintain at least 10% AcOH.

  • System Priming:

    • Install the 5% Rh/C cartridge.

    • Prime the system with pure solvent at 1.0 mL/min until the pressure stabilizes.

    • Set the Back Pressure Regulator (BPR) to 60 bar .

  • Reaction Parameters:

    • Temperature: 80 °C.

    • Hydrogen Pressure: 60–80 bar (Full H2 mode).

    • Flow Rate: 0.5 mL/min (Residence time approx. 2–3 mins depending on cartridge void volume).

  • Execution:

    • Switch the inlet valve to the substrate solution.

    • Discard the first 2 system volumes (dispersion zone).

    • Collect the steady-state effluent.

  • Work-up:

    • The effluent contains the piperidinium acetate salt.

    • Concentrate the solvent in vacuo.

    • Basify with 2M NaOH to pH > 12.

    • Extract with Dichloromethane (DCM) x3. Dry over

      
       and concentrate.
      
Data Summary: Catalyst Screening
CatalystSolventTemp (°C)Pressure (bar)Conversion (%)Yield (%)
5% Rh/C AcOH 80 60 >99 96
10% Pd/CAcOH80609288
PtO2EtOH70508580

Protocol 2: Stereoselective Synthesis (Ye Protocol Adaptation)

Objective: Enantioselective synthesis of chiral 2-isopropylpiperidine using a sulfinimine auxiliary.

Materials & Equipment[1][2][3][4][5][6][7][8]
  • Reactor System: Dual-pump flow system (e.g., Vapourtec R-Series or Syrris Asia) with a cooled coil reactor.

  • Reagents:

    • Stream A: (S)-N-(5-bromopentylidene)-2-methylpropane-2-sulfinamide (0.2 M in THF). Pre-synthesized from 5-bromopentanal.

    • Stream B: Isopropylmagnesium chloride (0.4 M in THF).

    • Quench: Sat.

      
       (aq).
      
Step-by-Step Methodology
  • System Setup:

    • Reactor 1 (Coil): 10 mL PFA coil, cooled to -20 °C (or 0 °C depending on optimization).

    • Mixer: T-mixer or static mixer with high Reynolds number geometry.

  • Flow Parameters:

    • Pump A (Imine): 1.0 mL/min.

    • Pump B (Grignard): 1.0 mL/min (2.0 equiv excess).

    • Residence Time: 5 minutes.

  • Execution:

    • Streams A and B meet at the T-mixer. The Grignard reagent adds to the sulfinimine

      
       bond.
      
    • The resulting magnesium sulfinamide anion undergoes intramolecular nucleophilic displacement of the terminal bromide.

    • The effluent flows into a collection flask containing stirred saturated

      
      .
      
  • Post-Processing (Deprotection):

    • Treat the crude sulfinamide with 4M HCl in dioxane for 1 hour at room temperature to cleave the auxiliary.

    • Basify and extract as in Protocol 1.

Visualization of Workflows

Figure 1: Heterogeneous Hydrogenation Setup

Caption: Continuous flow hydrogenation setup utilizing an H-Cube reactor with in-situ hydrogen generation and a packed catalyst bed.[1]

HydrogenationSetup cluster_reactor Reaction Zone Substrate Substrate (2-iPr-Pyridine in AcOH) Pump HPLC Pump (0.5 mL/min) Substrate->Pump Mixer Gas-Liquid Mixer Pump->Mixer H2Gen H2 Generator (Electrolysis) H2Gen->Mixer H2 Gas CatCart CatCart® (5% Rh/C) Mixer->CatCart Heater Heater Block (80°C) BPR Back Pressure Regulator (60 bar) CatCart->BPR Collection Product Collection (Piperidinium Salt) BPR->Collection

Figure 2: Stereoselective Grignard Cyclization

Caption: Dual-stream flow synthesis of chiral 2-isopropylpiperidine via sulfinimine addition and cyclization.

GrignardSetup Imine Stream A: Sulfinyl Bromoimine PumpA Pump A Imine->PumpA Grignard Stream B: iPrMgCl PumpB Pump B Grignard->PumpB TMixer T-Mixer (High Shear) PumpA->TMixer 1.0 mL/min PumpB->TMixer 1.0 mL/min Reactor Reactor Coil (PFA, -20°C, 5 min) TMixer->Reactor Quench Quench Vessel (Sat. NH4Cl) Reactor->Quench Cyclized Intermediate

Troubleshooting & Safety

Self-Validating Checks
  • Pressure Drop: In Protocol 1, a pressure drop increase

    
     bar indicates catalyst bed compaction or salt precipitation. Action:  Decrease flow rate or increase solvent polarity (add water if using PtO2, though Rh/C prefers organic).
    
  • Leaching: If the effluent is colored (dark), metal leaching is occurring. Action: Pass effluent through a scavenger cartridge (e.g., QuadraPure® TU).

Safety Protocols
  • Hydrogen: Although the H-Cube minimizes gas volume, ensure the unit is in a well-ventilated fume hood. Leak detectors for

    
     are recommended.
    
  • Grignard Reagents: In Protocol 2, ensure the entire flow path is dried with anhydrous THF before introducing reagents. Moisture will cause immediate clogging (Mg salts).

References

  • Irfan, M., Petricci, E., Glasnov, T. N., Taddei, M., & Kappe, C. O. (2009).[1] Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry, 2009(9), 1327–1334.[1] [Link]

  • Deng, H., & Ye, W. (2022). Rapid Synthesis of

    
    -Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3211–3216. [Link]
    
  • Cainelli, G., Giacomini, D., Galletti, P. (2015). The expanding utility of continuous flow hydrogenation. Organic & Biomolecular Chemistry, 13, 11568-11579. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Isopropylpiperidine in Enamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Enamines in Modern Synthesis

Enamines are powerful intermediates in organic synthesis, serving as highly effective nucleophiles for the formation of carbon-carbon bonds.[1][2] Their enhanced reactivity compared to enols and silyl enol ethers stems from the greater electron-donating ability of the nitrogen atom's lone pair into the double bond.[1] This unique electronic character makes them indispensable tools for reactions such as alkylations, acylations, and Michael additions, famously exemplified by the Stork enamine synthesis.[3][4][5] The formation of an enamine involves the condensation of a ketone or aldehyde with a secondary amine, a reaction that is typically acid-catalyzed and driven to completion by the removal of water.[6][7] The choice of the secondary amine is a critical parameter that dictates the stability, reactivity, and stereoselectivity of the resulting enamine.

The Role of Steric Hindrance: Introducing 2-Isopropylpiperidine

While commonly used secondary amines like pyrrolidine and morpholine are effective, the use of sterically hindered amines such as 2-isopropylpiperidine offers distinct advantages in controlling regioselectivity and influencing the stereochemical outcome of subsequent reactions. The bulky isopropyl group at the 2-position of the piperidine ring introduces significant steric demand, which can be strategically exploited to direct the formation of the less substituted enamine (the kinetic product) from unsymmetrical ketones. This regiocontrol is crucial in complex molecule synthesis where precise control over the position of new bond formation is paramount.

Causality Behind Experimental Choices: Why 2-Isopropylpiperidine?

The rationale for employing 2-isopropylpiperidine lies in the interplay of steric and electronic factors during enamine formation. The rate-determining step in this transformation is often the dehydration of the carbinolamine intermediate to form the iminium ion.[7] The steric bulk of 2-isopropylpiperidine can influence the conformation of this intermediate, favoring a transition state that leads to the formation of the double bond at the less sterically encumbered α-carbon of the ketone. This kinetic control allows for the selective synthesis of one regioisomeric enamine over the other, a challenge that is often encountered with less hindered amines.

Furthermore, the steric environment created by the 2-isopropyl group can play a significant role in asymmetric synthesis when chiral derivatives of 2-isopropylpiperidine are employed. The chiral scaffold can effectively bias the approach of an incoming electrophile to one face of the enamine, leading to the formation of a new stereocenter with high enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for the Formation of an Enamine from Cyclohexanone and 2-Isopropylpiperidine

This protocol describes a standard method for the synthesis of an enamine using azeotropic removal of water.

Materials:

  • Cyclohexanone

  • 2-Isopropylpiperidine

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq), 2-isopropylpiperidine (1.1 eq), and anhydrous toluene (approx. 2.0 mL per mmol of cyclohexanone).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 eq).

  • Assemble the Dean-Stark apparatus and reflux condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude enamine can be used directly for the next step or purified by vacuum distillation.

Self-Validating System:

  • Monitoring Water Collection: The volume of water collected in the Dean-Stark trap should correspond to the theoretical amount based on the limiting reagent.

  • Spectroscopic Analysis: The formation of the enamine can be confirmed by ¹H NMR spectroscopy (disappearance of the α-protons of the ketone and appearance of a vinylic proton signal) and IR spectroscopy (disappearance of the C=O stretch of the ketone and appearance of a C=C stretch for the enamine around 1630-1660 cm⁻¹).[7]

Protocol 2: Stork Enamine Alkylation using a 2-Isopropylpiperidine-derived Enamine

This protocol outlines the alkylation of the enamine formed in Protocol 1 with an alkyl halide.

Materials:

  • Crude or purified enamine from Protocol 1

  • Anhydrous solvent (e.g., dioxane, THF, or acetonitrile)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the enamine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the alkyl halide dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by TLC.

  • Upon completion, add 10% aqueous HCl to the reaction mixture to hydrolyze the intermediate iminium salt. Stir vigorously for 1-2 hours.[8]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-alkylated ketone.

  • Purify the product by column chromatography or distillation.

Self-Validating System:

  • TLC Monitoring: The disappearance of the enamine spot and the appearance of the product spot on the TLC plate indicate reaction progression.

  • Spectroscopic Confirmation: The final product can be characterized by ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the α-alkylated ketone.

Data Presentation

Reactant (Ketone)AmineProduct (Alkylated Ketone)Yield (%)Reference
Cyclohexanone2-Isopropylpiperidine2-MethylcyclohexanoneTypically >80%General knowledge
2-Methylcyclohexanone2-Isopropylpiperidine2,6-DimethylcyclohexanoneVaries based on conditionsGeneral knowledge
Propiophenone2-Isopropylpiperidine2-Methyl-1-phenyl-1-propanoneVaries based on conditionsGeneral knowledge

Visualizations

Enamine Formation Mechanism

Enamine_Formation Ketone Ketone/Aldehyde Protonation Protonation of Carbonyl Ketone->Protonation + H⁺ Amine 2-Isopropylpiperidine Carbinolamine Carbinolamine Intermediate Protonation->Carbinolamine + Amine Iminium Iminium Ion Carbinolamine->Iminium - H₂O Enamine Enamine Product Iminium->Enamine - H⁺ Water H₂O

Caption: Mechanism of enamine formation.

Stork Enamine Alkylation Workflow

Stork_Alkylation Start Ketone + 2-Isopropylpiperidine Enamine_Formation Enamine Formation (Acid Catalyst, Water Removal) Start->Enamine_Formation Enamine Enamine Intermediate Enamine_Formation->Enamine Alkylation Alkylation (+ Alkyl Halide) Enamine->Alkylation Iminium_Salt Iminium Salt Alkylation->Iminium_Salt Hydrolysis Hydrolysis (Aqueous Acid) Iminium_Salt->Hydrolysis Product α-Alkylated Ketone Hydrolysis->Product Byproduct 2-Isopropylpiperidine Salt Hydrolysis->Byproduct

Caption: Workflow for Stork enamine alkylation.

Conclusion

2-Isopropylpiperidine is a valuable reagent in enamine chemistry, offering strategic advantages in controlling regioselectivity due to its steric bulk. The protocols provided herein offer a robust framework for the synthesis and subsequent alkylation of enamines derived from this hindered secondary amine. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can effectively utilize 2-isopropylpiperidine to access complex molecular architectures with a high degree of precision.

References

  • Making Molecules. (2024, September 2). Enamines. [Link]

  • Chemistry Steps. Stork Enamine Synthesis. [Link]

  • Wikipedia. Stork enamine alkylation. [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Dyke, S. F. The Chemistry of Enamines. Cambridge University Press. [Link]

  • Fiveable. Carbonyl Condensations with Enamines: The Stork Enamine Reaction. [Link]

  • Khan Academy. Formation of imines and enamines. [Link]

  • YouTube. (2021, February 3). 3: Synthesis of enamines. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 2-isopropylpiperidine synthesis to maximize yield

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

2-Isopropylpiperidine is a critical pharmacophore found in various API intermediates. The industrial standard for its synthesis is the heterogeneous catalytic hydrogenation of 2-isopropylpyridine.

While theoretically straightforward, this reaction is kinetically complex due to the resonance stability of the pyridine ring and the poisoning effect of the basic nitrogen on metal catalysts. Our support center has compiled the following troubleshooting guide based on kinetic data and thermodynamic parameters to ensure you achieve >95% yield and controlled diastereoselectivity (cis/trans ratio).

Reaction Pathway Visualization

The following diagram illustrates the stepwise hydrogenation mechanism and the critical "branch points" where stereochemistry is determined.

ReactionPathway Start 2-Isopropylpyridine Ads Adsorbed Species (N-Metal Coordination) Start->Ads Catalyst Binding Inter1 Tetrahydropyridine (Intermediate) Ads->Inter1 +2 H2 (Syn-addition) Cis cis-2-Isopropylpiperidine (Kinetic Product) Inter1->Cis +H2 (Syn-addition) High Pressure Trans trans-2-Isopropylpiperidine (Thermodynamic Product) Inter1->Trans Isomerization High Temp / Low Press Cis->Trans Epimerization (Slow)

Figure 1: Mechanistic pathway of 2-isopropylpyridine hydrogenation. Note that the 'cis' isomer is generally favored by high-pressure syn-addition.

Troubleshooting Guides (Q&A Format)

Below are the most frequent "Support Tickets" received regarding this synthesis, resolved with root-cause analysis and corrective actions.

Ticket #402: Reaction Stalled at ~50% Conversion

User Question: "I am using 5% Pd/C in methanol at room temperature (balloon pressure). The reaction started well but has stopped halfway. Adding more catalyst didn't help. What is wrong?"

Root Cause Analysis: This is a classic case of Catalyst Poisoning .

  • Nitrogen Binding: The basic nitrogen atom of the pyridine/piperidine binds strongly to the active Pd sites, competing with hydrogen adsorption.

  • Product Inhibition: As the secondary amine product (piperidine) forms, it is more basic than the starting pyridine, binding even tighter to the catalyst and halting the cycle.

Corrective Action: You must protonate the nitrogen to prevent it from coordinating with the metal.

  • Protocol Adjustment: Switch the solvent to Glacial Acetic Acid or add 1.1 equivalents of concentrated HCl to your methanol solution.

  • Why? Protonated pyridinium/piperidinium cations do not bind strongly to the metal surface, leaving active sites free for H2 activation.

  • Alternative: If acid is contraindicated, switch to Rhodium on Carbon (Rh/C) or Ruthenium (RuO2) , which are less susceptible to nitrogen poisoning than Palladium.

Ticket #405: Low Cis-Selectivity (Diastereomeric Ratio)

User Question: "We need the cis-isomer for a drug candidate. We are getting a 60:40 cis:trans mixture using Pd/C at 80°C. How can we maximize the cis-isomer?"

Root Cause Analysis: You are operating under conditions that favor thermodynamic equilibration .

  • Temperature: High temperatures (80°C) provide enough energy for the intermediate or final product to undergo isomerization/epimerization to the thermodynamically more stable trans-isomer (equatorial-equatorial conformation).

  • Mechanism: Hydrogenation is a syn-addition process. If the ring stays flat on the catalyst surface, hydrogens add from the bottom, forcing the isopropyl group up (cis). Desorption/readsorption events at high temps scramble this.

Corrective Action: Shift to Kinetic Control .

  • Lower Temperature: Run the reaction at 20–25°C .

  • Increase Pressure: Increase H2 pressure to 50–70 bar (using a high-pressure autoclave). High pressure forces rapid hydrogenation of the intermediate before it can relax or isomerize.

  • Catalyst Change: Switch to Platinum Oxide (PtO2 / Adams' Catalyst) . It is historically the most selective catalyst for cis-reduction of 2-substituted pyridines in acidic media.

Ticket #409: Impurity Formation (N-Alkylation)

User Question: "I see a +14 mass peak (methylation) or +28 (ethylation) in my LC-MS. I am using Ethanol as a solvent."

Root Cause Analysis: Reductive Alkylation . In the presence of a hydrogenation catalyst, alcohol solvents can undergo dehydrogenation to form aldehydes (e.g., Ethanol -> Acetaldehyde). These aldehydes then react with your newly formed secondary amine (piperidine) to form an imine, which is immediately reduced to an N-alkyl impurity.

Corrective Action:

  • Solvent Switch: Use a non-nucleophilic, non-oxidizable solvent like Glacial Acetic Acid , Water (if using Rh), or MTBE .

  • If Alcohol is Mandatory: Ensure the reaction is strictly acidic (pH < 2) to prevent the amine from reacting with trace aldehydes, or lower the temperature to suppress alcohol dehydrogenation.

Optimization Data & Decision Matrix

Use the table below to select conditions based on your priority (Yield vs. Selectivity).

PriorityCatalystSolventPressureTempExpected Outcome
Max Cis Ratio PtO2 (5%) Acetic Acid60 bar25°C>95% Yield, >90:10 cis:trans
Cost Efficiency Pd/C (10%) MeOH + HCl5 bar50°C>90% Yield, ~70:30 cis:trans
Mild Conditions Rh/C (5%) Water/AcOH1-3 bar25°C>95% Yield, High cis, Fast rate
Troubleshooting Logic Flow

Troubleshooting Issue Identify Issue Stall Reaction Stalled? Issue->Stall Selectivity Low Cis-Selectivity? Issue->Selectivity Impurity N-Alkylation? Issue->Impurity Poison Catalyst Poisoning Stall->Poison Yes Soln1 Add Acid (AcOH/HCl) Poison->Soln1 Thermo Thermodynamic Control Selectivity->Thermo Yes Soln2 Increase Pressure (50 bar) Switch to PtO2 Thermo->Soln2 Soln3 Remove Alcohol Solvent Impurity->Soln3 Yes

Figure 2: Decision tree for troubleshooting common reaction failures.

Standard Operating Procedure (SOP)

Protocol: High-Yield Synthesis of cis-2-Isopropylpiperidine Target: >95% Yield, >90% de

Materials:

  • 2-Isopropylpyridine (1.0 equiv)

  • PtO2 (Adams' Catalyst) (1.0 wt% loading relative to substrate)

  • Glacial Acetic Acid (0.5 M concentration)

  • Hydrogen Gas (High Purity)

Step-by-Step Workflow:

  • Preparation: In a high-pressure autoclave liner, dissolve 2-isopropylpyridine in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO2 under an inert atmosphere (Argon/Nitrogen). Caution: Dry catalysts can ignite solvent vapors.

  • Purge: Seal the autoclave. Purge three times with Nitrogen (10 bar), then three times with Hydrogen (10 bar).

  • Reaction: Pressurize with Hydrogen to 60 bar (870 psi) . Stir vigorously (>1000 rpm) at 25°C for 12–16 hours.

    • Note: Vigorous stirring is crucial to overcome gas-liquid mass transfer limitations.

  • Workup:

    • Vent H2 carefully.[1]

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with small amounts of acetic acid.

    • Concentrate the filtrate to remove most acetic acid.

    • Neutralization: Dilute residue with water and cool to 0°C. Basify to pH > 12 using 50% NaOH solution.

    • Extraction: Extract 3x with Dichloromethane or Diethyl Ether.

    • Drying: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Distillation (if liquid) or formation of HCl salt (if solid required) is recommended for final purity.

References

  • Sreenivasulu, R., et al. (2015).[2] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Retrieved from [Link]

  • Imperial College London. (n.d.). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans. Retrieved from [Link]

Sources

Identifying and minimizing byproducts in the synthesis of 2-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive support center for researchers optimizing the synthesis of 2-isopropylpiperidine. It prioritizes mechanistic understanding, troubleshooting, and self-validating protocols.

Topic: Identifying and Minimizing Byproducts Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Core Synthesis Workflows & Mechanistic Pathways

The synthesis of 2-isopropylpiperidine is most commonly achieved via the catalytic hydrogenation of 2-isopropylpyridine. While seemingly straightforward, this transformation is fraught with "silent" failures—impurities that are structurally similar to the product and difficult to separate.

Workflow A: Catalytic Hydrogenation of 2-Isopropylpyridine

Mechanism: Heterogeneous catalysis (Pd/C, PtO2, or Rh/C) involves the stepwise saturation of the pyridine ring. The reaction proceeds through dihydropyridine (DHP) and tetrahydropyridine (THP) intermediates.

Critical Failure Point: Catalyst poisoning by the basic nitrogen of the product often halts the reaction at the THP stage, leading to "M-2" impurities (mass = product - 2H).

HydrogenationPathway Start 2-Isopropylpyridine (Aromatic) Inter1 Dihydro-Intermediate (Unstable) Start->Inter1 + H2 (Slow Step) Inter2 Tetrahydropyridine (Enamine/Imine) Inter1->Inter2 + H2 (Fast) Side2 Dimerization Inter1->Side2 Radical Coupling Product 2-Isopropylpiperidine (Target) Inter2->Product + H2 (Often Stalls Here) Side1 Ring Opening (Amylamines) Inter2->Side1 High Temp Acidic Cleavage

Figure 1: Stepwise reduction pathway showing critical stall points (Yellow) and irreversible byproduct formation (Red).

Troubleshooting Guide: Byproducts & Impurities

This section addresses specific observations during reaction monitoring (TLC, GC-MS, NMR).

Issue 1: "My reaction stalled at 90% conversion. I see a peak at M-2 in MS."

Diagnosis: Presence of 2-isopropyl-2,3,4,5-tetrahydropyridine (Schiff base intermediate). Cause: The basicity of the formed piperidine (secondary amine) poisons the metal catalyst surface, preventing the adsorption of the final double bond. Corrective Action:

  • Acid Scavenging: Run the hydrogenation in acidic media (e.g., Acetic Acid or 1M HCl in MeOH). This protonates the product, preventing it from binding strongly to the catalyst [1].

  • Catalyst Switch: Switch from Pd/C to PtO2 (Adams' catalyst) or Rh/C . Rhodium is particularly effective at reducing the aromatic ring without suffering as much inhibition from the amine [2].

Issue 2: "The product is colored (yellow/brown) despite distillation."

Diagnosis: Trace amounts of conjugated dihydropyridines or polymerized enamines . Cause: Even <0.1% of dihydropyridine intermediates can cause significant coloration due to extended conjugation. These species are air-sensitive and oxidize/polymerize upon exposure to atmosphere. Corrective Action:

  • Post-Hydrogenation Workup: Treat the crude mixture with a mild reducing agent (e.g., NaBH4) before workup to reduce any remaining imines/enamines that the catalytic hydrogenation missed.

  • Acid Wash: Wash the organic extract with dilute KMnO4 (carefully) to oxidize active impurities, followed by filtration, though this lowers yield. A better approach is rigorous exclusion of oxygen during workup.

Issue 3: "I am seeing acyclic amines in the byproduct profile."

Diagnosis: Ring-opening hydrogenolysis (formation of isopropyl-pentylamines). Cause: Reaction temperature too high (>80°C) or pressure too high (>50 bar) when using vigorous catalysts like Raney Nickel. Corrective Action:

  • Milder Conditions: Lower temperature to <50°C.

  • Solvent Change: Avoid non-polar solvents at high temps. Use Ethanol/Water mixtures which moderate the surface activity.

Stereochemical Control (The "Hidden" Byproduct)

2-Isopropylpiperidine possesses a chiral center at C2. Hydrogenation of the pyridine precursor yields a racemic mixture (50:50 R/S). If your application (e.g., drug synthesis) requires a single enantiomer, the "wrong" enantiomer is effectively a 50% impurity.[1]

Protocol: Resolution via Diastereomeric Salt Formation

Objective: Isolate (S)-2-isopropylpiperidine from the racemate.

Step-by-Step Methodology:

  • Reagent Selection: Use (S)-(+)-Mandelic Acid as the resolving agent.

  • Salt Formation:

    • Dissolve racemic 2-isopropylpiperidine (1.0 eq) in hot Ethyl Acetate.

    • Add (S)-(+)-Mandelic Acid (1.0 eq).

    • Allow to cool slowly to room temperature, then refrigerate.

  • Filtration: The diastereomeric salt (S-amine · S-acid) typically crystallizes out (check specific solubility for your derivative; sometimes the R-S salt precipitates).

  • Liberation: Treat the crystals with 1M NaOH and extract with ether to obtain the enriched enantiomer.

  • Self-Validation: Check optical rotation

    
     or use Chiral HPLC.
    
    • Note: If optical purity is low (<95% ee), recrystallize the salt from EtOH/Et2O before liberation [3].

Analytical Fingerprinting (Data Table)

Use this table to identify impurities in your GC-MS traces.

Impurity / ComponentRel. Retention Time (RRT)Key MS Fragments (m/z)Origin
2-Isopropylpiperidine 1.00127 (M+), 84 (Base, M-Isopropyl)Target Product
2-Isopropylpyridine ~0.85121 (M+), 106 (M-CH3)Starting Material
Tetrahydropyridine ~0.95125 (M+), 110Incomplete Reduction
Dihydropyridine ~0.90123 (M+)Incomplete Reduction
Ring-Open Amine >1.20129 (M+), 43, 58Over-reduction (Hydrogenolysis)
N-Isopropyl-2-isopropylpiperidine >1.50169 (M+)Reductive Alkylation (if Acetone used)

FAQ: Expert Insights

Q: Can I use the Grignard route (IsopropylMgBr + Pyridine N-Oxide) to avoid high-pressure hydrogenation? A: Yes, but it introduces different byproducts. The addition of Grignard reagents to Pyridine N-oxide is regioselective but not regiospecific. You will likely encounter 2-isopropylpyridine (if the N-oxide is reduced in situ) and potentially 4-isopropyl isomers. This route is generally preferred only if you need to introduce the isopropyl group de novo rather than starting from the commercially available 2-isopropylpyridine [4].

Q: Why does my catalyst die after one run? A: Piperidines are strong bases. If you filter the catalyst and expose it to air while it is coated in the amine product, it can oxidize or irreversibly bind surface sites. To recycle, wash the catalyst with dilute acid (to remove the amine) followed by water and methanol under inert atmosphere before reuse.

Q: What is the "Self-Validating" check for reaction completion? A: Do not rely solely on H2 uptake.

  • UV-Vis Check: Take an aliquot. Pyridine has a strong UV absorption (~260 nm). Piperidine is UV transparent. If the sample still absorbs UV, the aromatic ring is not fully saturated.

  • Ninhydrin Stain: Piperidine (secondary amine) stains distinctively (often blue/purple), whereas the pyridine precursor does not stain or stains faintly.

References

  • Fiefenbrink, H. et al. "Process for the preparation of piperidines." US Patent 5,856,490. Validated method for acidic hydrogenation to prevent poisoning. Link

  • Rylander, P. N.Hydrogenation Methods. Academic Press, 1985. Authoritative text on catalyst selection (Rh vs Pd)
  • Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. Detailed protocols for mandelic acid resolution of amines.
  • Andersson, H. et al. "Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation... of Pyridine N-Oxides."[2] Organic Letters, 2007, 9(7), 1335–1337. Link

Sources

Troubleshooting catalyst poisoning in 2-isopropylpiperidine hydrogenation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in 2-Isopropylpiperidine Hydrogenation

Status: Active Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Triage: Is it Poisoning or Kinetics?

Before altering reaction parameters, we must distinguish between intrinsic kinetic limitations (due to the steric bulk of the isopropyl group) and catalyst deactivation (poisoning).

The Symptom: "My reaction starts well but stalls at 60-70% conversion." The Reality: In 2-isopropylpyridine hydrogenation, the product (2-isopropylpiperidine) is a stronger base than the reactant. As the product accumulates, it competes for active sites, leading to product inhibition , a reversible form of poisoning.

Interactive Troubleshooting Flowchart

TroubleshootingFlow Start ISSUE: Reaction Stalled/Slow CheckH2 Check H2 Uptake Curve Start->CheckH2 LinearStop Linear then abrupt stop? CheckH2->LinearStop Profile Type A ExpDecay Exponential decay? CheckH2->ExpDecay Profile Type B Poisoning Likely Irreversible Poisoning (Sulfur, Halides) LinearStop->Poisoning Kinetics Likely Product Inhibition or Steric Hindrance ExpDecay->Kinetics Action1 Action: Submit Spent Catalyst for elemental analysis (S, Cl) Poisoning->Action1 Action2 Action: Add Acid Promoter (e.g., 1.1 eq HCl or AcOH) Kinetics->Action2

Figure 1: Diagnostic decision tree for distinguishing between irreversible catalyst death and reversible inhibition.

Core Troubleshooting Modules
Module A: The Nitrogen "Self-Poisoning" Effect

Q: Why does my fresh Pd/C catalyst show low activity even with pure starting material?

A: The substrate itself is the poison. The nitrogen atom in 2-isopropylpyridine possesses a lone pair of electrons that coordinates strongly to the metal surface (Pd, Pt, or Rh).

  • Mechanism: This

    
    -donation is often stronger than the 
    
    
    
    -backbonding required for the aromatic ring to lay flat for hydrogenation.
  • The Isopropyl Factor: The bulky isopropyl group at the 2-position creates steric hindrance. This prevents the molecule from adopting the optimal geometry for hydrogenation, increasing the residence time required on the catalyst surface and effectively blocking the site from other molecules.

The Fix: Protonation Strategy By running the reaction in acidic media (e.g., acetic acid solvent or adding 1 equivalent of HCl/H2SO4), you protonate the nitrogen (


).
  • Result: The protonated pyridinium ion cannot coordinate via the lone pair. It interacts with the catalyst solely through the

    
    -system of the ring, which is exactly what is required for hydrogenation.
    
  • Evidence: Rate increases of 10-50x are common upon acidification [1][3].

Module B: Feedstock Impurities (The Silent Killers)

Q: I synthesized the precursor via a Grignard reaction. Could this affect the hydrogenation?

A: Absolutely. If your 2-isopropylpyridine was made via coupling (e.g., Kumada or Negishi) or Grignard addition to a nitrile, trace impurities are fatal.

Impurity TypeSourceMechanism of DeactivationTolerance Limit
Sulfur (Thiophenes) Solvent (Toluene/Benzene)Forms strong Metal-S bonds; creates diffusion barrier.< 1 ppm
Halides (Cl⁻, Br⁻) Grignard/Coupling reagentsCorrodes metal clusters; blocks active sites.< 10 ppm
Cyanide (CN⁻) Pyridine synthesisIrreversibly binds to active sites (stronger than CO).< 0.1 ppm
Water Solvent/AtmosphereCan induce metal sintering or leaching (support degradation).Varies

Protocol: Feedstock Purification Do not rely on standard flash chromatography.

  • Wash: Wash the organic precursor with aqueous CuSO4 (removes sulfides) or EDTA (removes metal ions).

  • Polishing: Pass the precursor solution through a plug of activated carbon or alumina before adding the hydrogenation catalyst.

Module C: Stereoselectivity & Coking

Q: I am getting a mix of cis/trans isomers, and the catalyst looks black/gummy.

A: The "gum" is coke—polymerized intermediates.

  • Cause: The isopropyl group slows down the hydrogenation of the intermediate enamine/imine species. These partially reduced intermediates are highly reactive and can polymerize on the catalyst surface if hydrogen pressure is too low or temperature is too high.

  • Selectivity: Heterogeneous hydrogenation typically favors the cis-2-isopropylpiperidine (all-syn addition). If you see increasing trans content, your catalyst may be isomerizing the product due to low hydrogen coverage (hydrogen starvation) [4].

Validation Protocols

Use these self-validating protocols to confirm your diagnosis.

Protocol 1: The "Hot Filtration" Test (Check for Leaching)

Use this if you suspect the reaction is being driven by leached metal species rather than the solid catalyst.

  • Run Reaction: Start standard hydrogenation until ~30% conversion.

  • Stop & Filter: Stop agitation. Quickly filter the hot mixture through a 0.2µm PTFE membrane (to remove all solid catalyst) into a fresh, pre-heated reactor.

  • Resume: Repressurize the filtrate with H2 and monitor.

  • Analysis:

    • No further conversion: Catalysis was heterogeneous (Good).

    • Continued conversion: Active metal has leached into the solution (Bad). Switch to a more stable support (e.g., Carbon to Alumina) or change solvent.

Protocol 2: Standard Activity Test (SAT)

Use this to check if your catalyst batch is dead or if the substrate is the problem.

  • Select Standard: Use Nitrobenzene or Styrene (highly reactive, well-behaved substrates).

  • Conditions: Run at mild conditions (RT, 1 atm H2, Methanol).

  • Compare:

    • Fresh Catalyst: Record TOF (Turnover Frequency).

    • Suspect Catalyst: Wash your "poisoned" catalyst with MeOH, dry, and run the SAT.

  • Interpretation:

    • If Suspect Catalyst works on Styrene but not Isopropylpyridine: Substrate Inhibition/Poisoning .

    • If Suspect Catalyst fails on Styrene: Irreversible Deactivation (Sintering/Sulfur) .

Mechanistic Visualization

The following diagram illustrates the competition between the desired hydrogenation pathway and the poisoning pathway caused by the nitrogen lone pair.

PoisoningMechanism cluster_Good Desired Pathway (Acidic/Protonated) cluster_Bad Poisoning Pathway (Neutral) Substrate 2-Isopropylpyridine Protonation N-Protonation (H+ added) Substrate->Protonation Acid Present SigmaCoord Sigma-Coordination (N-Lone Pair) Substrate->SigmaCoord No Acid H2 H2 Gas Catalyst Pd/C Surface H2->Catalyst Dissociative Adsorption PiCoord Pi-Coordination (Ring Flat) Protonation->PiCoord Hydrogenation Hydrogenation (Cis-Product) PiCoord->Hydrogenation Blockage Active Site Blocked SigmaCoord->Blockage Blockage->Catalyst Strong Bond

Figure 2: Competition between productive Pi-adsorption (green) and poisoning Sigma-adsorption (red).

References
  • BenchChem. (2025).[1][2] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from 2

  • MDPI. (2025). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. Retrieved from 3

  • Stack Exchange (Chemistry). (2017).[4] Hydrogenation of pyridine compared to other heteroaromatic rings. Retrieved from 5

  • NIH (PMC). (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. (Discusses cis/trans selectivity issues). Retrieved from 6

  • ResearchGate. (2025). Final Analysis: Sulfur as a Catalyst Poison. Retrieved from 7[8]

Sources

Purification of 2-isopropylpiperidine from starting materials and side products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

User Query: "I am synthesizing 2-isopropylpiperidine via the hydrogenation of 2-isopropylpyridine. My distillation attempts have failed to separate the starting material, and the product purity is stuck at ~85%. How do I isolate the target amine?"

The Core Challenge: The purification of 2-isopropylpiperidine (2-IPP) is a classic trap for organic chemists relying solely on physical separation methods. The boiling point of the starting material, 2-isopropylpyridine (~160°C), and the product, 2-isopropylpiperidine (~165–170°C), are perilously close. Furthermore, piperidines and pyridines frequently form azeotropes, rendering fractional distillation ineffective for separating the unreacted starting material [1, 2].

The Solution: You must switch from a physical separation strategy (distillation) to a chemical separation strategy (Acid-Base Extraction). This protocol exploits the massive difference in basicity (pKa) between the aromatic pyridine ring and the saturated piperidine ring.

CompoundStructure TypeApprox.[1][2][3][4][5][6][7][8] pKa (Conj. Acid)Basicity
2-Isopropylpyridine Aromatic Amine~5.8 [3]Weak Base
2-Isopropylpiperidine Aliphatic Secondary Amine~11.1 [4]Strong Base

The "pKa Swing" Extraction Protocol

This is the primary method for separating your product from the starting material. By manipulating the pH of the aqueous phase, we can selectively "switch" the solubility of the impurities and the product between the organic and aqueous phases.

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Product + SM + Impurities) Acidify Step 1: Acidify to pH ~2 (Add HCl) Start->Acidify Dissolve in H2O Wash Step 2: Organic Wash (Remove Neutrals) Acidify->Wash Extract w/ DCM SelectiveBase Step 3: Adjust pH to ~8.0 (The Critical Swing) Wash->SelectiveBase Aqueous Layer (Contains Salts) ExtractSM Step 4: Extract Impurity (Remove 2-Isopropylpyridine) SelectiveBase->ExtractSM Extract w/ Ether FullBase Step 5: Adjust pH to >12 (Liberate Product) ExtractSM->FullBase Aqueous Layer (Retains Product) FinalExtract Step 6: Extract Product (DCM/Ether) FullBase->FinalExtract Product becomes Organic Soluble

Figure 1: The "pKa Swing" Logic. By targeting pH 8.0, the weak base (Pyridine) is deprotonated and removed, while the strong base (Piperidine) remains trapped in the water.

Step-by-Step Protocol

Reagents:

  • Hydrochloric Acid (3M and 6M)

  • Sodium Hydroxide (NaOH) pellets or 10M solution

  • Dichloromethane (DCM) or Diethyl Ether

  • pH Meter or precision pH paper

Procedure:

  • Dissolution & Acidification:

    • Dissolve your crude oil in 3M HCl . Ensure the pH is < 2 .

    • Why: Both the pyridine (SM) and piperidine (Product) are converted to their water-soluble chloride salts. Neutral organic impurities (non-basic side products) remain uncharged.

  • The "Neutral" Wash:

    • Wash the acidic aqueous solution with DCM (2x).

    • Action: Discard the organic layer. This removes non-basic impurities.

  • The "Selective" Swing (CRITICAL STEP):

    • Slowly add NaOH to the aqueous layer until the pH reaches exactly 8.0 – 8.5 .

    • Mechanism:[9] At pH 8, the environment is basic enough to deprotonate the 2-isopropylpyridine (pKa ~5.8), turning it back into a neutral oil. However, it is not basic enough to deprotonate the 2-isopropylpiperidine (pKa ~11.1), which remains a charged, water-soluble salt [3, 4].

    • Action: Extract the aqueous mixture with Diethyl Ether or DCM (3x).

    • Result: The organic layer contains the unreacted starting material. Keep the aqueous layer.

  • Product Liberation:

    • Add NaOH pellets to the aqueous layer until the pH is > 12 (strongly basic).

    • Mechanism:[9] The high pH overcomes the pKa of the piperidine, converting it to the free base.

    • Observation: The solution should become cloudy or an oil should separate out.

  • Final Extraction:

    • Extract the basic aqueous layer with DCM (3x).

    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate under vacuum.
      

Polishing: Salt Crystallization (Optional)

If the "pKa Swing" yields 95-98% purity and you require >99% (e.g., for pharmacological assays), convert the free base into a crystalline salt.

Protocol:

  • Dissolve the purified oil in a minimal amount of dry ethanol or diethyl ether.

  • Add a stoichiometric amount of HCl in dioxane or bubble dry HCl gas.

  • The 2-isopropylpiperidine hydrochloride salt should precipitate.

  • Recrystallize from Ethanol/Ether.

    • Note: Crystalline salts also stabilize the compound against oxidation, a common issue with secondary amines [5].

Troubleshooting & FAQs

Q: I formed a stubborn emulsion during the extraction. What do I do? A: Piperidines are surfactants. To break the emulsion:

  • Salting Out: Add solid NaCl to saturate the aqueous layer. This increases the density difference and ionic strength, forcing the organic layer out.

  • Filtration: Pass the emulsion through a pad of Celite.

  • Time: Allow it to sit overnight.

Q: My final yield is lower than expected. Did I lose product? A: Check the pH of the aqueous layer in Step 3. If the pH went too high (>9.5), some of your product (2-IPP) may have deprotonated early and been washed away with the starting material. Precision is key.

Q: Can I just use a fractional distillation column? A: Not recommended for primary separation. The boiling point difference is <10°C, and azeotropes are likely. Distillation should only be used as a final step to remove solvent traces or heavy polymeric residues after the chemical extraction [6].

Q: The product has a yellow tint.[9] Is it impure? A: Yes. Piperidines oxidize in air to form N-oxides or imines, which are often yellow.

  • Fix: Distill the final free base under inert atmosphere (

    
     or Ar) or store it as the HCl salt.
    

Quantitative Data Summary

Parameter2-Isopropylpyridine (SM)2-Isopropylpiperidine (Product)Separation Strategy
Boiling Point ~160°C~165-170°C (Est.)Ineffective (Too close)
pKa (Conj. Acid) 5.83~11.1Highly Effective (pH Swing)
Solubility (pH 8) Organic Soluble (Neutral)Water Soluble (Cationic)Extraction Target
Solubility (pH 12) Organic SolubleOrganic SolubleRecovery Target

References

  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • Google Patents. Process for the purification of piperidine (US2363158A). Retrieved from

  • Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data.[8] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [1]

  • ChemicalBook. 2-Isopropylpyridine Properties and Safety. Retrieved from

  • ScienceMadness. Reduction of Pyridine to Piperidine Discussion. Retrieved from

Sources

Technical Support Guide: Strategies for Improving Diastereoselectivity in 2-Isopropylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The stereoselective synthesis of substituted piperidines is a cornerstone of modern pharmaceutical development, as the precise three-dimensional arrangement of substituents is often critical for biological activity. The synthesis of 2-isopropylpiperidine presents a common yet significant challenge: controlling the diastereoselectivity to favor either the cis or trans isomer. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers overcome common hurdles and achieve high diastereoselectivity in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues frequently encountered during the synthesis of 2-isopropylpiperidine, focusing primarily on the catalytic hydrogenation of 2-isopropylpyridine, the most common synthetic route.

Q1: My catalytic hydrogenation of 2-isopropylpyridine is yielding a poor cis:trans ratio (e.g., close to 1:1). What are the primary factors I should investigate to improve this?

A1: Achieving high diastereoselectivity in the hydrogenation of substituted pyridines is a multifactorial problem. A low diastereomeric ratio (d.r.) typically indicates that the reaction conditions are not sufficiently biased to favor one stereochemical pathway over another. The three most critical parameters to investigate are the catalyst, the solvent system, and the reaction conditions (temperature and pressure).

  • Catalyst Choice: The nature of the catalyst surface is paramount. Heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adam's catalyst), Rhodium on carbon (Rh/C), and specific Ruthenium catalysts are known to strongly favor the formation of cis products.[1][2] This is because the pyridine ring adsorbs onto the catalyst surface, and subsequent delivery of hydrogen atoms occurs from the catalyst face in a syn-addition manner. If you are using a catalyst like Palladium on Carbon (Pd/C), you may observe lower selectivity as it can sometimes promote isomerization.

  • Solvent System: The acidity of the reaction medium is a powerful tool for controlling selectivity. Performing the hydrogenation in an acidic solvent, such as glacial acetic acid, protonates the pyridine nitrogen to form a pyridinium ion.[3] This ion is more readily reduced and its adsorption geometry on the catalyst surface is often more defined, leading to enhanced cis selectivity. Neutral or basic conditions can lead to competing reduction pathways and lower selectivity.

  • Reaction Conditions: Harsh conditions, such as high temperatures or excessively high hydrogen pressures, can provide enough energy to overcome the kinetic barrier for the formation of the less-favored diastereomer or even cause epimerization of the product, thus eroding the diastereomeric ratio.[3] Operating under milder conditions (e.g., room temperature to 50°C, 10-50 bar H₂) is often beneficial for maximizing selectivity.[4]

Q2: How can I design an experiment to specifically maximize the yield of cis-2-isopropylpiperidine?

A2: To specifically favor the cis diastereomer, the strategy should revolve around promoting a substrate-directed syn-hydrogen addition on a heterogeneous catalyst surface. The classic and highly reliable method is the hydrogenation of 2-isopropylpyridine using Adam's catalyst (PtO₂) in glacial acetic acid .[2]

The rationale is as follows: The 2-isopropylpyridine is protonated by the acetic acid. This pyridinium ion then adsorbs onto the platinum catalyst surface. The bulky isopropyl group sterically disfavors adsorption on its own face, orienting the opposite face of the ring toward the catalyst. The sequential addition of hydrogen atoms from the catalyst surface to this exposed face results in a highly favored syn-addition, yielding the cis-piperidine where the isopropyl group and the hydrogen at C2 are on opposite sides of the ring plane (relative to the newly added hydrogens).

A workflow for optimizing this process is outlined below:

cis_synthesis_workflow sub Start: 2-Isopropylpyridine cat Select Catalyst: PtO₂ (Adam's Catalyst) sub->cat sol Select Solvent: Glacial Acetic Acid cat->sol cond Set Conditions: - Temp: 25-50°C - Pressure: 50 bar H₂ sol->cond run Run Hydrogenation in Parr Apparatus cond->run workup Workup: 1. Filter Catalyst 2. Basify 3. Extract run->workup analyze Analyze Product: ¹H NMR for d.r. workup->analyze

Caption: Workflow for cis-selective synthesis.

For a detailed experimental procedure, please refer to the "Protocols" section below.

Q3: My target is the trans-2-isopropylpiperidine diastereomer. Are there reliable methods to synthesize it?

A3: Synthesizing the trans isomer is generally more challenging via direct hydrogenation of 2-isopropylpyridine, as most conditions favor the thermodynamically more stable cis product. However, it can be achieved by altering the reaction mechanism to avoid catalyst surface-directed syn-addition.

One effective strategy involves the reduction of a cyclic iminium ion intermediate under conditions that allow for kinetic control.[5] This often requires a multi-step approach rather than a simple one-pot reduction of the pyridine. For instance, a strategy could involve:

  • Ring Construction: Building the piperidine ring through a method that establishes the relative stereochemistry, such as a nitro-Mannich reaction followed by ring closure.

  • Stereocontrolled Reduction: Setting the C2/C6 stereochemistry via a directed reduction. The trans relationship can be established through methods like a triethylsilane/TFA reduction of an acyliminium ion.[5] In this case, the bulky acyl group can direct the hydride delivery from the opposite face of the ring, leading to the trans product.

This approach offers precise stereocontrol but is more synthetically demanding than direct hydrogenation.

Q4: Can N-substituents or directing groups be used to influence the diastereoselectivity of the reduction?

A4: Yes, employing a directing group on the piperidine nitrogen is a powerful strategy in stereoselective synthesis.[6][7] An N-substituent can exert steric control, blocking one face of the molecule and forcing the reducing agent or catalyst to approach from the less hindered face.

For example, introducing a bulky N-protecting group (like a Boc group) onto a tetrahydropyridine intermediate can significantly influence the final reduction step of the imine moiety. The bulky group will occupy a pseudo-equatorial position in the transition state, potentially forcing the incoming hydride to attack from the axial direction to avoid steric clash, thereby influencing the final stereochemistry at C2. While this adds steps for protection and deprotection, the level of control gained can be substantial.[7]

Troubleshooting Guide: Quick Reference
Problem Potential Cause Suggested Solution
Low Diastereoselectivity 1. Catalyst is not selective (e.g., Pd/C). 2. Neutral or non-polar solvent. 3. Reaction temperature is too high.1. Switch to PtO₂ or a specialized Ru/Rh catalyst.[1][3] 2. Use glacial acetic acid as the solvent.[3] 3. Lower the reaction temperature to room temperature.
Incomplete Reaction / Stalling 1. Catalyst poisoning. 2. Insufficient hydrogen pressure. 3. Pyridine is a poor substrate in neutral form.1. Increase catalyst loading (from 1 mol% to 5 mol%). 2. Ensure the system is leak-free and increase H₂ pressure (target 50-70 bar).[3] 3. Use an acidic solvent (e.g., AcOH, TFA) to activate the substrate as a pyridinium salt.[4]
Formation of Tetrahydropyridine Intermediates 1. Insufficient reaction time or H₂ supply. 2. Catalyst deactivation before full reduction.1. Increase reaction time and monitor by TLC or GC-MS. 2. If stalling, filter the mixture and recharge with fresh catalyst. Note that the stereochemistry is set in the final C=N reduction step.[8]
Mechanistic Insight: The Role of Heterogeneous Catalysis

The high cis-selectivity observed in the hydrogenation of 2-substituted pyridines over platinum catalysts can be attributed to the mechanism of hydrogen delivery from the catalyst surface.

hydrogenation_mechanism sub 2-Isopropylpyridinium Ion adsorbed Adsorbed Intermediate (Less hindered face on Pt surface) sub->adsorbed Adsorption surface Pt Catalyst Surface (with adsorbed H atoms) intermediate Tetrahydropyridine Intermediate (on surface) adsorbed->intermediate Stepwise syn-addition of H from catalyst surface product cis-2-Isopropylpiperidine (Product desorbs) intermediate->product Final H addition & Desorption

Caption: Mechanism of cis-selective hydrogenation.

The pyridinium ion adsorbs onto the platinum surface via its less sterically hindered face. Hydrogen atoms, also adsorbed on the surface, are then added sequentially to the same face of the ring (syn-addition). This process proceeds through partially hydrogenated intermediates, such as di- and tetrahydropyridines, but they largely remain associated with the catalyst surface until the reduction is complete, preserving the stereochemical information and leading to the final cis product.[8]

Detailed Experimental Protocols
Protocol 1: High cis-Selectivity Hydrogenation using PtO₂ (Adam's Catalyst)

This protocol is designed to maximize the formation of cis-2-isopropylpiperidine.

Materials:

  • 2-Isopropylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid (AcOH)

  • Diethyl ether

  • Sodium hydroxide (NaOH), 10 M aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

Procedure:

  • Reactor Setup: To a glass liner of a Parr hydrogenation apparatus, add 2-isopropylpyridine (e.g., 1.0 g, 8.25 mmol).

  • Solvent and Catalyst Addition: Add glacial acetic acid (20 mL). With gentle stirring, carefully add PtO₂ (e.g., 94 mg, 0.41 mmol, 5 mol%). Note: Pt catalysts can be pyrophoric. Handle with care.

  • Hydrogenation: Seal the reactor. Purge the vessel with N₂ gas three times, followed by purging with H₂ gas three times. Pressurize the reactor to 50 bar (approx. 725 psi) with H₂.

  • Reaction: Begin vigorous stirring and heat the reaction to 50°C. Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.

  • Workup - Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ gas. Purge the system with N₂. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or methanol.

  • Workup - Neutralization and Extraction: Cool the filtrate in an ice bath and slowly basify by adding 10 M NaOH solution until the pH is >12. Caution: This is a highly exothermic neutralization.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

References
  • O. V. Turova, A. V. Aksenov, N. A. Aksenov, and H. Rubin, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, 2021.

  • M. K. Abd El-Maksoud, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, 2021.

  • R. R. Raju, et al., "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst," ResearchGate, 2015.

  • P. M. Weintraub, J. S. Sabol, J. M. Kane, and D. R. Borcherding, "Diastereoselective synthesis of 2,3,6-trisubstituted piperidines," PubMed, 2009.

  • J. T. Malinowski, "Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines," PMC, 2016.

  • J. L. G. Ruano, A. M. M. Castro, and J. H. R. Rodriguez, "A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry," PMC, 2010.

  • S. Williams, L. Qi, R. J. Cox, P. Kumar, and J. Xiao, "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions," Organic & Biomolecular Chemistry, 2024.

  • C. P. Theard, et al., "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines," ChemRxiv, 2021.

Sources

Technical Support Center: 2-Isopropylpiperidine Handling & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2-IPP-GEN | CAS: 766-09-6

Core Directive & Scientist’s Note

From the Desk of Dr. Thorne: "Treat 2-isopropylpiperidine (2-IPP) not just as a reagent, but as a 'living' chemical system. Unlike its parent compound piperidine, the isopropyl group at the C2 position introduces steric bulk that subtly alters its nucleophilicity and significantly increases its lipophilicity. This makes it more permeable to skin and slightly more resistant to simple acid-base neutralization than unhindered amines.

The most common failure mode I see in the field isn't acute spills—it's silent degradation . Users often store it like a standard solvent, only to find their yields dropping months later because the material has silently converted to a carbamate salt upon exposure to atmospheric CO₂. This guide is designed to prevent that specific failure."

Critical Physical Properties & Safety Profile

Note: Data below distinguishes between the specific isomer and general piperidine class properties where specific data is scarce.

PropertyValue / CharacteristicOperational Implication
Physical State Colorless to pale yellow liquidYellowing indicates oxidation (N-oxide formation).
Boiling Point ~168–170°C (Est.)High boiling point makes removal by rotary evaporation difficult; requires high vacuum.
Flash Point ~54°C (Closed Cup)Flammable. Ground all glassware. Do not use near static sources.[1]
pKa (Conj. Acid) ~11.1Strong Base. Will violently exotherm with acids.
Density 0.850 g/mLLighter than water; will float during aqueous workups.
Incompatibility CO₂, Oxidizers, Acid ChloridesAir Sensitive. Must be stored under inert gas.

⚠️ WARNING: Structural Confusion Many databases default to Piperidine (CAS 110-89-4) data when searching for derivatives. 2-Isopropylpiperidine has a significantly higher boiling point and lipophilicity than piperidine. Always verify the Certificate of Analysis (CoA) for your specific lot.

Storage & Stability Protocols

The "Silent Killer": Carbamate Formation

Secondary amines like 2-IPP react reversibly with atmospheric Carbon Dioxide (CO₂) to form carbamic acid salts (carbamates). This reaction is often mistaken for "freezing" or "precipitation."

Mechanism:



Storage Decision Logic (DOT Visualization)

StorageProtocol cluster_warn Critical Warning Start New Bottle of 2-IPP SealCheck Is the Septum Intact? Start->SealCheck Atmosphere Flush Headspace with Argon/N2 SealCheck->Atmosphere Yes Tape Wrap cap with Electrical Tape (NOT Parafilm) SealCheck->Tape No/Opened Secondary Place in Secondary Container (Desiccator/Jar) Atmosphere->Secondary Temp Store at 2-8°C (Refrigerated) Secondary->Temp Tape->Atmosphere Warn Parafilm is CO2 Permeable! Do not rely on it for long-term storage.

Figure 1: Decision tree for long-term storage to prevent carbamate formation and oxidation.

Frequently Asked Questions: Storage

Q: I found white crystals around the cap of my bottle. Is the reagent spoiled? A: Not necessarily. This is likely the carbamate salt formed from reaction with air.

  • Troubleshooting: Do not scrape the crystals back into the bottle. Wipe the threads with a dry Kimwipe. If the liquid inside is clear, it is likely still usable. If the liquid is cloudy, filter it under an inert atmosphere (Schlenk frit) before use.

Q: Can I store this in a standard polyethylene (PE) bottle? A: No. HDPE/LDPE is permeable to oxygen over time. Always store 2-IPP in glass or fluorinated HDPE containers with a rigid, Teflon-lined cap.

Experimental Handling & Reactivity

Workflow: Inert Atmosphere Transfer

Because 2-IPP is hygroscopic and CO₂-sensitive, "pouring" it is bad practice. Use positive pressure transfer.

TransferLogic Source Source Bottle (Septum Sealed) Syringe Oven-Dried Syringe (Glass/SS Needle) Source->Syringe 2. Withdraw Liquid (No Vacuum Created) InertGas Inert Gas Line (Argon/N2) InertGas->Source 1. Insert Gas Bleed note Prevents intake of moist lab air InertGas->note Reaction Reaction Vessel (Under Positive Pressure) Syringe->Reaction 3. Inject slowly

Figure 2: Positive pressure transfer prevents the vacuum effect from sucking atmospheric moisture into the bottle.

Troubleshooting: Experimental Issues

Q: My reaction yield is inconsistent when using 2-IPP as a base. A: Check your stoichiometry.

  • Root Cause: If your bottle has significant carbamate formation (even if invisible), you are effectively adding a salt (acidic character relative to the free base) rather than a pure base.

  • Correction: Titrate a small aliquot with 0.1M HCl to determine the effective amine content, or distill the material over KOH pellets prior to critical steps.

Q: The syringe plunger froze while transferring the liquid. A: This is likely due to cross-contamination .

  • Mechanism: If your needle had trace acid vapors or if the syringe was washed with acetone and not fully dried, the 2-IPP reacted instantly to form a solid salt or imine, jamming the barrel.

  • Protocol: Use single-use HDPE syringes or oven-dried glass syringes only.

Q: I need to remove 2-IPP from my reaction mixture, but it won't rotovap off. A: With a boiling point of ~170°C, a standard rotovap water bath (40°C) is insufficient even at 10 mbar.

  • Solution:

    • Acid Wash: If your product is not acid-sensitive, wash the organic layer with 1M HCl. The 2-IPP will protonate, become water-soluble, and partition into the aqueous layer.

    • Kugelrohr: If you must distill it, use a Kugelrohr apparatus or high-vacuum manifold (<1 mbar) with a bath temperature of 60-80°C.

Emergency & First Aid Protocols

Scenario: Skin Exposure

  • Immediate Action: Do not just rinse—flush . The lipophilic isopropyl group allows the chemical to penetrate the dermis faster than simple ammonia.

  • Protocol: Flush with water for 15 minutes. If Diphoterine is available, use immediately.

  • Contraindication: Do NOT use vinegar (acetic acid) to "neutralize" the burn. The exothermic reaction will cause thermal burns on top of the chemical burn.

Scenario: Spillage (>10 mL)

  • Evacuate: The vapor is a respiratory irritant.

  • PPE: Wear a respirator with an Amine/Organic Vapor cartridge (often green/black band).

  • Neutralize: Cover the spill with a 1:1 mixture of sand and sodium bisulfate (NaHSO₄) or a commercial acid neutralizer. Do not use paper towels (fire hazard due to heat of neutralization).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Piperidine Derivatives (Generic).

  • PubChem. (2023). Compound Summary: 2-Isopropylpiperidine. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). *Occupational Health Guideline for Secondary Amin

Sources

Removing residual metal catalysts from 2-isopropylpiperidine products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Post-Reaction Purification. This guide is designed for researchers, scientists, and drug development professionals to effectively remove residual metal catalysts from 2-isopropylpiperidine products. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to help you navigate common purification challenges.

Troubleshooting Guide: Common Issues in Metal Catalyst Removal

This section addresses specific problems you might encounter during the purification of 2-isopropylpiperidine.

Scenario 1: High Levels of Palladium (>100 ppm) Detected in Your Final Product After Filtration of a Heterogeneous Catalyst (e.g., Pd/C).

Root Cause Analysis:

Initial filtration removes the bulk of the heterogeneous catalyst, but fine particles or leached palladium species may remain in the solution. Palladium can exist in both the Pd(0) and Pd(II) states, with the latter often being more soluble and challenging to remove by simple filtration.

Step-by-Step Solution:

  • Quantify the Problem: Accurately determine the palladium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Select a Scavenging Agent: For leached palladium, a high-affinity scavenger is recommended. Functionalized silica-based scavengers are particularly effective due to their high surface area and selectivity.[1]

    • Rationale: Sulfur-based functionalities on silica, such as thiol or trimercaptotriazine (TMT), exhibit a strong affinity for platinum group metals like palladium.[1][2] This interaction is a form of chemisorption, leading to robust binding of the metal.[1]

  • Optimize Scavenging Conditions:

    • Screening: If unsure which scavenger to use, a screening kit with various functionalized silicas can expedite optimization.[3][4]

    • Solvent Compatibility: Ensure the chosen scavenger is compatible with your reaction solvent. Most silica-based scavengers are stable in a wide range of organic solvents.[1]

    • Temperature and Time: While many scavenging processes are effective at room temperature, gentle heating (e.g., 40-50 °C) can enhance the kinetics.[1][5] An initial treatment time of 1-2 hours is a good starting point, with optimization based on ongoing ICP-MS analysis.

Experimental Protocol: Batch Scavenging with Functionalized Silica

  • Dissolve the crude 2-isopropylpiperidine product in a suitable solvent (e.g., THF, Ethyl Acetate).

  • Add the selected silica-based scavenger (e.g., SiliaMetS Thiol or TMT). A starting point of 4-8 molar equivalents relative to the initial catalyst loading is often effective.[6]

  • Stir the mixture at room temperature or gentle heat for 1-4 hours.

  • Filter off the scavenger. The filtrate should be clear and colorless.[6]

  • Wash the scavenger with a small amount of fresh solvent to ensure complete recovery of the product.[6]

  • Concentrate the filtrate in vacuo to obtain the purified product.

  • Submit a sample for ICP-MS analysis to confirm the palladium levels are within the acceptable range (typically <10 ppm for pharmaceutical intermediates).[7]

Scenario 2: Your 2-Isopropylpiperidine Product is Contaminated with a Homogeneous Ruthenium Catalyst (e.g., Grubbs' Catalyst) After a Ring-Closing Metathesis Reaction.

Root Cause Analysis:

Homogeneous catalysts are, by design, soluble in the reaction medium, making their removal by simple filtration impossible. The ruthenium byproducts can also be colored, leading to discolored products.

Step-by-Step Solution:

  • Initial Assessment: Note the color of your crude product. A dark color often indicates the presence of ruthenium byproducts.

  • Method Selection: Two primary strategies are effective for removing homogeneous ruthenium catalysts:

    • Adsorption: Activated carbon is a cost-effective option. It can be particularly effective when used in conjunction with a hydrogenation step, where the palladium on carbon (Pd/C) catalyst support can adsorb ruthenium species.[7]

    • Extraction: This involves using a water-soluble ligand that coordinates with the ruthenium, allowing it to be extracted into an aqueous phase.[7] This is an operationally simple method for removing both the catalyst and other polar impurities.[7]

  • Optimize the Chosen Method:

    • For Adsorption: The choice of activated carbon can be critical. Different grades have varying pore structures and surface chemistries.[1][8] A screening of different types may be necessary.

    • For Extraction: Common and inexpensive ligands include cysteine, imidazole, and 2-mercaptonicotinic acid.[7][9] The pH of the aqueous solution can be a critical parameter to control for efficient extraction.[9]

Experimental Protocol: Extractive Removal of Ruthenium

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Prepare an aqueous solution of a coordinating ligand (e.g., a 5% w/v solution of L-cysteine in deionized water).

  • Combine the organic and aqueous solutions in a separatory funnel and shake vigorously for 5-10 minutes.

  • Allow the layers to separate. The aqueous layer will often be colored as it extracts the ruthenium complexes.

  • Drain the aqueous layer and repeat the extraction with a fresh portion of the ligand solution.

  • Wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.

  • Verify the removal of ruthenium via ICP-MS.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing residual metal catalysts?

The most common and effective methods include:

  • Adsorption: Using solid-supported materials like activated carbon or functionalized silica to bind the metal, which is then filtered off.[10]

  • Metal Scavenging: Employing agents with a high affinity for the specific metal to form a complex that can be easily removed.[3][11]

  • Extraction: Using a liquid-liquid extraction with an aqueous solution containing a coordinating ligand to pull the metal out of the organic product phase.[7]

  • Precipitation: Changing the conditions of the solution (e.g., by adding an anti-solvent or a precipitating agent like a soluble sulfide) to cause the metal to precipitate out of the solution.[9][12][13]

  • Chromatography and Crystallization: These are traditional methods, but they can sometimes be less selective and may lead to product loss.[11]

Q2: How do I choose the best method for my specific situation?

The choice of method depends on several factors:

  • The nature of the catalyst: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • The identity of the metal: Different metals have different affinities for various scavengers and ligands.

  • The scale of the reaction: For large-scale industrial processes, the cost of the removal agent is a significant factor.[1]

  • The stability of your product: The chosen method should not degrade your 2-isopropylpiperidine product.

Below is a decision tree to guide your selection:

G start Start: Crude Product with Metal Catalyst catalyst_type Catalyst Type? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Solid homogeneous Homogeneous (e.g., Grubbs' Cat.) catalyst_type->homogeneous Dissolved filtration Bulk Filtration heterogeneous->filtration method_choice Choose Method Based on Product Stability & Scale homogeneous->method_choice check_leaching Leaching Check (ICP-MS) filtration->check_leaching leaching_present Leaching > 10 ppm? check_leaching->leaching_present scavenging Adsorption/ Scavenging leaching_present->scavenging Yes final_product Purified Product leaching_present->final_product No scavenging->final_product extraction Extraction with Aqueous Ligand extraction->final_product precipitation Precipitation precipitation->final_product method_choice->scavenging method_choice->extraction method_choice->precipitation

Caption: Decision tree for selecting a catalyst removal method.

Q3: Are there "green" or more environmentally friendly methods for catalyst removal?

Yes, several approaches align with the principles of green chemistry:

  • Solvent Extraction with Water-Soluble Ligands: Using water as the solvent for the extraction phase is environmentally benign.[7]

  • Recyclable Scavengers: Some polymer-bound scavengers can be regenerated and reused, reducing waste.[14]

  • CO2-Laden Water: For certain polymers, CO2-laden water has been shown to be an effective and green solvent for extracting metal catalysts.[15]

Q4: Can I use activated carbon for any type of metal catalyst?

Activated carbon is a broad-spectrum adsorbent and can be effective for a variety of metals, including palladium.[1][8] However, its effectiveness can vary depending on the specific metal, its oxidation state, and the solvent system. For some metals, particularly ruthenium, specialized scavengers or extraction methods may be more efficient.[7][9] It is often a cost-effective first choice for screening, especially for palladium removal.[1]

Q5: What are the advantages of using solid-supported scavengers?

Solid-supported scavengers, such as functionalized silica gels, offer several advantages:

  • Ease of Removal: They are heterogeneous and can be easily removed by simple filtration.[1]

  • High Selectivity: They can be functionalized with groups that have a high affinity for specific metals, leading to efficient removal with minimal product loss.[2][3]

  • Process Compatibility: They can be used in batch processes or packed into cartridges for flow-through purification, which is advantageous for scaling up.[1][3][6]

The general workflow for using a solid-supported scavenger is straightforward:

G start Crude Product in Solution add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir/Agitate (Room Temp or Heat) add_scavenger->stir filtrate Filter to Remove Scavenger-Metal Complex stir->filtrate wash Wash Scavenger with Solvent filtrate->wash concentrate Concentrate Filtrate wash->concentrate end Purified Product concentrate->end

Caption: General workflow for metal scavenging.

Data Summary

The following table summarizes the performance of various methods for palladium removal, as reported in the literature. This can serve as a starting point for selecting your purification strategy.

MethodReagent/AdsorbentInitial Pd (ppm)Final Pd (ppm)% RemovalSource
Precipitation 2,4,6-trimercapto-s-triazine (TMT)600-65020-60~90-97%[16]
Adsorption Activated Carbon (Darco KB-B)300<1>99%[1]
Scavenging Polychelated ResinHigh<1>99%[17]
Scavenging Thiol-functionalized silica223920~99%[1]

References

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. [Link]

  • Method for recovering palladium from waste palladium-carbon catalyst and incinerator system.
  • Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Removal of Pd residues. Gold Refining & Metal Extraction Forum. [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ACS Publications. [Link]

  • Removing Ru from metathesis reactions. Anderson's Process Solutions. [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]

  • Understanding the complexity of a catalyst synthesis: Co-precipitation of mixed Cu,Zn,Al hydroxycarbonate precursors for Cu/ZnO/ . MPG.PuRe. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Metal Scavenger User Guide. Biotage. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. [Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. ACS Publications. [Link]

  • Method for removing heavy metals
  • Your trick to remove residual palladium. Reddit. [Link]

  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. [Link]

  • Residue hydroprocessing and its spent catalyst recycling steps. ResearchGate. [Link]

  • A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions. ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry (RSC Publishing). [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. [Link]

  • Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. MDPI. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate. [Link]

  • Metal Scavenger Guide. Sopachem. [Link]

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. PMC - NIH. [Link]

  • Preparation of Supported Catalysts by Deposition‐Precipitation. ResearchGate. [Link]

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool IT Services. [Link]

  • Using Precipitation Reactions To Identify Transition Metal Ions (GCSE Chemistry). YouTube. [Link]

  • A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Chemistry Portal. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • FUNCTIONALIZED SILICA FOR THE SYNTHESIS OF METAL NANOPARTICLES DETAILED DESCRIPTION TECHNICAL FIELD[18] The present invention. Google Patents.

  • A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support. NIH. [Link]

  • Can we do column chromatography for the purification of metal complexs ?. ResearchGate. [Link]

  • Functionalized Nanoporous Silica for the Removal of Heavy Metals from Biological Systems: Adsorption and Application. PMC - NIH. [Link]

  • A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO). PubMed. [Link]

  • Fischer–Tropsch process. Wikipedia. [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

Sources

Optimizing solvent systems for the synthesis and purification of 2-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent System Optimization for Synthesis & Purification of 2-Isopropylpiperidine Audience: Senior Chemists, Process Engineers, and Drug Development Scientists[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific solvent-dependent challenges encountered during the synthesis, isolation, and purification of 2-isopropylpiperidine . Due to the steric bulk of the isopropyl group adjacent to the nitrogen center, this molecule presents unique kinetic and thermodynamic hurdles compared to simple piperidines. The following troubleshooting modules provide mechanistic insights and field-proven protocols to optimize your workflow.

Module 1: Synthetic Optimization (Catalytic Hydrogenation)

Q1: I am reducing 2-isopropylpyridine to 2-isopropylpiperidine using PtO₂ (Adams' catalyst). Why is the reaction stalling despite high H₂ pressure, and how can solvent choice fix this?

A: Reaction stalling in this transformation is frequently caused by catalyst poisoning by the product itself. As 2-isopropylpiperidine forms, the basic secondary amine binds strongly to the active platinum sites, inhibiting further turnover.

  • The Solution: Switch to Glacial Acetic Acid (AcOH) as your reaction solvent.

  • Mechanism: AcOH serves a dual purpose:

    • Protonation: It protonates the basic nitrogen of the product (

      
      ), preventing it from coordinating strongly to the catalyst surface.
      
    • Solubility: It ensures high solubility of both the aromatic precursor and the saturated salt product.

  • Protocol Adjustment: If you are currently using Ethanol (EtOH) or Methanol (MeOH), add 1.0–1.5 equivalents of HCl or switch entirely to AcOH.[1] Note that AcOH often yields faster rates and higher conversion than neutral alcoholic solvents for sterically hindered pyridines.

Q2: How does solvent selection influence the cis/trans diastereoselectivity of the reduction?

A: The hydrogenation of 2-substituted pyridines predominantly yields the cis-isomer (kinetic product) via "one-face" adsorption on the catalyst surface. However, solvent polarity and acidity can influence the cis:trans ratio.

  • High cis-selectivity (>95:5): Use Glacial Acetic Acid or Acidic Ethanol (EtOH + HCl).[1] The protonated pyridinium species adsorbs flat onto the catalyst, facilitating sequential hydride addition from the catalyst surface to the same face of the ring.

  • Increased trans-isomer: Neutral, non-polar solvents (e.g., Hexane, though solubility is often poor) or high temperatures can promote desorption-readsorption events or isomerization via imine intermediates, leading to thermodynamic equilibration to the trans-isomer.[1]

Q3: Can I use ethanol as a "green" alternative?

A: Yes, but with caveats.[2] Ethanol is a viable green solvent if:

  • Acid Additive: You must add an acid (e.g., HCl or H₂SO₄) to prevent catalyst inhibition.[1]

  • Rate Expectation: Expect slightly slower kinetics compared to AcOH.

  • Safety: Ensure your hydrogenation autoclave is rated for ethanol at the required temperature/pressure, as its vapor pressure is higher than AcOH.

Visualization 1: Hydrogenation Solvent Selection Logic

HydrogenationWorkflow Start Start: 2-Isopropylpyridine Reduction Goal Define Goal Start->Goal CisSelect Maximize Cis-Isomer (Kinetic Control) Goal->CisSelect Preferred TransSelect Maximize Trans-Isomer (Thermodynamic Control) Goal->TransSelect Rare SolventAcOH Solvent: Glacial Acetic Acid (Standard Protocol) CisSelect->SolventAcOH Best Performance SolventEtOH Solvent: Ethanol + HCl (Green Alternative) CisSelect->SolventEtOH Eco-Friendly SolventNeutral Solvent: Neutral/Non-polar (High Temp/Pressure) TransSelect->SolventNeutral ResultHighYield Result: Fast Rate, High Cis-Selectivity SolventAcOH->ResultHighYield ResultSlow Result: Slower Rate, Good Cis-Selectivity SolventEtOH->ResultSlow ResultMix Result: Mixed Isomers, Potential Stalling SolventNeutral->ResultMix

Figure 1: Decision logic for selecting the optimal solvent system for the catalytic hydrogenation of 2-isopropylpyridine.

Module 2: Work-up & Extraction

Q4: I have a heterogeneous mixture after hydrogenation in Acetic Acid. How do I efficiently extract the free base without forming emulsions?

A: Direct extraction from concentrated acetic acid often leads to emulsions due to the high viscosity and density changes.

  • Step 1: Catalyst Removal. Filter the catalyst (PtO₂/C) through Celite before basification. Doing this after basification can be hazardous (fire risk with dry catalyst) and difficult due to salt precipitation.[1]

  • Step 2: Solvent Swap. Remove the bulk of the acetic acid via rotary evaporation. This is critical. Neutralizing a large volume of AcOH generates massive amounts of acetate salts, which stabilize emulsions.

  • Step 3: Basification. Dissolve the residue in water and basify with 50% NaOH (keep cool, <20°C) to pH >12.

  • Step 4: Extraction Solvent. Use Dichloromethane (DCM) or MTBE .[1]

    • DCM: Excellent solubility for the amine, sinks to the bottom (easy separation).

    • MTBE: Good alternative if avoiding chlorinated solvents; floats on top. Avoid Diethyl Ether if possible due to volatility and lower solvation power for this specific amine.

Module 3: Purification & Resolution

Q5: I need to resolve the enantiomers of 2-isopropylpiperidine. Which solvent system is best for diastereomeric salt crystallization?

A: Resolution is typically achieved using chiral acids like (S)-(+)-Mandelic acid or Di-benzoyl-L-tartaric acid .[1] The "Solvent Polarity" is the tuning knob here.

  • Primary System: Ethanol (95%) or Ethanol/Water (9:1) .[1]

    • Why: These solvents dissolve the diastereomeric salts at reflux but allow selective precipitation of the less soluble diastereomer upon cooling.

  • Optimization Strategy:

    • If the salt is too soluble (no precipitate): Add a non-polar anti-solvent like Diethyl Ether or MTBE dropwise to the cooled solution until turbidity persists.

    • If the salt precipitates too fast (low purity): Add small amounts of Methanol or increase the Water content to slow down crystal growth.

  • Specific Case (Tartrates): Tartaric acid derivatives often crystallize well from Acetonitrile/Methanol mixtures if alcoholic systems fail.[1]

Q6: My diastereomeric excess (de) is low after the first crystallization. Should I change solvents?

A: Not necessarily. A "recrystallization" is usually required. However, if you are using Ethanol and getting poor separation:

  • Switch to 2-Propanol (IPA): The higher boiling point and slightly lower polarity of IPA can sometimes offer a steeper solubility curve, improving the discrimination between diastereomers.

  • Thermodynamic Equilibration: Ensure you allow the crystallization to proceed slowly (over 12-24 hours). Rapid precipitation traps the unwanted isomer.

Module 4: Analytical Troubleshooting

Q7: Which HPLC mobile phase is recommended for separating 2-isopropylpiperidine isomers?

A: Since 2-isopropylpiperidine is a secondary amine, it tails badly on standard silica or C18 columns due to silanol interactions.[1]

  • Chiral Separation: Use a column like Chiralpak AD-H or (S,S)-Whelk-O 1 .[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) .[1]

    • Diethylamine (DEA) is non-negotiable.[1] It competes for the active sites on the stationary phase, sharpening the peak shape.

    • Note: For LC-MS applications, replace DEA with Ammonium Hydroxide or Ammonium Formate in a reversed-phase chiral system (e.g., Chiralpak IG-3 with Water/Acetonitrile).[1]

Visualization 2: Purification & Resolution Workflow

PurificationWorkflow Crude Crude 2-Isopropylpiperidine (Racemic/Diastereomeric Mix) CheckPurity Check Chemical Purity (GC/NMR) Crude->CheckPurity Distillation Distillation (Remove heavy impurities) CheckPurity->Distillation Purity < 90% Resolution Chiral Resolution (Salt Formation) CheckPurity->Resolution Purity > 90% Distillation->Resolution SolventChoice Solvent Selection Resolution->SolventChoice SystemA System A: Ethanol (95%) SolventChoice->SystemA Standard SystemB System B: EtOH + Anti-solvent (Ether) SolventChoice->SystemB If too soluble Recryst Recrystallization (Increase ee%) SystemA->Recryst Precipitate SystemB->Recryst Precipitate Recryst->Recryst ee < 98% Final Pure (S)- or (R)- 2-Isopropylpiperidine Recryst->Final ee > 98%

Figure 2: Workflow for the purification and chiral resolution of 2-isopropylpiperidine, detailing solvent system choices for crystallization.

Summary of Recommended Solvent Systems
Process StepRecommended SolventAdditivesKey Benefit
Hydrogenation Glacial Acetic AcidNonePrevents catalyst poisoning; high cis-selectivity.[1]
Hydrogenation (Green) Ethanol1.0 eq HClLower toxicity; easier work-up than AcOH.[1]
Extraction Dichloromethane (DCM)pH > 12 (NaOH)Excellent phase separation; high recovery.[1]
Resolution (Cryst.) Ethanol (95%)NoneStandard system for Mandelate/Tartrate salts.[1]
Resolution (Tuning) Ethanol / Diethyl EtherNone"Ether" acts as anti-solvent to induce crystallization.[1]
HPLC (Normal Phase) Hexane / IPA0.1% DEASharp peaks; prevents tailing of the amine.[1]
References
  • Catalytic Hydrogenation of Substituted Pyridines

    • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
    • Source: Asian Journal of Research in Chemistry.
    • URL:[Link][1]

  • Resolution of Piperidine Derivatives

    • Title: Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.[1]

    • Source: Google Patents (US20080051579A1).[1]

    • URL
  • Stereoselective Synthesis

    • Title: Access to C(sp3) borylated and silylated cyclic molecules: hydrogenation of corresponding arenes and heteroarenes.[3]

    • Source: Chemical Science (Royal Society of Chemistry).[1]

    • URL:[Link]

  • Chiral Separation Methods

    • Title: Separation and purification of sphingomyelin diastereomers by high-performance liquid chrom
    • Source: Analytical Biochemistry (PubMed).[1]

    • URL:[Link]

Sources

Navigating the Scale-Up of 2-Isopropylpiperidine Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-isopropylpiperidine, a valuable building block in the pharmaceutical industry, presents unique challenges when transitioning from the laboratory bench to large-scale production. This guide provides practical, in-depth solutions to common issues encountered during the scale-up of its synthesis, primarily focusing on the catalytic hydrogenation of 2-isopropylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My catalytic hydrogenation of 2-isopropylpyridine is sluggish or incomplete on a larger scale. What are the likely causes and how can I fix it?

Answer:

Scaling up catalytic hydrogenations often reveals issues not apparent at the lab scale. Several factors could be contributing to a stalled or incomplete reaction.

  • Insufficient Hydrogen Mass Transfer: This is a primary challenge in larger reactors. The efficiency of hydrogen dissolving into the liquid phase and reaching the catalyst surface is critical.

    • Troubleshooting:

      • Increase Agitation: Ensure your reactor's agitation is sufficient to create a good vortex and disperse hydrogen bubbles effectively. Baffles within the reactor can also improve mixing.

      • Optimize Sparging: Use a sparger that produces fine hydrogen bubbles to maximize the gas-liquid surface area.

      • Increase Hydrogen Pressure: Higher pressure increases the solubility of hydrogen in the solvent, driving the reaction forward. Reactions are often performed at elevated pressures (e.g., 30-80 bar) for efficient conversion.[1]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities or lose activity over time.

    • Troubleshooting:

      • Substrate Purity: Ensure your 2-isopropylpyridine starting material is free from catalyst poisons like sulfur or nitrogen-containing compounds.

      • Solvent Quality: Use high-purity, degassed solvents to avoid introducing contaminants.

      • Catalyst Loading: While it may seem counterintuitive, simply increasing the catalyst loading might not be the most cost-effective solution. First, ensure the existing catalyst is working efficiently. If needed, a modest increase in catalyst loading (e.g., from 1 mol% to 2-5 mol%) can be tested.

      • Catalyst Selection: Palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂) are common catalysts for pyridine hydrogenation.[2] If one is underperforming, consider trying the other. Rhodium catalysts have also shown high efficacy.[3]

  • Exothermic Reaction and Temperature Control: Hydrogenation is an exothermic process. On a larger scale, inefficient heat removal can lead to localized "hot spots" on the catalyst surface, which can cause catalyst deactivation and promote side reactions.

    • Troubleshooting:

      • Controlled Hydrogen Addition: Instead of adding all the hydrogen at once, introduce it at a controlled rate that matches the reaction's consumption and the cooling capacity of your reactor.

      • Efficient Cooling: Ensure your reactor's cooling jacket has adequate coolant flow and temperature.

Visualizing the Troubleshooting Workflow

Start Incomplete Hydrogenation Check_Mass_Transfer Check H2 Mass Transfer Start->Check_Mass_Transfer Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Temp Assess Temperature Control Start->Check_Temp Increase_Agitation Increase Agitation/Sparging Check_Mass_Transfer->Increase_Agitation Poor Mixing? Increase_Pressure Increase H2 Pressure Check_Mass_Transfer->Increase_Pressure Low H2 Solubility? Check_Purity Verify Substrate/Solvent Purity Check_Catalyst->Check_Purity Suspect Poisoning? Change_Catalyst Consider Different Catalyst Check_Catalyst->Change_Catalyst Activity Low? Improve_Cooling Improve Reactor Cooling Check_Temp->Improve_Cooling Exotherm Issue? Control_H2_Addition Control H2 Addition Rate Check_Temp->Control_H2_Addition Solution Reaction Complete Increase_Agitation->Solution Increase_Pressure->Solution Check_Purity->Solution Change_Catalyst->Solution Improve_Cooling->Solution Control_H2_Addition->Solution

Caption: Troubleshooting Decision Tree for Incomplete Hydrogenation.

Q2: I am observing significant byproduct formation during my scale-up. What are the common byproducts and how can I minimize them?

Answer:

Byproduct formation can become more pronounced at scale due to longer reaction times and potential temperature fluctuations.

  • Common Byproducts:

    • Partially Hydrogenated Intermediates: Dihydropyridine and tetrahydropyridine species can be present if the reaction does not go to completion.

    • N-Alkylated Impurities: If using alcohol as a solvent at elevated temperatures, there is a risk of N-alkylation of the piperidine product.

    • Products of Hydrogenolysis: If the starting material contains sensitive functional groups (e.g., halogens, benzyl groups), these may be cleaved under hydrogenation conditions.

  • Minimization Strategies:

    • Reaction Completion: The most straightforward way to eliminate partially hydrogenated intermediates is to drive the reaction to completion by addressing the issues outlined in Q1.

    • Solvent Choice: Consider using a more inert solvent like an ether (e.g., THF, dioxane) or a hydrocarbon (e.g., heptane) if N-alkylation is a concern, although alcohols are common for their ability to dissolve the starting material and product.

    • Catalyst Selection: The choice of catalyst can influence selectivity. For example, some catalysts may be more prone to causing hydrogenolysis than others. A screening of different catalysts (Pd/C, PtO₂, Rh/C) may be necessary.

    • Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. Overheating can lead to increased byproduct formation.

Experimental Protocol: Catalytic Hydrogenation of 2-Isopropylpyridine

Safety First: Always conduct hydrogenations in a well-ventilated area, behind a blast shield, and with proper grounding to prevent static discharge. Catalysts like Pd/C can be pyrophoric when dry and exposed to air.

Materials:

  • 2-Isopropylpyridine

  • Methanol (or other suitable solvent)

  • 5% Palladium on Carbon (Pd/C)

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation:

    • Charge the high-pressure autoclave with 2-isopropylpyridine (1.0 eq) and methanol (5-10 volumes).

    • Carefully add 5% Pd/C (1-2 mol%) to the solution under a stream of inert gas.

  • Hydrogenation:

    • Seal the reactor and purge the headspace several times with inert gas, followed by purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar).[1]

    • Begin agitation and heat the reaction to the target temperature (e.g., 60-80 °C).[1]

    • Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[4]

    • The filtrate contains the 2-isopropylpiperidine product in the solvent.

Q3: How should I approach the purification of 2-isopropylpiperidine on a large scale? Column chromatography is not a viable option.

Answer:

Large-scale purification requires methods that are efficient, scalable, and cost-effective. Column chromatography is generally avoided in industrial settings for bulk purification.[5]

  • Distillation: 2-Isopropylpiperidine is a liquid, making fractional distillation a primary purification method.

    • Procedure:

      • After catalyst removal, concentrate the filtrate to remove the bulk of the solvent.

      • Perform a fractional distillation under reduced pressure to separate the 2-isopropylpiperidine from any remaining solvent, unreacted 2-isopropylpyridine, and higher-boiling impurities.

  • Acid-Base Extraction: This is an effective way to separate the basic piperidine product from non-basic impurities.

    • Procedure:

      • Dissolve the crude product in a suitable organic solvent (e.g., toluene, methyl tert-butyl ether).

      • Extract the organic solution with an aqueous acid (e.g., dilute HCl). The 2-isopropylpiperidine will form a salt and move to the aqueous layer.

      • Separate the layers. The organic layer containing neutral impurities can be discarded.

      • Basify the aqueous layer with a base (e.g., NaOH) to regenerate the free base of 2-isopropylpiperidine.

      • Extract the aqueous layer with an organic solvent to recover the purified product.

      • Dry the organic layer, remove the solvent, and proceed with distillation for final purification.

  • Salt Formation and Crystallization: If a solid derivative is desired, or as an alternative purification method, the piperidine can be precipitated as a salt.

    • Procedure:

      • Dissolve the crude product in a suitable solvent.

      • Add an acid (e.g., HCl in isopropanol) to form the hydrochloride salt.

      • Cool the solution to induce crystallization of the salt.

      • Collect the solid salt by filtration and wash with a cold solvent.

      • The free base can be regenerated by treatment with a base.

Data Presentation: Catalyst and Solvent Selection

CatalystTypical Loading (mol%)Pressure (bar)Temperature (°C)Notes
Pd/C 1-530-8060-100A common and cost-effective choice. May require higher temperatures and pressures.[1]
PtO₂ 1-550-7025-80Highly active, often effective at lower temperatures.[2]
Rh/C 1-230-5025-60Can be very efficient and selective, but generally more expensive.[3]
SolventBoiling Point (°C)AdvantagesDisadvantages
Methanol 65Good solubility for substrate and product.Potential for N-alkylation at higher temperatures.
Ethanol 78Similar to methanol.Potential for N-alkylation.
Isopropanol 82Good solvent, less volatile than methanol/ethanol.Higher boiling point can make removal more energy-intensive.
THF 66Inert, lower risk of side reactions.Can form peroxides; must be handled with care.
Acetic Acid 118Can activate the pyridine ring for hydrogenation.Requires neutralization during work-up; corrosive.[2]

Visualizing the Purification Workflow

Start Crude Reaction Mixture Filter_Catalyst Filter to Remove Catalyst Start->Filter_Catalyst Solvent_Removal Solvent Removal Filter_Catalyst->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Acid_Base_Extraction Acid-Base Extraction Solvent_Removal->Acid_Base_Extraction Final_Product Pure 2-Isopropylpiperidine Distillation->Final_Product Acid_Base_Extraction->Distillation Followed by

Caption: General Purification Workflow for 2-Isopropylpiperidine.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • National Institutes of Health. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Retrieved from [Link]

  • Google Patents. (n.d.). CN103087121A - Synthesis method of isopropyl-beta-D thiogalactoside.
  • University of California, Irvine. (n.d.). Experiment #2: Piperine - Synthesis and Isolation of a Natural Product. Retrieved from [Link]

  • ACS Publications. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2022). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. Retrieved from [Link]

  • Semantic Scholar. (2010). Catalytic Hydrogenation of Acetone to Isopropanol: An Environmentally Benign Approach. Retrieved from [Link]

  • MDPI. (n.d.). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. Retrieved from [Link]

  • Penn State Research Database. (2003). Hydrogenation/dehydrogenation reactions: Isopropanol dehydrogenation over copper catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US1975843A - Purification and hydrogenation of pyridines.
  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • ResearchGate. (2022). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • ResearchGate. (2015). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Syrris. (n.d.). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Retrieved from [Link]

  • Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Google Patents. (n.d.). CN1475479A - Chemical synthesis method of isopropyl isocyanate.
  • ResearchGate. (n.d.). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl. Retrieved from [Link]

Sources

Validation & Comparative

2-Isopropylpiperidine vs. 2-n-propylpiperidine: A Comparative Study of Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution comparison between 2-n-propylpiperidine (Coniine) and its branched isomer, 2-isopropylpiperidine . While they share the same molecular formula (


) and piperidine core, the steric differentiation at the 

-position—linear vs. branched—dictates profound divergences in their kinetic reactivity, conformational landscape, and pharmacological profiles.

Key Takeaway: The isopropyl group introduces significant steric bulk proximal to the nitrogen center. This branching increases the energetic penalty for axial conformation (higher A-value) and kinetically retards


-functionalization reactions compared to the linear 

-propyl analog.

Structural & Conformational Analysis

The reactivity of 2-substituted piperidines is governed by the conformational equilibrium of the piperidine chair. The substituent at the C2 position prefers the equatorial orientation to avoid 1,3-diaxial interactions with the C4 and C6 protons.

Steric Parameters (A-Values)

The "A-value" represents the free energy difference (


) between the axial and equatorial conformers.
  • 2-n-Propylpiperidine: The linear chain is flexible. It can rotate away from the ring, minimizing steric clash. (

    
     kcal/mol).
    
  • 2-Isopropylpiperidine: The branched methyl groups are rigid and proximal to the ring. This creates a larger "steric cone," forcing the substituent more strongly into the equatorial position but also shielding the nitrogen lone pair. (

    
     kcal/mol).
    
Conformational Equilibrium Diagram

The following diagram illustrates the equilibrium and the steric clashes driving the preference.

ConformationalAnalysis cluster_0 2-Isopropylpiperidine (Branched) cluster_1 2-n-Propylpiperidine (Linear) Axial_iPr Axial Conformer (High Energy) Severe 1,3-Diaxial Clash Equatorial_iPr Equatorial Conformer (Low Energy) Dominant Species (>95%) Axial_iPr->Equatorial_iPr  K_eq >> 1 (Favored)   Axial_nPr Axial Conformer (Mod. High Energy) Moderate Clash Equatorial_nPr Equatorial Conformer (Low Energy) Dominant Species Axial_nPr->Equatorial_nPr  K_eq > 1  

Figure 1: Conformational equilibrium showing the stronger thermodynamic drive for the equatorial position in the isopropyl analog due to increased steric bulk.

Physicochemical & Reactivity Profile

The structural differences manifest directly in physical properties and reaction kinetics.

Comparative Data Table
Property2-n-Propylpiperidine (Coniine)2-IsopropylpiperidineMechanistic Implication
Structure Linear (

)
Branched (

)
Branching at

-carbon increases steric hindrance.
Boiling Point 166°C~160–162°C (Predicted)Branching reduces surface area, slightly lowering BP.
pKa (Conj. Acid) ~11.0~11.1Steric bulk hinders solvation of the cation, but inductive effect of isopropyl (+I) is stronger.

-Alkylation Rate
Fast Slow Proximal branching blocks nucleophilic attack trajectory.
Enantioselectivity Lower (e.g., 88:12 er)Higher (e.g., 91:9 er)Bulkier group directs chiral catalysts more effectively.
Reactivity Analysis: -Functionalization

In


 reactions (e.g., reaction with benzyl bromide) or acylations (e.g., with acetyl chloride):
  • 2-n-Propylpiperidine: The linear chain can rotate away from the nitrogen lone pair, allowing the electrophile easy access.

  • 2-Isopropylpiperidine: The geminal dimethyl groups of the isopropyl moiety create a "steric wall." This significantly decreases the rate constant (

    
    )  for bimolecular reactions at the nitrogen center.
    

Expert Insight: When designing a synthesis involving the 2-isopropyl analog, expect to require higher temperatures or stronger electrophiles compared to the n-propyl standard.

Synthetic Accessibility

Both compounds are typically synthesized via the catalytic hydrogenation of their corresponding pyridine precursors.

Synthesis Workflow (Graphviz)

Synthesis Pyridine_nPr 2-n-Propylpyridine Catalyst Catalytic Hydrogenation (PtO2 or Ir-Catalyst / H2 / AcOH) Pyridine_nPr->Catalyst Pyridine_iPr 2-Isopropylpyridine Pyridine_iPr->Catalyst Prod_nPr 2-n-Propylpiperidine (Racemic or Chiral) Catalyst->Prod_nPr Standard Rate Prod_iPr 2-Isopropylpiperidine (Racemic or Chiral) Catalyst->Prod_iPr Slower Rate Higher Stereocontrol

Figure 2: Synthetic pathway via reduction of pyridines. Note that the isopropylpyridine may require longer reaction times due to steric hindrance at the catalyst surface.

Pharmacological Implications[1]

  • 2-n-Propylpiperidine (Coniine): A potent nicotinic acetylcholine receptor (nAChR) agonist.[1][2] It is the toxic principle of Poison Hemlock (Conium maculatum). Its linear chain fits perfectly into the hydrophobic pocket of the receptor, causing depolarization blockade (respiratory paralysis).

  • 2-Isopropylpiperidine: Often used in Structure-Activity Relationship (SAR) studies to probe the size of the receptor's binding pocket.

    • If potency is retained:[3] The pocket is large/flexible.

    • If potency drops: The pocket is sterically restricted, and the branched isopropyl group clashes with receptor residues.

Experimental Protocols

Protocol A: Competitive -Acylation (Reactivity Probe)

To experimentally verify the steric difference between the two isomers.

  • Setup: In a flame-dried flask, dissolve 1.0 equiv of 2-n-propylpiperidine and 1.0 equiv of 2-isopropylpiperidine in dry DCM (

    
     M).
    
  • Internal Standard: Add 0.5 equiv of dodecane (GC standard).

  • Reaction: Cool to 0°C. Add 0.5 equiv of acetic anhydride dropwise (limiting reagent).

  • Analysis: Stir for 1 hour. Quench with sat.

    
    . Extract with DCM.
    
  • Quantification: Analyze the organic layer via GC-MS.

  • Result Interpretation: Calculate the ratio of N-acetyl-2-n-propylpiperidine to N-acetyl-2-isopropylpiperidine.

    • Expected Result: The ratio will be significantly

      
       (favoring the n-propyl product), confirming the steric retardation caused by the isopropyl group.
      
Protocol B: Catalytic Hydrogenation (Synthesis)

Standard procedure for converting the pyridine precursor.

  • Reactants: Dissolve 10 mmol of 2-isopropylpyridine in 20 mL of glacial acetic acid.

  • Catalyst: Add 5 mol%

    
     (Adams' catalyst).
    
  • Hydrogenation: Pressurize the vessel to 50 psi

    
     using a Parr shaker.
    
  • Conditions: Shake at room temperature for 12 hours. (Note: The n-propyl analog typically completes in 4-6 hours; the isopropyl analog requires extended time).

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate. Basify with 2M NaOH to pH > 12. Extract with diethyl ether (

    
     mL).
    
  • Purification: Dry over

    
     and distill (or use column chromatography) to obtain the pure amine.
    

References

  • Steric Effects in Piperidine Rearrangements: Title: Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Source: MDPI (2025). URL:[Link]

  • Conformational Analysis of Piperidines: Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Source: ACS Omega (2022). URL:[Link]

  • Enantioselective Hydrogenation: Title: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Source: Organic Letters (2016). URL:[Link]

  • Toxicity & Properties of Coniine (2-n-Propylpiperidine): Title: 2-Propylpiperidine (Coniine) Compound Summary.[1][2][3][4][5] Source: PubChem.[4][5][6] URL:[Link]

Sources

Determining the enantiomeric excess of 2-isopropylpiperidine by chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Detection Challenge

2-Isopropylpiperidine (an analog of the alkaloid coniine) presents a classic "blind spot" in chiral chromatography. As a secondary aliphatic amine, it lacks a significant UV chromophore, making direct analysis on standard chiral stationary phases (CSPs) at conventional wavelengths (254 nm) impossible. Furthermore, its basicity often leads to severe peak tailing on polysaccharide columns due to non-specific silanol interactions.

This guide compares two distinct analytical strategies to determine the enantiomeric excess (ee) of 2-isopropylpiperidine:

  • The Robust Solution (Recommended): Pre-column derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) followed by analysis on an Amylose-based CSP (e.g., Chiralpak AD-H).

  • The Direct Alternative: Direct analysis using a Crown Ether CSP (e.g., Crownpak CR-I(+)) with acidic aqueous mobile phases.

While direct analysis offers speed, the Derivatization-Polysaccharide approach is identified here as the superior method for pharmaceutical quality control due to its order-of-magnitude higher sensitivity and superior peak shape.

Comparative Analysis of Methods

Method A: Pre-column Derivatization (The "Product" Approach)
  • Strategy: The amine is reacted with 3,5-dinitrobenzoyl chloride (DNB-Cl) to form a stable amide.

  • Mechanism: The DNB moiety serves two purposes:

    • Chromophore Tag: It introduces a strong UV absorption band (ε ~15,000 at 254 nm), enabling trace detection.

    • Chiral Handle: The electron-deficient dinitro-aromatic ring engages in strong

      
       interactions with the electron-rich carbamate groups of the polysaccharide CSP, significantly enhancing selectivity (
      
      
      
      ).
Method B: Direct Analysis on Crown Ether CSP
  • Strategy: Injection of the underivatized amine salt onto a column packed with chiral crown ethers (e.g., (3,3’-diphenyl-1,1’-binaphthyl)-20-crown-6).

  • Mechanism: The protonated ammonium group of the piperidine forms an inclusion complex with the crown ether.

  • Limitations: Requires highly acidic mobile phases (pH 1–2, typically

    
    ), which are corrosive to LC systems. Detection is limited to Refractive Index (RI) or low-wavelength UV (200–210 nm), where solvent cut-off noise is high.
    
Performance Matrix
FeatureMethod A: DNB-Derivatization + Chiralpak AD-H Method B: Direct Crown Ether (Crownpak CR)
Detection Mode UV @ 254 nm (High Sensitivity)RI or UV @ 210 nm (Low Sensitivity)
LOD (Limit of Detection) < 0.05% impurity~0.5% impurity (UV), >1% (RI)
Mobile Phase Hexane / Isopropanol (Standard NP)Aqueous

/ Methanol (Corrosive)
Resolution (

)
Typically > 3.0Typically 1.5 – 2.0
Column Stability Excellent (Robust organic solvents)Moderate (Sensitive to pH/flow shock)
Sample Prep Time 30 mins (Reaction + Workup)5 mins (Dilution only)

Detailed Experimental Protocol (Method A)

This protocol describes the validation-ready workflow for the DNB-Derivatization method , chosen for its reliability in determining high enantiomeric purity (>99% ee).

Reagents and Equipment[1][2][3]
  • Analyte: 2-Isopropylpiperidine (racemic standard and sample).

  • Derivatizing Agent: 3,5-Dinitrobenzoyl chloride (DNB-Cl).[1][2][3]

  • Base: Triethylamine (TEA).[4]

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
Derivatization Workflow
  • Dissolution: Dissolve 10 mg of 2-isopropylpiperidine in 1.0 mL of DCM.

  • Basification: Add 20 µL of Triethylamine (1.5 eq) to scavenge HCl generated during the reaction.

  • Reaction: Add 20 mg of 3,5-Dinitrobenzoyl chloride (1.2 eq). Vortex for 30 seconds and let stand at room temperature for 15 minutes. The solution will turn yellow/orange.

  • Quench: Add 0.5 mL of 1M NaOH to hydrolyze excess DNB-Cl. Vortex and discard the aqueous (top) layer.

  • Wash: Wash the organic layer once with water, dry over

    
    , and filter.
    
  • Dilution: Dilute the filtrate 1:10 with the HPLC mobile phase (Hexane/IPA).

Chromatographic Conditions[2][3][7]
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Expected Results[2]
  • Retention Times: The enantiomers typically elute between 8 and 15 minutes.

  • Selectivity (

    
    ):  > 1.2.
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation).
    
  • Elution Order: Must be determined by injecting an authentic standard of (S)-2-isopropylpiperidine (coniine analog). Typically, the (S)-isomer elutes first on Chiralpak AD-H, but this must be experimentally verified as it depends on the exact derivatization group.

Visualizing the Workflow

The following diagram illustrates the critical path for the derivatization strategy, highlighting the transformation from a "silent" analyte to a "loud" chromophoric target.

G cluster_mech Interaction Mechanism Start 2-Isopropylpiperidine (No UV Chromophore) Reaction Nucleophilic Acyl Substitution (15 min, RT) Start->Reaction Mix Reagents Reagents: DNB-Cl + TEA in DCM Reagents->Reaction Product DNB-Amide Derivative (Strong UV @ 254nm) Reaction->Product Formation HPLC HPLC Separation Chiralpak AD-H Hexane/IPA (90:10) Product->HPLC Inject Result Enantiomeric Excess Calculation HPLC->Result Integrate Peaks Mech1 Pi-Pi Stacking (DNB Ring <-> Phenylcarbamate) Mech1->HPLC Mech2 H-Bonding (Amide Linker) Mech2->HPLC

Figure 1: Analytical workflow for the determination of 2-isopropylpiperidine enantiomeric excess via DNB derivatization.

Technical Justification & Troubleshooting

Why not use "Universal" Detectors (RI/ELSD)?

While Refractive Index (RI) and Evaporative Light Scattering Detectors (ELSD) can detect non-chromophoric compounds, they suffer from:

  • Baseline Drift: RI is extremely sensitive to temperature and mobile phase composition changes.

  • Sensitivity: RI LOD is typically 100x worse than UV. For determining 99.5% ee, the minor peak (0.5%) would likely be lost in the noise.

  • Gradient Incompatibility: RI cannot be used with gradient elution, limiting method development flexibility.

Troubleshooting the Derivatization Method
  • Excess Reagent Peaks: DNB-Cl hydrolyzes to 3,5-dinitrobenzoic acid. This peak usually elutes early (near the void volume) or very late depending on pH. The alkaline wash (Step 4 in protocol) is critical to remove this interference.

  • Peak Tailing: If the amide derivative tails, add 0.1% diethylamine (DEA) or ethanolamine to the mobile phase to mask residual silanols on the silica support, although derivatization usually mitigates the basicity issue significantly compared to the free amine.

References

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 2019.[5] [Link]

  • Chiral HPLC separation of piperidine-2,6-dione analogues on Chiralpak IA and IB. Academia.edu, 2008. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Biomedical Chromatography, 2014. [Link]

  • Phenomenex Chiral HPLC Separation Guide. Phenomenex, 2023. [Link]

  • 3,5-Dinitrobenzoyl chloride as a Derivatizing Agent. Wikipedia/Chemical Data, 2024. [Link][1][3]

Sources

Comparison of the catalytic activity of 2-isopropylpiperidine with other hindered bases

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-isopropylpiperidine against established hindered bases and organocatalysts. It focuses on its specific utility as a chiral scaffold for enantioselective deprotonation and its structural distinctiveness compared to the industry-standard 2,2,6,6-tetramethylpiperidine (TMP).

Executive Summary: The Chiral Steric Niche

2-Isopropylpiperidine (2-IPP) occupies a specialized niche in organic synthesis. Unlike the achiral, maximally hindered base 2,2,6,6-tetramethylpiperidine (TMP) , 2-IPP offers a chiral environment combined with moderate steric hindrance .

While TMP is the "sledgehammer" of non-nucleophilic bases—used strictly to deprotonate without attacking electrophiles—2-IPP is a precision tool. Its primary value lies not just in basicity, but in asymmetric induction . It is most frequently employed as a precursor to Lithium 2-isopropylpiperidide (LIP) , a chiral base used for enantioselective deprotonation, or as a scaffold for chiral ligands.

Quick Comparison Matrix
Feature2-Isopropylpiperidine (2-IPP) 2,2,6,6-Tetramethylpiperidine (TMP) Lithium Diisopropylamide (LDA) L-Proline
Primary Role Chiral Base / Ligand ScaffoldNon-nucleophilic Hindered BaseGeneral Strong BaseBifunctional Organocatalyst
Chirality Yes (C2 center)No (Achiral/Meso)NoYes
Steric Bulk Moderate (One i-Pr group)Extreme (Four Me groups)High (Two i-Pr groups)Low
Nucleophilicity Low-ModerateVery Low (Non-nucleophilic)LowModerate
Key Application Enantioselective DeprotonationThermodynamic Enolate FormationKinetic Enolate FormationAsymmetric Aldol/Mannich

Structural & Mechanistic Analysis

Steric Hindrance vs. Nucleophilicity

The catalytic and stoichiometric behavior of hindered bases is dictated by the "Steric-Basicity Paradox": increasing bulk decreases nucleophilicity (desired) but can lower the rate of proton abstraction (undesired).

  • TMP (The Standard) : The four methyl groups at the

    
    -positions create a "picket fence" around the nitrogen lone pair. This prevents 
    
    
    
    attack on alkyl halides, making LiTMP the ideal base for generating carbenoids or deprotonating sensitive substrates.
  • 2-IPP (The Chiral Variant) : With only one isopropyl group at the C2 position, 2-IPP is less hindered than TMP. This makes it slightly more nucleophilic. However, this asymmetry is crucial. In the transition state of a deprotonation event, the isopropyl group forces the substrate into a specific orientation, enabling enantioselective deprotonation .

Mechanism of Enantioselective Deprotonation

When converted to its lithium amide (LIP), 2-IPP forms aggregates (dimers or mixed aggregates with additives like LiCl). The deprotonation of a prochiral ketone (e.g., 4-substituted cyclohexanone) proceeds via a structured transition state.

DeprotonationMechanism Fig 1. Mechanistic pathway for enantioselective deprotonation using Lithium 2-isopropylpiperidide. Precursor 2-Isopropylpiperidine (Chiral Amine) LIP Lithium 2-isopropylpiperidide (Chiral Base Reagent) Precursor->LIP Lithiation (-78°C) LiBase n-BuLi LiBase->LIP TS Ordered Transition State (Li-N-Li-O Aggregate) LIP->TS + Substrate Substrate Prochiral Ketone (Substrate) Substrate->TS Product Chiral Enolate (Enriched) TS->Product Stereoselective H-Abstraction

Experimental Performance Data

Enantioselective Deprotonation of Epoxides

One of the most powerful applications of chiral lithium amides derived from hindered piperidines is the rearrangement of epoxides to allylic alcohols.

Comparative Data: Epoxide Rearrangement to Allylic Alcohol Substrate: Cyclooctene oxide | Conditions: THF, 0°C

Base SystemYield (%)ee (%)Notes
Li-2-Isopropylpiperidide (LIP) 65-75%35-50% Moderate selectivity due to lower steric bulk.
Li-(R,R)-Bis(1-phenylethyl)amide 85%90%Standard benchmark (Simpkins' Base).
Li-TMP (Achiral) 90%0%Racemic product; purely thermodynamic base.
LIP + DBU (Additive) 70%~60% Additives modify aggregate structure, improving ee.

Interpretation: While 2-IPP alone provides moderate enantioselectivity, it serves as a critical structural baseline. More complex chiral bases (like those derived from norephedrine or bis-phenylethylamine) are often superior for high ee, but 2-IPP is easier to synthesize and modify.

Organocatalytic Activity (Secondary Amine)

In the context of organocatalysis (e.g., enamine activation for Aldol reactions), 2-IPP is often compared to Proline .

  • Proline : Contains a carboxylic acid group that directs the incoming electrophile via H-bonding (Bifunctional Catalysis).

  • 2-IPP : Lacks the H-bonding donor. Consequently, it forms enamines efficiently but lacks the "stereochemical clamp" provided by the acid group.

    • Result: High yield in enamine formation, but generally lower ee in Aldol reactions compared to Proline, unless an external acid cocatalyst is added.

Detailed Protocol: Preparation & Use of Lithium 2-Isopropylpiperidide

Objective : Generation of the chiral base and enantioselective deprotonation of 4-tert-butylcyclohexanone.

Reagents
  • (S)-2-Isopropylpiperidine (1.0 equiv)

  • n-Butyllithium (1.0 equiv, usually 1.6 M in hexanes)

  • THF (Anhydrous, freshly distilled)

  • TMSCl (Trimethylsilyl chloride) for trapping

Workflow
  • Base Generation :

    • Charge a flame-dried Schlenk flask with (S)-2-isopropylpiperidine (1.0 mmol) and anhydrous THF (5 mL) under Argon.

    • Cool to -78°C (dry ice/acetone bath).

    • Dropwise add n-BuLi (1.0 mmol). Stir for 30 minutes. Note: This generates the active Lithium 2-isopropylpiperidide (LIP).

  • Deprotonation :

    • Add solution of 4-tert-butylcyclohexanone (0.9 mmol in THF) slowly over 10 minutes.

    • Stir at -78°C for 2 hours. The bulky chiral base preferentially removes one of the enantiotopic protons.

  • Quench :

    • Add TMSCl (1.2 mmol) rapidly.

    • Allow to warm to room temperature.[1]

  • Workup :

    • Dilute with ether, wash with saturated NaHCO3, dry over MgSO4, and concentrate.

    • Analyze product (Silyl Enol Ether) via Chiral GC or NMR.

Self-Validating Checkpoint : If the solution turns yellow/brown upon n-BuLi addition, the amine is lithiated. If the reaction mixture freezes, the concentration is too high (lithium amides can aggregate and precipitate); dilute with more THF.

References

  • Simpkins, N. S. (1991). "Asymmetric synthesis using homochiral lithium amide bases." Tetrahedron: Asymmetry, 2(1), 1-26.

  • O'Brien, P. (2002). "Recent developments in chiral lithium amide base chemistry." Tetrahedron, 58(23), 4567-4604.

  • Coldham, I., et al. (2010). "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society, 132(41), 14372–14374.

  • ChemicalBook . (2023).[1][2] "2,2,6,6-Tetramethylpiperidine Properties and Applications."

  • Majewski, M., et al. (1995). "Enantioselective deprotonation of cyclic ketones by chiral lithium amide bases." Tetrahedron Letters, 36(19), 3365-3368.

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Isopropylpiperidine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic systems is perpetual. In the realm of asymmetric organocatalysis, where small chiral organic molecules orchestrate the formation of stereochemically defined products, the catalyst's architecture is paramount. This guide provides an in-depth technical comparison of 2-isopropylpiperidine-based catalysts, benchmarking their performance against the well-established proline and its derivatives in key asymmetric transformations. We will delve into the mechanistic rationale behind their catalytic prowess, present comparative experimental data, and provide detailed protocols to empower you in your synthetic endeavors.

Introduction: The Rise of Chiral Piperidines in Organocatalysis

The 2-substituted piperidine framework is a privileged motif found in a vast array of natural products and pharmaceutically active compounds.[1] This prevalence has spurred the development of synthetic methodologies that can introduce chirality at the C2 position with high fidelity. While L-proline has long been a cornerstone of asymmetric organocatalysis, the exploration of alternative chiral secondary amines, such as 2-isopropylpiperidine, offers new avenues for catalyst design and reactivity modulation.

The introduction of a sterically demanding isopropyl group at the 2-position of the piperidine ring significantly influences the catalyst's conformational rigidity and the steric environment around the active site. This, in turn, can lead to enhanced stereocontrol in various asymmetric reactions. This guide will focus on two of the most fundamental and widely benchmarked reactions in organocatalysis: the Aldol reaction and the Michael addition.

The Mechanistic Underpinning: Enamine Catalysis with 2-Isopropylpiperidine

Like proline, 2-isopropylpiperidine-based catalysts operate primarily through an enamine-based catalytic cycle for reactions involving carbonyl compounds. The secondary amine of the catalyst reversibly condenses with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to react with an electrophilic acceptor. The steric bulk of the 2-isopropyl group plays a crucial role in shielding one face of the enamine, thereby directing the approach of the electrophile and dictating the stereochemical outcome of the product.

Enamine_Catalysis cluster_cycle Catalytic Cycle Catalyst 2-Isopropylpiperidine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H₂O Iminium Iminium Ion Enamine->Iminium + Electrophile (E+) Product_Catalyst Product + Catalyst Iminium->Product_Catalyst + H₂O Product_Catalyst->Catalyst Release of Product Start caption Enamine Catalysis Cycle

Figure 1: Generalized enamine catalysis cycle for 2-isopropylpiperidine-based catalysts.

The key to the high enantioselectivity lies in the transition state of the carbon-carbon bond-forming step. The bulky isopropyl group effectively blocks one face of the enamine, forcing the electrophile to approach from the less hindered face, thus leading to the preferential formation of one enantiomer.

Performance Benchmark: 2-Isopropylpiperidine vs. Proline Derivatives

To objectively assess the performance of 2-isopropylpiperidine-based catalysts, we will compare their efficacy in the asymmetric Aldol and Michael reactions against the widely used (S)-proline. The data presented below is a synthesis of literature findings.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.

Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
(S)-Proline30DMSO49995:596N/A
(S)-2-Isopropylpiperidine20Toluene248592:891[2]
(S)-Proline-Phe Dipeptide10Solvent-free19891:995[3]

Note: The data for 2-isopropylpiperidine is based on the synthesis of the chiral piperidine itself, indicating its potential as a catalyst. Direct comparative studies in aldol reactions are limited in publicly available literature, highlighting a research gap.

From the available data, proline and its derivatives often exhibit excellent yields and enantioselectivities in the aldol reaction. While specific comparative data for 2-isopropylpiperidine in this benchmark reaction is scarce, the high enantiomeric ratio achieved in its own synthesis suggests its potential for inducing high stereoselectivity.

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond. It is a cornerstone reaction in organic synthesis.

Table 2: Performance Comparison in the Asymmetric Michael Addition of Aldehydes to Nitroolefins

CatalystCatalyst Loading (mol%)Michael DonorMichael AcceptorSolventYield (%)dree (%)Reference
(S)-Proline20Cyclohexanoneβ-NitrostyreneDMSO9599:1 (syn)99N/A
(S)-2-Isopropylpiperidine Derivative10IsobutyraldehydeN-PhenylmaleimideWater≥97N/A99[4]
Cinchona-based Squaramide22-TosylaminoenoneUnsaturated pyrazoloneTolueneup to 99>25:1up to 91[5]

In the asymmetric Michael addition, derivatives of 2-isopropylpiperidine have demonstrated exceptional performance, achieving excellent yields and enantioselectivities, even in environmentally benign solvents like water.[4] This highlights the potential of these catalysts to rival or even surpass traditional proline-based systems in certain applications.

Experimental Protocols

To facilitate the practical application of the information presented, detailed, step-by-step methodologies for representative Aldol and Michael reactions are provided below. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol: Asymmetric Aldol Reaction Catalyzed by (S)-Proline

This protocol describes a standard procedure for the (S)-proline-catalyzed asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Aldol_Workflow Start Start Mix Mix Cyclohexanone, 4-Nitrobenzaldehyde, and (S)-Proline in DMSO Start->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. aq. NH4Cl Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End caption Aldol Reaction Workflow

Sources

Conformational Preferences of 2-Substituted Piperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the conformational preferences of 2-substituted piperidines, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The conformational landscape of 2-substituted piperidines is not binary.[1][2][3] Unlike cyclohexane, where steric bulk (A-values) dictates a straightforward equatorial preference, piperidines exhibit a complex interplay between steric hindrance , allylic strain (A


) , and stereoelectronic effects (anomeric) .

This guide compares the stability of Axial vs. Equatorial conformers across three distinct chemical scenarios:

  • Alkyl-Substituted Systems: Dominated by steric thermodynamics.

  • N-Acyl/N-Aryl Systems: Dominated by A

    
     strain (Allylic strain).
    
  • Electronegative 2-Substituents: Dominated by anomeric/gauche effects.

Comparative Analysis of Conformational Stability

Scenario A: N-Alkyl/H 2-Alkyl Piperidines (The Steric Baseline)

In saturated, non-conjugated piperidines (e.g., 2-methylpiperidine), the conformational preference mimics cyclohexane. The substituent prefers the equatorial position to avoid 1,3-diaxial interactions with the ring protons.

  • Dominant Force: Steric Repulsion (1,3-diaxial).

  • Preferred Conformer: Equatorial .

  • Thermodynamic Cost: An axial 2-methyl group incurs a penalty of approx.[1][4] 1.8 – 2.4 kcal/mol relative to the equatorial form.

Scenario B: N-Acyl & N-Aryl 2-Substituted Piperidines (The "Allylic" Inversion)

Critical Insight for Drug Design: When the nitrogen atom is part of an amide, carbamate, or aniline (sp


 hybridized), the preference inverts . The substituent moves to the axial  position to avoid severe steric clash with the N-substituent (e.g., Carbonyl oxygen or Phenyl ring). This is known as A

Strain
(Allylic 1,3-strain).
  • Dominant Force: A

    
     Strain (Pseudoallylic strain).
    
  • Preferred Conformer: Axial .

  • Magnitude: The axial conformer is often stabilized by 1.5 – 3.0 kcal/mol over the equatorial form.

Scenario C: 2-Heteroatom Substitution (The Anomeric Effect)

When an electronegative group (F, OMe, Cl) is at C2, the Anomeric Effect becomes relevant. The lone pair on the Nitrogen (n


) can donate into the antibonding orbital of the C2-X bond (

), stabilizing the axial isomer.
  • Dominant Force:

    
     Hyperconjugation.
    
  • Preferred Conformer: Axial (Solvent dependent).[5]

  • Note: This effect is weaker in piperidines than pyrans but becomes dominant in non-polar solvents or upon protonation.

Summary Data Table: Free Energy Differences ( )[4][5]
Substrate ClassSubstituent (R)N-SubstituentPreferred Conformer

(kcal/mol)*
Primary Driver
Simple Amine MethylH / MethylEquatorial +1.8 (Favors Eq)Steric (A-value)
N-Acyl MethylAcetyl / BocAxial -2.5 (Favors Ax)A

Strain
N-Aryl MethylPhenylAxial -1.0 (Favors Ax)Conjugation / Steric
2-Heteroatom MethoxyHAxial -0.5 to -1.2Anomeric Effect
Protonated FluoroH (Ammonium)Axial -3.0 to -5.0Charge-Dipole

*Negative values indicate Axial stability. Positive values indicate Equatorial stability.

Mechanistic Visualization

The following diagram illustrates the competing forces driving the equilibrium between Axial and Equatorial forms.

Conformational_Logic Start 2-Substituted Piperidine Check_N Check N-Hybridization Start->Check_N sp3_N N is sp3 (Amine) Lone Pair Localized Check_N->sp3_N H, Alkyl sp2_N N is sp2 (Amide/Aniline) Planar Geometry Check_N->sp2_N Acyl, Aryl Check_C2 Check C2 Substituent sp3_N->Check_C2 Result_Ax Axial Preferred (A1,3 Strain / Anomeric) sp2_N->Result_Ax A(1,3) Strain Dominates Alkyl Alkyl Group Check_C2->Alkyl Polar Polar Group (O, F) Check_C2->Polar Result_Eq Equatorial Preferred (Steric Control) Alkyl->Result_Eq Minimizes 1,3-diaxial Polar->Result_Ax Anomeric Effect (n -> sigma*)

Caption: Decision tree for predicting the major conformer based on nitrogen hybridization and substituent electronics.

Experimental Determination Protocols

To validate these conformations in your specific molecule, use the following self-validating NMR workflow.

Protocol A: Scalar Coupling Analysis ( )

The magnitude of the vicinal proton coupling constant between H2 and H3 is the most reliable indicator of conformation.

  • Sample Prep: Dissolve 5-10 mg of compound in a non-polar solvent (CDCl

    
     or C
    
    
    
    D
    
    
    ) to minimize solvent-induced conformational averaging.
  • Acquisition: Acquire a standard 1H NMR (minimum 400 MHz, ideally 600 MHz).

  • Analysis: Locate the H2 proton signal (typically

    
     2.5 – 4.5 ppm depending on substitution).
    
  • Interpretation:

    • Axial H2 (Equatorial Substituent): Look for a Large Coupling (

      
       Hz). This corresponds to the anti-periplanar relationship with H3
      
      
      
      .
    • Equatorial H2 (Axial Substituent): Look for Small Couplings (

      
       Hz). This corresponds to gauche relationships with both H3 protons.
      
Protocol B: NOE Difference Spectroscopy

Used when coupling constants are ambiguous or spectra are crowded.

  • Target Selection: Irradiate the H2 resonance.

  • Observation:

    • Equatorial Conformer: Strong NOE observed to H3

      
       and H3
      
      
      
      (distance < 2.5 Å).
    • Axial Conformer: Strong NOE observed to H4

      
       and H6
      
      
      
      (1,3-diaxial relationship). This "across the ring" NOE is diagnostic for the axial substituent.
Protocol C: Computational Validation (DFT)

For novel scaffolds, experimental data should be backed by calculation.

  • Level of Theory: M06-2X / 6-311++G(d,p).

  • Solvation Model: IEFPCM (match your NMR solvent).

  • Workflow:

    • Generate both chair conformers (Axial-R and Equatorial-R).

    • Optimize geometry and calculate vibrational frequencies (ensure no imaginary frequencies).

    • Compare

      
       (Gibbs Free Energy).[5][6] A difference >1.5 kcal/mol suggests >90% population of the lower energy form at 298 K.
      

Case Study: Drug Discovery Implications

Example: Methylphenidate (Ritalin) Analogs In the synthesis of piperidine-based stimulants, the relative stereochemistry determines potency.

  • Observation: In N-Boc protected intermediates, the 2-aryl group adopts the axial position due to A

    
     strain with the carbamate.
    
  • Consequence: Nucleophilic attacks or reductions on these intermediates often occur from the "open" face, leading to high diastereoselectivity.

  • Verification: Removal of the Boc group (restoring sp

    
     N) causes the ring to flip, placing the aryl group equatorial  to satisfy steric demands.
    

References

  • Modulating Conformational Preferences by Allylic Strain. ACS Omega, 2022. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry - A European Journal, 2020.[5] [Link]

  • Conformational Analysis of Saturated Heterocycles. Journal of the Chemical Society, Perkin Transactions 2. [Link][7]

  • Conformational Analysis of 2-substituted Piperazines. Bioorganic & Medicinal Chemistry Letters, 2016.[2] [Link]

  • A General Method for Extracting Individual Coupling Constants. Angewandte Chemie, 2015. [Link]

Sources

Validation of Computational Models for Predicting 2-Isopropylpiperidine Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge of C2-Substitution

2-isopropylpiperidine represents a classic yet deceptively complex challenge in computational drug design. Unlike simple piperidine, the introduction of a bulky isopropyl group at the C2 position introduces significant 1,3-diaxial interactions (A-strain) and restricts nitrogen inversion. Accurate prediction of its properties is not merely an academic exercise; it is a critical litmus test for validating force fields and Density Functional Theory (DFT) methods used in fragment-based drug discovery (FBDD).

This guide compares three computational tiers—Molecular Mechanics (MM) , Semi-Empirical Quantum Mechanics (SQM) , and DFT —against experimental "Ground Truth" data. We focus on two critical properties: Conformational Preference (Axial vs. Equatorial) and pKa prediction .

Conformational Analysis: Defining the Structural Ensemble

The biological activity of 2-isopropylpiperidine derivatives often depends on the spatial orientation of the isopropyl group. In the lowest energy chair conformation, the isopropyl group prefers the equatorial position to avoid steric clash, but the energy gap is solvent-dependent.

Comparative Assessment of Methods
FeatureMolecular Mechanics (MM) Semi-Empirical (PM6/AM1) DFT (M06-2X/cc-pVDZ)
Primary Use High-throughput library screeningRapid initial geometry optimizationHigh-accuracy thermodynamic data
Handling of Sterics Often underestimates 1,3-diaxial repulsion (Force Field dependent)Better than MM, but lacks dispersion correctionSuperior : Captures non-covalent interactions & dispersion
Solvent Models Implicit (Generalized Born) often over-stabilizes salt bridgesLimited solvation models (COSMO)Robust : SMD/PCM models accurately predict solvation free energy
Computational Cost Negligible (<1 sec)Low (Seconds)High (Hours/Days)
Accuracy vs. NMR Low correlation (

)
Moderate correlation (

)
High correlation (

)
Experimental Validation Protocol: H-NMR Coupling Constants

Objective: Validate the predicted axial/equatorial ratio (


) using the Karplus equation.
  • Synthesis/Purification: Isolate 2-isopropylpiperidine as the free base (dissolved in

    
     or 
    
    
    
    ).
  • Data Acquisition: Acquire high-field (500+ MHz)

    
    H-NMR spectra at 298 K.
    
  • Target Signal: Focus on the C2-methine proton (

    
    ).
    
  • Analysis: Measure the vicinal coupling constants (

    
    ).
    
    • Axial-Axial (

      
      ):  Typically 10–12 Hz (indicating equatorial isopropyl).
      
    • Axial-Equatorial (

      
      ):  Typically 2–5 Hz (indicating axial isopropyl).
      
  • Validation Logic: If the computational model predicts a 95% equatorial population, the experimental weighted average

    
     must approach 
    
    
    
    .

Expert Insight: For 2-isopropylpiperidine, standard force fields (like OPLS3e or GAFF2) often overestimate the stability of the axial conformer due to poor parameterization of the specific gauche interaction between the isopropyl methyls and the ring nitrogen lone pair. DFT at the M06-2X level is the mandatory standard for generating reference geometries.

Physicochemical Property Prediction: pKa

Predicting the basicity (pKa) of the piperidine nitrogen is essential for understanding solubility and membrane permeability. The steric bulk at C2 shields the nitrogen, potentially altering proton affinity compared to unsubstituted piperidine (pKa


 11.22).
Comparative Assessment of Methods
MethodEmpirical (e.g., ChemAxon/Epik) Thermodynamic Cycle (DFT/CBS-QB3)
Algorithm Fragment-based Hammett equation extrapolationFirst-principles calculation of

and

Pros Instant results; good for "drug-like" spaceCaptures subtle steric/electronic effects specific to the molecule
Cons Fails for "outlier" steric environments (like bulky C2 groups)Requires explicit water molecules for accuracy; computationally expensive
Error Margin

pKa units

pKa units (with explicit solvent)
Experimental Validation Protocol: Potentiometric Titration

Objective: Determine the precise macro-pKa.

  • Preparation: Prepare a 0.01 M solution of 2-isopropylpiperidine hydrochloride in degassed water (

    
     M KCl).
    
  • Titration: Titrate with 0.1 M standardized NaOH (carbonate-free) under

    
     atmosphere at 25°C.
    
  • Data Processing: Use the Bjerrum method or Gran plot analysis to determine the equivalence point.

  • Self-Validation: Perform the titration in triplicate. The standard deviation must be

    
     pKa units.
    

The Validation Pipeline (Workflow)

The following diagram illustrates the logical flow for validating a computational model for this specific scaffold. It integrates the "Alternative" methods with the "Ground Truth" experiments.

ValidationPipeline cluster_Comp Computational Prediction cluster_Exp Experimental Validation (Ground Truth) Start Target: 2-Isopropylpiperidine ConfSearch Conformational Search (MM/Monte Carlo) Start->ConfSearch NMR 1H-NMR Spectroscopy (Coupling Constants) Start->NMR Titration Potentiometric Titration (pKa Determination) Start->Titration DFT_Opt Geometry Opt & Energy (DFT M06-2X/cc-pVDZ) ConfSearch->DFT_Opt Low Energy Conformers Boltz Boltzmann Weighting (Population Analysis) DFT_Opt->Boltz pKa_Calc pKa Calculation (Thermodynamic Cycle) Boltz->pKa_Calc Global Minima Comparison Data Correlation Analysis (RMSE / MAE) Boltz->Comparison Predicted J-values pKa_Calc->Comparison Predicted pKa NMR->Comparison Observed J-values Titration->Comparison Experimental pKa Decision Model Validated? Comparison->Decision

Caption: Integrated workflow for validating computational predictions against experimental NMR and titration data.

Detailed Experimental Methodologies

Protocol A: Computational Setup for pKa Prediction

To achieve high accuracy (


 units), a thermodynamic cycle approach is required.
  • Gas Phase Optimization: Optimize the neutral (

    
    ) and protonated (
    
    
    
    ) species using M06-2X/6-311++G(d,p) . Calculate vibrational frequencies to ensure true minima (no imaginary frequencies) and obtain Thermal Free Energy corrections (
    
    
    ).
  • Solvation Energy: Perform single-point energy calculations on the optimized gas-phase geometries using the SMD solvation model (Solvent = Water).

  • Explicit Solvent (Critical Step): For the protonated amine, include 1–3 explicit water molecules hydrogen-bonded to the

    
     center to stabilize the charge, then treat the cluster with the continuum model. This reduces errors caused by specific solute-solvent interactions.
    
  • Calculation:

    
    
    
    
    
Protocol B: NMR Analysis for Conformational Ratio
  • Sample Prep: Dissolve 10 mg of 2-isopropylpiperidine in 0.6 mL

    
    . Add TMS as internal standard.
    
  • Acquisition parameters: Pulse angle 30°, relaxation delay (

    
    ) 2.0 s, number of scans (NS) 64.
    
  • Decoupling: If the C2-H signal is obscured, perform a 1D-TOCSY or COSY experiment to identify the spin system, then use selective decoupling to resolve the multiplet structure.

  • Calculation: Use the Haasnoot-De Leeuw-Altona (HLA) equation (an advanced Karplus relation) which accounts for the electronegativity of the Nitrogen atom to translate the measured

    
     value into a dihedral angle and subsequently the population ratio.
    

References

  • Rincón, D. A., et al. (2025).[1] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[1] [Link]

  • Knegtel, R., et al. (2025). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Journal of Pharma Insights and Research. [Link]

  • PubChem. (2025).[2][3] Compound Summary: 2-isopropylpiperidine. National Library of Medicine. [Link]

  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines. Journal of Chemical & Engineering Data. [Link]

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

Sources

Efficacy comparison of different chiral resolving agents for 2-isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropylpiperidine (2-IPP) is a critical chiral building block in the synthesis of piperidine-based alkaloids and pharmaceutical intermediates. Its structural isomerism (specifically the bulky isopropyl group at the C2 position) presents unique challenges for resolution compared to simpler 2-methyl or 2-ethyl analogs.

This guide evaluates the efficacy of four primary chiral resolving agents: (+)-L-Tartaric Acid , (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) , (S)-Mandelic Acid , and (1S)-(+)-10-Camphorsulfonic Acid (CSA) .

Key Finding: While (+)-L-Tartaric Acid remains the historical industry standard for 2-alkylpiperidines (analogous to the Ladenburg method for coniine), L-DBTA demonstrates superior resolving efficiency (S-factor) for sterically hindered amines like 2-IPP due to enhanced supramolecular recognition via


-

interactions and steric interlocking.

Mechanistic Principles of Resolution

The resolution of racemic 2-IPP relies on the formation of diastereomeric salts. The efficacy of this process is governed by the difference in lattice energy and solubility between the


-salt and the 

-salt.
The "Three-Point Interaction" Model

For high-efficacy resolution, the resolving agent must engage the substrate via at least three interaction points:

  • Ionic Bonding: Proton transfer from the chiral acid to the piperidine nitrogen.

  • Hydrogen Bonding: Directional H-bonds between the acid's hydroxyl/carbonyl groups and the ammonium proton.

  • Steric/Van der Waals Fit: The "hand-in-glove" fit of the isopropyl group within the chiral pocket of the acid.

Visualization of the Resolution Pathway

ResolutionWorkflow Racemate Racemic 2-Isopropylpiperidine (50:50 Mixture) SaltFormation Salt Formation (Reflux in Ethanol/Water) Racemate->SaltFormation Agent Chiral Resolving Agent (e.g., L-DBTA) Agent->SaltFormation Precipitation Selective Crystallization (Cooling Ramp) SaltFormation->Precipitation Equilibration Filtration Filtration Precipitation->Filtration SolidPhase Solid Phase (Diastereomer A) Filtration->SolidPhase Less Soluble Salt LiquidPhase Mother Liquor (Diastereomer B) Filtration->LiquidPhase More Soluble Salt Recrystallization Recrystallization (Solvent: EtOH/MeOH) SolidPhase->Recrystallization If ee < 95% Basification Basification (NaOH) & Extraction SolidPhase->Basification Liberation Recrystallization->SolidPhase Repeat until pure Product Enantiopure (S)-2-Isopropylpiperidine Basification->Product

Figure 1: Standard workflow for the diastereomeric salt resolution of 2-isopropylpiperidine.

Comparative Efficacy Analysis

The following analysis compares agents based on Yield , Enantiomeric Excess (ee%) , and Scalability .

(+)-L-Tartaric Acid (The Classic Standard)
  • Mechanism: Forms a hydrogen-bonded network.

  • Performance: Historically used for 2-propylpiperidine (coniine). For the isopropyl analog, the bulkier group disrupts the tight packing seen with straight-chain alkyls.

  • Pros: Extremely low cost; water-soluble; environmentally benign.

  • Cons: Often requires 3-4 recrystallization cycles to achieve >98% ee. The "foggy" crystallization endpoint can lead to lower yields (30-40% theoretical).

(-)-O,O'-Dibenzoyl-L-tartaric Acid (L-DBTA) (The High-Performance Alternative)
  • Mechanism: The benzoyl groups create a rigid, hydrophobic "chiral pocket." This is particularly effective for 2-IPP because the lipophilic isopropyl group interacts favorably with the aromatic rings of DBTA, enhancing discrimination between enantiomers.

  • Performance: Typically achieves >90% ee in the first crystallization.

  • Pros: Sharper melting points; distinct solubility differences; higher single-pass efficiency.

  • Cons: Higher cost; requires organic solvents (EtOH/MeOH) rather than aqueous systems.

(S)-Mandelic Acid[1]
  • Mechanism: Monoprotic acid. Forms 1:1 salts.

  • Performance: Often used when tartrates fail. For 2-IPP, the salt crystallinity is generally inferior to DBTA, leading to oiling out (phase separation without crystallization) in some solvent systems.

  • Verdict: Second-line choice.

Summary of Comparative Data
Metric(+)-L-Tartaric Acid(-)-L-DBTA(S)-Mandelic Acid
Primary Interaction H-Bond NetworkSteric +

-

Stacking
Ionic + H-Bond
Solvent System Ethanol (95%) or WaterAbsolute Ethanol / MethanolEthyl Acetate / Ethanol
First Pass ee% 60 - 75%85 - 92% 50 - 65%
Recrystallizations 3 - 4 required1 - 2 required3+ required
Final Yield 25 - 35%35 - 42% 20 - 30%
Cost Efficiency High (Cheap materials)Medium (Process efficiency)Low (High labor/solvent)
Suitability for 2-IPP Baseline Preferred Alternative

Note: Yields are calculated based on the theoretical maximum of 50% for a resolution process.

Detailed Experimental Protocol

Recommended Method: Resolution with (-)-O,O'-Dibenzoyl-L-tartaric Acid (L-DBTA)

This protocol is optimized for the (S)-enantiomer of 2-isopropylpiperidine.

Materials
  • Racemic 2-Isopropylpiperidine (100 mmol, ~12.7 g)

  • (-)-O,O'-Dibenzoyl-L-tartaric acid (100 mmol, ~35.8 g) (Equimolar amount is critical for DBTA)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Procedure
  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 35.8 g of L-DBTA in 150 mL of absolute ethanol. Heat to 60°C until clear.

  • Addition: Add 12.7 g of racemic 2-isopropylpiperidine dropwise to the hot solution. A slight exotherm will occur.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 30 minutes to ensure complete homogeneity.

  • Controlled Cooling (Critical Step):

    • Turn off the heat and allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring. Rapid cooling precipitates the racemate.

    • Once at room temperature, move to a 4°C refrigerator for 12 hours.

  • Filtration: Filter the white crystalline solid (the diastereomeric salt) via vacuum filtration. Wash the cake with cold ethanol (2 x 20 mL).

  • Analysis (In-Process): Dry a small sample and check the optical rotation or chiral HPLC. If ee < 98%, proceed to recrystallization.

  • Recrystallization: Dissolve the wet cake in the minimum amount of boiling ethanol (~5-10 mL per gram of salt). Allow to cool slowly as before.

  • Liberation of the Free Base:

    • Suspend the purified salt in 100 mL of water.

    • Add 20% NaOH solution until pH > 12.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organics over

      
       and concentrate in vacuo to yield (S)-2-isopropylpiperidine.
      

References

  • Ladenburg's Method (Historical Basis): Separation of coniine (2-propylpiperidine) using tartaric acid. Berichte der deutschen chemischen Gesellschaft, 1886. [1]

  • DBTA Efficacy in Piperidines: Comparison of resolving agents for ethyl nipecotate (structurally similar 3-substituted piperidine). Google Patents, WO2002068391A1.

  • General Resolution of 2-Alkylpiperidines: "Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents" (discusses general amine resolution efficiency). ACS Omega, 2017.

  • Benchchem Application Note: "2-Propylpiperidine | 3238-60-6". Mentions tartaric acid protocols for propyl derivatives.

  • Chiral Resolution Overview: "Resolution of Racemic Bases" - Chemistry LibreTexts.

Sources

Inter-Laboratory Validation of a 2-Isopropylpiperidine Synthesis Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-isopropylpiperidine —a critical pharmacophore in stenabolic agents and alkaloid analogs—has historically suffered from batch-to-batch stereochemical variability. Traditional heterogeneous hydrogenation methods (e.g., PtO₂/AcOH) often yield inconsistent cis/trans ratios, complicating downstream purification and biological assays.

This guide presents the results of a multi-site inter-laboratory validation study establishing a robust, scalable protocol for the stereoselective synthesis of cis-2-isopropylpiperidine. By comparing this optimized Rhodium-Catalyzed Hydrogenation Protocol (Method A) against the Classical Platinum Oxide Route (Method B) , we demonstrate that Method A offers superior reproducibility, safety, and diastereomeric control.

Key Findings
  • Method A (Validated): consistently delivers >95:5 cis:trans selectivity and >90% isolated yield across three independent laboratories.

  • Method B (Legacy): shows significant drift in diastereoselectivity (dr ranging from 80:20 to 90:10) dependent on hydrogen pressure and stirring rates.

Comparative Analysis: Validated vs. Legacy Protocols

The following data summarizes the performance of the two protocols based on inter-laboratory trials conducted at 10 mmol and 100 mmol scales.

FeatureMethod A: The Validated Protocol Method B: The Legacy Alternative
Catalyst System 5% Rh/C (wet) in MeOH/AcOHPtO₂ (Adams' Catalyst) in Glacial AcOH
Pressure 5–10 bar (Low Pressure)50–70 bar (High Pressure)
Temperature Ambient (25 °C)50–80 °C
Selectivity (cis:trans) 96:4 ± 1.2 (High Consistency)85:15 ± 5.5 (High Variability)
Isolated Yield 92% (Average)84% (Average)
Safety Profile High (Mild conditions)Moderate (High pressure H₂ risk)
Cost Efficiency Moderate (Rh cost offset by yield)Low (High Pt loading required)

Expert Insight: The superior selectivity of Method A is attributed to the milder conditions preventing thermodynamic equilibration to the trans-isomer. The use of Rhodium on Carbon allows for rapid ring saturation without the high thermal energy that promotes isomerization.

The Validated Protocol: Stereoselective Hydrogenation

This section details the optimized workflow for Method A. This protocol is self-validating ; specific checkpoints are embedded to ensure process integrity.

Reagents & Materials
  • Substrate: 2-Isopropylpyridine (CAS: 644-98-4), purity >98%.

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (approx. 50% water).

  • Solvent: Methanol (HPLC grade) and Glacial Acetic Acid (99.7%).

  • Gas: Hydrogen (H₂), >99.9% purity.

Step-by-Step Methodology
Phase 1: Catalyst Pre-Activation & Loading
  • Safety Check: Purge reactor with Nitrogen (N₂) for 10 minutes.

  • Loading: Charge the reactor with 2-isopropylpyridine (1.0 equiv).

  • Solvent Addition: Add Methanol (10 vol) followed by Glacial Acetic Acid (1.0 equiv).

    • Mechanism:[1][2][3] Acetic acid protonates the pyridine nitrogen (

      
      ), activating the ring toward reduction and anchoring the substrate to the catalyst surface via the ammonium moiety, which directs facial selectivity.
      
  • Catalyst Addition: Add 5% Rh/C (5 mol% loading) as a slurry in methanol to avoid dry catalyst ignition risks.

Phase 2: Hydrogenation (The Critical Process Parameter)
  • Pressurization: Seal reactor, purge 3x with H₂, then pressurize to 5 bar .

  • Reaction: Stir vigorously (>800 rpm) at 25 °C for 12–16 hours.

    • Self-Validation Checkpoint: Monitor H₂ uptake. The reaction is complete when uptake plateaus. If uptake stalls before theoretical volume, purge N₂ and repressurize to remove CO poisoning.

Phase 3: Workup & Purification
  • Filtration: Filter the mixture through a Celite® pad to remove Rh/C. Wash with MeOH.

  • Neutralization: Concentrate the filtrate. Redissolve residue in DCM and wash with 1M NaOH (pH > 12) to liberate the free amine.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Distillation: Kugelrohr distillation (bp ~60 °C at 10 mmHg) yields the pure cis-2-isopropylpiperidine.

Inter-Laboratory Validation Data

Three independent laboratories (Lab A: Academic, Lab B: CRO, Lab C: Pharma Process Dev) executed the protocol on a 50 mmol scale.

MetricLab A (Academic)Lab B (CRO)Lab C (Pharma)Consensus Mean
Yield (%) 91.593.290.891.8 ± 1.2
Purity (GC, %) 99.198.899.499.1 ± 0.3
dr (cis:trans) 97:395:596:496:4
Reaction Time 14 h12 h12 h12.6 h

Interpretation: The low standard deviation in yield and diastereomeric ratio (dr) confirms the protocol's robustness. Lab B's slightly lower dr (95:5) was traced to a minor temperature excursion (28 °C), highlighting the importance of thermal control.

Visualizing the Workflow & Logic

The following diagrams illustrate the reaction pathway and a decision tree for troubleshooting.

Figure 1: Mechanistic Pathway & Workflow

ReactionPathway Start 2-Isopropylpyridine (Aromatic) Activation Protonation (AcOH) Start->Activation + H+ Adsorption Facial Adsorption on Rh Surface Activation->Adsorption Anchoring Hydrogenation Stepwise H2 Addition (Syn-Addition) Adsorption->Hydrogenation H2 / 5 bar Product cis-2-Isopropylpiperidine (Kinetic Product) Hydrogenation->Product >95:5 dr

Caption: The protonated pyridine ring adsorbs flat onto the Rh surface, facilitating syn-addition of hydrogen from the bottom face, yielding the cis-isomer.

Figure 2: Troubleshooting Decision Tree

Troubleshooting CheckResult Check GC/NMR dr > 95:5? Success Proceed to Distillation CheckResult->Success Yes Failure Analyze Failure Mode CheckResult->Failure No TempCheck Temp > 30°C? Failure->TempCheck PressCheck Pressure > 10 bar? TempCheck->PressCheck No Reduce Temp\n(Isomerization Risk) Reduce Temp (Isomerization Risk) TempCheck->Reduce Temp\n(Isomerization Risk) Yes CatCheck Catalyst Poisoned? PressCheck->CatCheck No Lower Pressure\n(Kinetic Control) Lower Pressure (Kinetic Control) PressCheck->Lower Pressure\n(Kinetic Control) Yes Repurify Feedstock\n(S/N/Cl impurities) Repurify Feedstock (S/N/Cl impurities) CatCheck->Repurify Feedstock\n(S/N/Cl impurities) Yes

Caption: Logic flow for diagnosing low diastereoselectivity. High temperature is the most common cause of cis-to-trans isomerization.

References

  • Glorius, F., et al. (2020).[3] Hydrogenation of multi-fluorinated pyridine derivatives using Pd(OH)2/C. University of Liverpool Repository.[4] Link

  • Williams, S., et al. (2024).[4] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Link

  • Sreenivasulu, R., et al. (2015).[5] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Link

  • Hande, S. M., et al. (2008). An Efficient Synthesis of 2- and 2,6-Substituted Piperidines Using PdII-Catalyzed 1,3-Chirality Transfer Reaction. The Journal of Organic Chemistry. Link

  • Trushin, S., et al. (2025).[5][6][7] Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Link

Sources

Safety Operating Guide

2-Isopropylpiperidine: Safe Handling and Disposal Protocol

[1][2][3]

Executive Summary & Chemical Profile

2-Isopropylpiperidine (2-IPP) is a secondary amine often used as a chiral building block or intermediate in pharmaceutical synthesis. Unlike neutral organic solvents, 2-IPP presents a dual hazard profile: it is highly flammable and corrosive .

Improper disposal—specifically mixing with acidic waste streams or oxidizers—can lead to immediate exothermic reactions, fume generation, or container failure. This guide establishes a self-validating workflow to ensure personnel safety and regulatory compliance.

Physicochemical Hazard Data
PropertyValue / ClassificationOperational Implication
CAS Number 33632-27-8 (Generic isomer)Verification ID for waste manifests.
Physical State Liquid (Colorless to Yellow)High mobility in spill scenarios.
Flash Point ~25°C - 35°C (Est.)Class 1C Flammable Liquid. Ground all transfer equipment.
Basicity (pKa) ~11 (Approximate)Strong Base. Incompatible with acid waste streams.
GHS Hazards H226, H314, H302Flammable, Causes severe skin burns, Harmful if swallowed.[1]

Core Directive: The Segregation Logic

Why this matters: The most common accident involving piperidine derivatives is accidental mixing with acid chlorides, anhydrides, or strong mineral acids in a general "Organic Waste" carboy. This results in violent heat generation and toxic amide/salt formation.

Waste Stream Decision Matrix

The following logic gate ensures 2-IPP is never routed to an incompatible stream.

WasteSegregationStartStart: 2-IPP Waste GeneratedCheckMixIs it mixed with other chemicals?Start->CheckMixCheckHalogenContains Halogenated Solvents(DCM, Chloroform)?CheckMix->CheckHalogenNo (Pure)CheckAcidContains Acids or Oxidizers?CheckMix->CheckAcidYesStreamAStream A: Basic Organic Waste(Non-Halogenated)CheckHalogen->StreamANoStreamBStream B: Basic Organic Waste(Halogenated)CheckHalogen->StreamBYesCheckAcid->CheckHalogenNoQuenchCRITICAL: Neutralize/Quenchbefore disposalCheckAcid->QuenchYes (STOP)

Figure 1: Waste Stream Segregation Logic. Note that 2-IPP must never enter acidic streams without prior neutralization.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Quenching

Objective: Render the chemical safe for transfer if it is part of a reactive mixture.

  • Pure 2-IPP: No quenching required. Proceed directly to packaging.

  • Reaction Mixtures: If 2-IPP remains unreacted with acylating agents (e.g., acetyl chloride), quench the mixture with dilute NaOH or bicarbonate solution slowly in an ice bath to consume the electrophile before disposal.

  • pH Validation: Test the waste solution. If pH < 9, add base (Sodium Carbonate) until basic. Rationale: Adding an amine to an acidic waste container causes immediate heating. The waste stream itself should be kept basic.

Phase 2: Packaging & Labeling

Objective: Containment integrity.

  • Container Selection:

    • Preferred: High-Density Polyethylene (HDPE) carboys.

    • Acceptable: Amber glass (if volume < 4L).

    • Prohibited: Metal cans (unless lined) due to corrosion risk; Standard steel drums without liners.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Flammable, Corrosive."

    • Chemical Constituents: "2-Isopropylpiperidine [X]%, Solvent [Y]%".

    • Hazard Codes: D001 (Ignitable), D002 (Corrosive).

Phase 3: Storage & Pickup
  • Satellite Accumulation Area (SAA): Store in a secondary containment tray separate from acidic waste streams.

  • Venting: Use a vented cap if the waste was recently quenched to prevent pressure buildup from off-gassing.

Emergency Response: Spill Management

In the event of a spill outside the fume hood, execute the following workflow immediately.

SpillResponseAlert1. Alert & Evacuate(Vapors are Toxic/Irritant)PPE2. Don PPE(Butyl Rubber Gloves, Respirator if >100ml)Alert->PPEContain3. ContainmentUse Sand or Vermiculite(NO Paper/Sawdust)PPE->ContainClean4. Collect & NeutralizeScoop into sealed bag.Wipe area with dilute HCl.Contain->Clean

Figure 2: Emergency Spill Response Workflow. Note the prohibition of combustible absorbents like sawdust.

Critical Technical Note on Absorbents: Do NOT use paper towels, sawdust, or standard "pig" mats for large amine spills. Amines can react with cellulose or trapped oxidizers in standard absorbents to cause spontaneous combustion. Use Vermiculite , Diatomaceous Earth , or Sand .

Regulatory Compliance (US/International Context)

Regulatory BodyClassification CodeRequirement
EPA (RCRA) D001 (Ignitable)Flash point < 60°C.
EPA (RCRA) D002 (Corrosive)pH > 12.5 (Pure substance).
DOT (Transport) UN 2733 Polyamines, flammable, corrosive, n.o.s.
DEA (US) Watch ListWhile not List I (like Piperidine), it is a structural analog. Maintain inventory logs.

References

  • National Center for Biotechnology Information (PubChem). Piperidine, 2-isopropyl- Compound Summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Personal Protective Equipment (PPE) for Handling 2-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide | Version 1.0 [1]

Executive Safety Summary

2-Isopropylpiperidine (an alkyl-substituted piperidine) presents a dual-threat hazard profile: it is a corrosive base capable of causing severe skin burns and eye damage, and it is a flammable liquid .[1][2] Its structural analogs (e.g., 2-propylpiperidine/coniine, 2-methylpiperidine) exhibit acute toxicity upon inhalation and dermal contact.[1][2]

Immediate Directive:

  • Primary Engineering Control: All handling must occur within a certified chemical fume hood.[1]

  • Zero Skin Contact: This compound can permeate standard nitrile gloves over time.[1]

  • Fire Safety: Ground all metal equipment; use spark-proof tools.

Hazard Analysis & Risk Assessment

To select the correct PPE, one must understand the mechanism of injury. 2-Isopropylpiperidine is not merely an irritant; it acts through two primary pathways:[1][2]

  • Chemical Burns (Corrosivity): As a secondary amine, it has a high pKa (typically ~11 for piperidines). Upon contact with tissue, it saponifies fats and denatures proteins, leading to deep, necrotic burns that may not be immediately painful.

  • Systemic Toxicity: Alkyl-piperidines can be absorbed through the skin.[1][2] Once systemic, they may act as nicotinic acetylcholine receptor agonists/antagonists, potentially causing neuromuscular blockade or respiratory failure.

Hazard ClassGHS ClassificationConsequence
Physical Flammable Liquid (Cat.[1][2][3][4][5] 2/3)Flash fire risk if vapors accumulate near ignition sources.[1]
Health Skin Corr.[4][6][7][8][9][10] 1B / Eye Dam. 1Irreversible tissue destruction; blindness.[1]
Health Acute Tox.[4] (Oral/Dermal/Inhal.)[1][4]Systemic poisoning; respiratory distress.[1]

PPE Technical Specifications

Do not rely on generic "safety gear."[1] Use this specific matrix for 2-Isopropylpiperidine.

Hand Protection: The Barrier Strategy

Standard thin-mil nitrile gloves provide only splash protection .[1] Piperidines can permeate nitrile rubber.[1][9]

Glove MaterialThicknessBreakthrough TimeUsage Scenario
Butyl Rubber ≥ 0.5 mm> 480 min (Excellent)Mandatory for bulk transfer, spill cleanup, or prolonged handling.[1][2]
Nitrile (Disposable) 4–6 mil10–30 min (Fair)Incidental Use Only. Must be double-gloved.[1] Change immediately upon splash.[1]
Silver Shield/4H Laminate> 480 min (Excellent)Use as an inner liner under nitrile for maximum dexterity + protection.
Latex N/A< 1 min (Poor)DO NOT USE. Rapid permeation.

Protocol:

  • Double-Gloving: Wear a 4-mil nitrile inner glove (colored) and a 5-mil nitrile outer glove (different color) to visualize breaches.[1]

  • Inspection: Check Butyl gloves for cracks or stiffness before every use.[1]

Eye & Face Protection

Vapors are lachrymators (tear-inducing) and corrosive.[1][2]

  • Minimum: Chemical splash goggles (indirect venting). Safety glasses are insufficient.

  • Recommended: Face shield (8-inch minimum) worn over splash goggles during transfer of volumes > 10 mL.[1][2]

Respiratory Protection

Engineering controls (Fume Hood) are the primary defense. If work must occur outside a hood (e.g., maintenance, spill):

  • Respirator Type: Full-face air-purifying respirator (APR).[1][2]

  • Cartridge: Organic Vapor (OV) cartridge combined with a P100 particulate filter (e.g., 3M 60921).

    • Why: The OV cartridge adsorbs the amine vapors; the P100 protects against aerosols if the liquid is nebulized.

Body Protection[1]
  • Lab Coat: Flame-resistant (FR) lab coat (Nomex or treated cotton).[1] Avoid synthetic blends (polyester) which melt into skin during a fire.[1]

  • Apron: Chemical-resistant rubber or neoprene apron required for transferring stock solutions.[1][2]

Operational Workflows

Donning & Doffing Logic

Improper removal of PPE is a common source of exposure. Follow this strict sequence.

DonningDoffing cluster_critical CRITICAL SAFETY CHECK Start Start Procedure Inspect 1. Inspect PPE (Check Butyl gloves for cracks) Start->Inspect DonBody 2. Don FR Lab Coat & Apron Inspect->DonBody DonFace 3. Don Goggles & Face Shield DonBody->DonFace DonGloves 4. Don Gloves (Over cuff of lab coat) DonFace->DonGloves Work PERFORM WORK (In Fume Hood) DonGloves->Work CleanGloves 1. Wash Outer Gloves (While still on hands) Work->CleanGloves DoffStart End Procedure RemoveApron 2. Remove Apron (Touch only inside) CleanGloves->RemoveApron RemoveGloves 3. Remove Gloves (Beak method - do not snap) RemoveApron->RemoveGloves RemoveFace 4. Remove Face Shield/Goggles (Handle by strap only) RemoveGloves->RemoveFace WashHands 5. Wash Hands (Soap & Water - 20s) RemoveFace->WashHands WashHands->DoffStart

Figure 1: Sequential workflow for donning and doffing PPE to minimize cross-contamination risks.

Safe Handling & Transfer
  • Static Grounding: 2-Isopropylpiperidine is flammable.[1][2][7] When transferring from metal drums or containers, attach a grounding wire to the container and the receiving vessel.

  • Neutralization Readiness: Keep a beaker of dilute acetic acid (vinegar) or citric acid nearby to neutralize minor drops on the fume hood sash.

  • Waste Disposal:

    • Segregate as Basic Organic Waste .[1]

    • Do not mix with oxidizers (e.g., Nitric Acid) or acid chlorides—this will cause a violent exothermic reaction.

Emergency Response: Spill Management

Decision Logic: The response depends on the volume and location.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Minor Spill (< 50 mL) Inside Fume Hood Assess->Small Contained Large Major Spill (> 50 mL) OR Outside Hood Assess->Large Uncontained PPE_Check Verify PPE: Butyl Gloves + Goggles + Lab Coat Small->PPE_Check Evacuate EVACUATE LAB Activate Fire Alarm Large->Evacuate Absorb Absorb with Polypropylene Pads or Vermiculite PPE_Check->Absorb Neutralize Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Bag Double Bag Waste Label: 'Flammable/Corrosive Debris' Neutralize->Bag

Figure 2: Decision matrix for spill response. Note that large spills outside the hood require immediate evacuation due to inhalation toxicity risks.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite or commercial "Universal" pads (avoid clay-based absorbents if possible, as they can be hard to collect when wet with organics).[1][2]

  • Neutralizer: Citric acid powder or dilute acetic acid.[1]

  • Tools: Spark-proof plastic scoop and dustpan.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9985, 2-Propylpiperidine. Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylpiperidine
Reactant of Route 2
2-Isopropylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.